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Foundational

An In-depth Technical Guide to the Molecular Mechanism of Action of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine (Resiquimod)

For Researchers, Scientists, and Drug Development Professionals Abstract 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine, more commonly known as Resiquimod (R848), is a potent synthetic immune response modifier belonging to th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine, more commonly known as Resiquimod (R848), is a potent synthetic immune response modifier belonging to the imidazoquinoline class of compounds. It functions as a powerful agonist for Toll-like Receptors 7 and 8 (TLR7 and TLR8), key pattern recognition receptors in the innate immune system. Activation of these receptors by Resiquimod triggers a cascade of intracellular signaling events, culminating in the production of a broad range of pro-inflammatory cytokines and the induction of a robust T-helper 1 (Th1) biased adaptive immune response. This guide provides a comprehensive overview of the molecular mechanism of action of Resiquimod, from its interaction with TLR7 and TLR8 to the downstream signaling pathways and cellular consequences.

Introduction: The Immunomodulatory Power of Imidazoquinolines

The innate immune system serves as the first line of defense against invading pathogens. A crucial component of this system is a family of transmembrane proteins known as Toll-like receptors (TLRs), which recognize conserved molecular patterns associated with microbes. The imidazoquinoline family of synthetic small molecules, including Resiquimod, has garnered significant attention for their ability to mimic these microbial patterns and potently activate specific TLRs, thereby harnessing the body's own immune defenses.[1][2]

Resiquimod, a structural analog of imiquimod, demonstrates superior potency and a broader range of action by activating both TLR7 and TLR8.[3] This dual agonism leads to a more comprehensive immune stimulation, making it a valuable tool for research into infectious diseases, cancer immunotherapy, and as a vaccine adjuvant.[4] This guide will delve into the intricate molecular details of how Resiquimod exerts its powerful immunomodulatory effects.

Molecular Recognition: The Interaction of Resiquimod with TLR7 and TLR8

Resiquimod's mechanism of action begins with its binding to TLR7 and TLR8, which are primarily expressed within the endosomal compartments of various immune cells, including dendritic cells, macrophages, and B-lymphocytes.[5]

Structure-Activity Relationship (SAR) of Imidazoquinolines

The immunomodulatory activity of imidazoquinolines is intrinsically linked to their chemical structure. Key features of the imidazoquinoline scaffold are essential for TLR7 and TLR8 agonism. The 1H-imidazo[4,5-c]quinoline core is fundamental for activity. Modifications at various positions on this core structure can significantly impact potency and selectivity for TLR7 versus TLR8. For instance, the nature of the substituent at the N-1 position and the C-2 position of the imidazoquinoline ring plays a critical role in determining the agonist's potency.[6] A systematic exploration has shown that an N1-benzyl substituent is preferred for potent TLR7 agonism.[6] Furthermore, the 4-amino group is crucial for activity, and its removal or modification leads to a complete loss of function.[1][6]

Binding of Resiquimod to TLR8: A Structural Perspective

The crystal structure of human TLR8 in complex with Resiquimod provides invaluable insights into the molecular basis of its agonist activity.[7][8][9] Resiquimod binds to a pocket located at the dimerization interface of two TLR8 molecules.[9] This binding induces a significant conformational change in the TLR8 dimer, bringing the C-termini of the two receptor molecules into closer proximity.[7][8][9] This reorganization is a critical step in initiating downstream signaling. The imidazoquinoline ring of Resiquimod is involved in π-π stacking interactions with phenylalanine residues within the binding pocket of TLR8.

Upon ligand binding, the TLR8 dimer undergoes a reorganization that is essential for the downstream signaling processes to be enabled.[7][8][9] The distance between the C-termini of the two protomers in the unliganded TLR8 dimer is approximately 51 Å, which is significantly reduced to about 34 Å in the Resiquimod-bound activated dimer.[10]

Downstream Signaling Cascade: The MyD88-Dependent Pathway

The binding of Resiquimod to TLR7 and TLR8 initiates a well-defined intracellular signaling cascade that is primarily dependent on the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[2][11][12] This pathway ultimately leads to the activation of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs).[13][14][15][16]

The key steps in the MyD88-dependent signaling pathway are as follows:

  • Recruitment of MyD88: Upon Resiquimod-induced conformational change, the Toll-interleukin-1 receptor (TIR) domains of the TLRs recruit the cytosolic adaptor protein MyD88.[11][12]

  • Formation of the Myddosome: MyD88 then recruits members of the Interleukin-1 Receptor-Associated Kinase (IRAK) family, specifically IRAK4 and IRAK1 or IRAK2, leading to the formation of a multi-protein complex known as the "Myddosome".[12][17]

  • IRAK Phosphorylation and Activation: Within the Myddosome, IRAK4 phosphorylates and activates IRAK1 and IRAK2.[12][17]

  • Recruitment and Activation of TRAF6: The activated IRAKs dissociate from the Myddosome and interact with another adaptor protein, TNF Receptor-Associated Factor 6 (TRAF6).[17][18][19][20] This interaction leads to the activation of TRAF6's E3 ubiquitin ligase activity.

  • Activation of Downstream Kinases: Activated TRAF6, in conjunction with other proteins, activates the TAK1 (TGF-β-activated kinase 1) complex. TAK1, in turn, phosphorylates and activates the IκB kinase (IKK) complex and Mitogen-Activated Protein Kinases (MAPKs).

  • Activation of NF-κB and IRFs: The activated IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokine genes.[2] Concurrently, other signaling branches lead to the activation of IRFs, particularly IRF5 and IRF7, which are crucial for the production of type I interferons (IFN-α/β).[13][14][15][16]

TLR7_8_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Resiquimod Resiquimod (R848) TLR7_8 TLR7/8 Dimer Resiquimod->TLR7_8 Binds to MyD88 MyD88 TLR7_8->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylates TRAF6 TRAF6 IRAK1_2->TRAF6 Activates TAK1 TAK1 Complex TRAF6->TAK1 Activates IKK IKK Complex TAK1->IKK Activates IRF5_7 IRF5/7 TAK1->IRF5_7 Activates NFkB_I_B NF-κB / IκB IKK->NFkB_I_B Phosphorylates IκB NFkB NF-κB NFkB_I_B->NFkB IRFs Activated IRFs IRF5_7->IRFs Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_Genes Induces Transcription IFN_Genes Type I Interferon Genes IRFs->IFN_Genes Induces Transcription

Caption: Downstream signaling pathway of TLR7/8 activation by Resiquimod.

Cellular Responses and Immunological Consequences

The activation of NF-κB and IRFs by Resiquimod leads to the transcription and secretion of a wide array of cytokines, chemokines, and other immune mediators. This results in a potent and multifaceted immune response.

Cytokine and Chemokine Production

Resiquimod is a potent inducer of various pro-inflammatory cytokines, including:

  • Tumor Necrosis Factor-alpha (TNF-α): A key mediator of inflammation.

  • Interleukin-6 (IL-6): A pleiotropic cytokine with roles in inflammation and B-cell differentiation.

  • Interleukin-12 (IL-12): A critical cytokine for the differentiation of naive T cells into Th1 cells.

  • Type I Interferons (IFN-α and IFN-β): Potent antiviral cytokines that also play a role in activating other immune cells.[5]

The induction of these cytokines contributes to the activation and maturation of various immune cells, including dendritic cells, macrophages, and Natural Killer (NK) cells.[3][21][22]

Activation of Antigen-Presenting Cells (APCs)

Resiquimod promotes the maturation of dendritic cells, the most potent APCs. This includes the upregulation of co-stimulatory molecules such as CD80 and CD86, and Major Histocompatibility Complex (MHC) molecules.[3][21] This enhanced antigen presentation capacity is crucial for the initiation of a robust adaptive immune response.

Induction of a Th1-Biased Immune Response

The cytokine milieu induced by Resiquimod, particularly the high levels of IL-12 and IFN-α, strongly promotes the differentiation of naive CD4+ T cells into Th1 cells. Th1 cells are critical for cell-mediated immunity, which is essential for clearing intracellular pathogens and for anti-tumor responses.

Quantitative Data

The following table summarizes key quantitative parameters related to the activity of Resiquimod.

ParameterValueCell Type/SystemReference
EC50 (Human TLR7) 0.23 µMHEK293 cells[23]
EC50 (Human TLR8) Not specifiedHEK293 cells[23]
Oral Bioavailability Not specifiedHumans[24]
Half-life (oral) Approximately 8 hoursHumans[24]

Experimental Protocol: In Vitro Stimulation of Human PBMCs and Cytokine Measurement

This protocol outlines a standard procedure for assessing the immunostimulatory activity of Resiquimod by measuring cytokine production from human Peripheral Blood Mononuclear Cells (PBMCs) in vitro.

Materials
  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • L-Glutamine

  • Phosphate-Buffered Saline (PBS), sterile

  • Resiquimod (R848) stock solution (e.g., 1 mg/mL in DMSO)

  • Lipopolysaccharide (LPS) (positive control for TLR4 activation)

  • 96-well flat-bottom cell culture plates

  • Human whole blood from healthy donors

  • Cytokine ELISA kits (e.g., for human TNF-α, IL-6, IFN-α)

  • Microplate reader

Procedure

A. Isolation of PBMCs

  • Dilute fresh human whole blood 1:1 with sterile PBS.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.

  • Collect the mononuclear cell layer (the "buffy coat") and transfer to a new 50 mL conical tube.[25]

  • Wash the cells by adding 30-40 mL of sterile PBS and centrifuge at 300 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in complete RPMI medium (RPMI 1640 supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine).

  • Count the cells and assess viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.

  • Resuspend the cells in complete RPMI medium to a final concentration of 1 x 10^6 cells/mL.

B. Cell Stimulation

  • Seed 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom plate.

  • Prepare serial dilutions of Resiquimod in complete RPMI medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 ng/mL).

  • Add 100 µL of the Resiquimod dilutions to the respective wells.

  • Include the following controls:

    • Unstimulated Control: Add 100 µL of complete RPMI medium only.

    • Vehicle Control: Add 100 µL of complete RPMI medium containing the highest concentration of the solvent (e.g., DMSO) used for the Resiquimod dilutions.

    • Positive Control: Add 100 µL of LPS at a final concentration of 100 ng/mL.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

C. Cytokine Measurement by ELISA

  • After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.

  • Carefully collect the cell-free supernatants from each well.

  • Perform the cytokine ELISA for TNF-α, IL-6, and IFN-α according to the manufacturer's instructions.[26]

  • Briefly, this typically involves:

    • Coating a 96-well ELISA plate with a capture antibody specific for the cytokine of interest.

    • Blocking the plate to prevent non-specific binding.

    • Adding the collected cell culture supernatants and a standard curve of the recombinant cytokine.

    • Adding a biotinylated detection antibody.

    • Adding an enzyme-conjugated streptavidin (e.g., HRP).

    • Adding a substrate that produces a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of each cytokine in the samples by comparing their absorbance values to the standard curve.

Experimental_Workflow cluster_PBMC_Isolation PBMC Isolation cluster_Stimulation Cell Stimulation cluster_Analysis Cytokine Analysis Blood_Collection Whole Blood Collection Ficoll_Gradient Ficoll-Paque Density Gradient Centrifugation Blood_Collection->Ficoll_Gradient Buffy_Coat Buffy Coat Collection Ficoll_Gradient->Buffy_Coat Washing Washing and Cell Counting Buffy_Coat->Washing Cell_Seeding Seed PBMCs in 96-well Plate Washing->Cell_Seeding Treatment Add Resiquimod and Controls Cell_Seeding->Treatment Incubation Incubate for 24-48h Treatment->Incubation Supernatant_Collection Collect Supernatants Incubation->Supernatant_Collection ELISA Perform Cytokine ELISA Supernatant_Collection->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis

Caption: Experimental workflow for in vitro stimulation of PBMCs with Resiquimod.

Conclusion

1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine (Resiquimod) is a potent dual agonist of TLR7 and TLR8, initiating a powerful innate and subsequent adaptive immune response. Its mechanism of action is well-characterized, involving direct binding to the TLRs, induction of a conformational change, and activation of the MyD88-dependent signaling pathway. This leads to the activation of NF-κB and IRFs, resulting in the production of a wide range of pro-inflammatory cytokines and the promotion of a Th1-biased immune response. The detailed understanding of its molecular mechanism continues to fuel its exploration in various therapeutic areas, including virology, oncology, and vaccinology.

References

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  • 3W3N: Crystal structure of human TLR8 in complex with Resiquimod (R848) crystal form 3. (2013, April 3). RCSB PDB. Retrieved from [Link]

  • Kaushik, D., Kaur, A., Petrovsky, N., & Salunke, D. B. (n.d.). Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. RSC Medicinal Chemistry. Retrieved from [Link]

  • David, S. A., et al. (n.d.). Structure-Activity Relationships in Human Toll-like Receptor 7-Active Imidazoquinoline Analogues. PMC. Retrieved from [Link]

  • Lin, S.-C., & Lo, Y.-C. (n.d.). MyD88: a central player in innate immune signaling. PMC. Retrieved from [Link]

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  • Shimizu, S., et al. (2012, February 15). IRAK-1-mediated negative regulation of Toll-like receptor signaling through proteasome-dependent downregulation of TRAF6. PubMed. Retrieved from [Link]

  • MyD88 Pathway → Term - Lifestyle → Sustainability Directory. (2025, October 28). Retrieved from [Link]

  • Kaushik, D., et al. (n.d.). Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. PMC. Retrieved from [Link]

  • Yoo, E., et al. (n.d.). Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Bender, A. T., et al. (2020, February 24). TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation. ImmunoHorizons | Oxford Academic. Retrieved from [Link]

  • P94 TLR7 and TLR8 differentially activate the IRF and NF-kB pathways in specific cell types to promote inflammation. (2020, March 23). Retrieved from [Link]

  • Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus. (n.d.). American Physiological Society Journal. Retrieved from [Link]

  • Decoding the Signaling Mechanism of Toll-Like Receptor 4 Pathways in Wild Type and Knockouts. (n.d.). Madame Curie Bioscience Database - NCBI. Retrieved from [Link]

  • Conformational change in TLR8 induced by binding to agonistic ligands.... (n.d.). ResearchGate. Retrieved from [Link]

  • The TLR signaling adaptor TRAM interacts with TRAF6 to mediate activation of the inflammatory response by TLR4. (n.d.). Retrieved from [Link]

  • Conserved features in the extracellular domain of human toll-like receptor 8 are essential for pH-dependent signaling. (2006, September 15). PubMed. Retrieved from [Link]

  • 3W3M: Crystal structure of human TLR8 in complex with Resiquimod (R848) crystal form 2. (2013, April 3). RCSB PDB. Retrieved from [Link]

  • Bender, A. T., et al. (2020, February 21). TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation. PubMed. Retrieved from [Link]

  • MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages. (n.d.). Frontiers. Retrieved from [Link]

  • The extreme C-terminus of IRAK2 assures full TRAF6 ubiquitination and optimal TLR signaling. (2021, March 31). PubMed. Retrieved from [Link]

  • Tanji, H., et al. (2013, March 23). Structural reorganization of the Toll-like receptor 8 dimer induced by agonistic ligands. Science. Retrieved from [Link]

  • TRAF6. (n.d.). Wikipedia. Retrieved from [Link]

  • The pharmacokinetics of Toll-like receptor agonists and the impact on the immune system. (n.d.). Retrieved from [Link]

  • The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells. (n.d.). PMC. Retrieved from [Link]

  • TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation. (2025, December 23). ResearchGate. Retrieved from [Link]

  • The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells. (n.d.). ResearchGate. Retrieved from [Link]

  • IL-1-induced interaction of TRAF6 and IRAK. A, interaction of TRAF6 and... (n.d.). ResearchGate. Retrieved from [Link]

  • NF-κB induction by TLR7/8 agonists in HEK-TLR cells. Four TLR7/8... (n.d.). ResearchGate. Retrieved from [Link]

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Exploratory

1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine CAS number and chemical properties

An In-Depth Technical Guide to 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine: Chemical Properties, Synthesis, and TLR7-Targeted Immuno-Oncology Executive Summary The development of small-molecule immunomodulators has fundame...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine: Chemical Properties, Synthesis, and TLR7-Targeted Immuno-Oncology

Executive Summary

The development of small-molecule immunomodulators has fundamentally shifted the landscape of oncology and autoimmune disease management. Among these, derivatives of the imidazo[4,5-c]pyridine scaffold have emerged as highly potent, selective agonists for Toll-like receptor 7 (TLR7)[1][2]. This whitepaper provides a comprehensive technical analysis of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS: 1781631-36-4) , detailing its physicochemical properties, mechanistic role in innate immunity, and the causal logic behind its multi-step synthesis and biological validation.

Chemical Identity and Physicochemical Properties

1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine is a synthetic heterocyclic compound characterized by a fused imidazole and pyridine ring system[3][4]. Structurally analogous to endogenous purines, this scaffold is privileged in medicinal chemistry due to its ability to intercalate or bind within the highly conserved pockets of nucleotide-sensing receptors[5][6].

The addition of the n-propyl group at the N1 position is not arbitrary; structure-activity relationship (SAR) studies indicate that alkyl or acyl tails at this position project into a hydrophobic pocket within the TLR7 binding domain, which is critical for inducing receptor dimerization and subsequent downstream signaling[1][5].

Table 1: Quantitative Chemical and Structural Data

PropertyValue
Chemical Name 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine
CAS Number 1781631-36-4[3][7]
Molecular Formula C9H12N4[3]
Molecular Weight 176.22 g/mol [3][7]
SMILES String N=1C=CC2=C(N=CN2CCC)C1N[3]
Primary Target Toll-like Receptor 7 (TLR7)[2]
Compound Class Imidazo[4,5-c]pyridine / 3-Deazapurine analogue[4][6]

Mechanistic Role: TLR7 Agonism in the Tumor Microenvironment

TLR7 is an endosomal pattern recognition receptor (PRR) that evolved to detect single-stranded RNA (ssRNA) from viral pathogens[1][5]. When 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine enters the acidic endosome, it mimics these pathogenic danger signals.

Systemic administration of free TLR agonists often leads to dose-limiting toxicities, such as cytokine release syndrome (CRS)[5]. To circumvent this, modern drug development utilizes highly permeable imidazo[4,5-c]pyridines as payloads in Immune-Stimulating Antibody Conjugates (ISACs)[5][8]. Upon targeted delivery and lysosomal cleavage within the tumor microenvironment (TME), the released agonist diffuses into local plasmacytoid dendritic cells (pDCs) and macrophages, converting immunologically "cold" tumors into "hot" tumors by triggering the release of Type I interferons (IFN-α)[2][8].

G Compound 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine Endosome Endosomal TLR7 Receptor Compound->Endosome Binds (Hydrophobic Pocket) MyD88 MyD88 Adaptor Protein Endosome->MyD88 Recruits Pathways NF-κB & IRF7 Pathways MyD88->Pathways Activates Cytokines IFN-α & TNF-α Release (TME Modulation) Pathways->Cytokines Induces

Fig 1: Mechanism of imidazo[4,5-c]pyridine-mediated TLR7 activation and cytokine release.

Experimental Methodologies

As a Senior Application Scientist, ensuring the reproducibility and self-validation of chemical synthesis is paramount. The following protocol outlines the de novo synthesis of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine from commercially available precursors, emphasizing the causality behind each reagent selection[4][6].

Protocol A: Synthesis of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine

Step 1: Regioselective Amination (N-Alkylation)

  • Procedure: Dissolve 2,4-dichloro-3-nitropyridine (1.0 eq) in anhydrous dichloromethane (DCM). Add n-propylamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq) dropwise at 0°C. Stir at room temperature for 4 hours[4].

  • Causality: The chlorine at the C4 position is highly activated for Nucleophilic Aromatic Substitution (SNAr) by the strongly electron-withdrawing ortho-nitro group and the para-pyridine nitrogen. This allows for strict regiocontrol, ensuring the propyl group is installed exclusively at the future N1 position of the imidazole ring[4].

Step 2: C2 Amination

  • Procedure: Transfer the crude 2-chloro-3-nitro-N-propylpyridin-4-amine to a pressure vessel. Add a saturated solution of ammonia in methanol (excess) and heat to 90°C for 16 hours.

  • Causality: The remaining chlorine at C2 is significantly less reactive than the C4 chlorine. High pressure and elevated temperatures are mandatory to force the substitution, yielding 3-nitro-N4-propylpyridine-2,4-diamine.

Step 3: Nitro Group Reduction

  • Procedure: Dissolve the intermediate in ethanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction flask with hydrogen gas (H2) and stir vigorously under a hydrogen balloon for 12 hours at room temperature[4][6].

  • Causality: Catalytic hydrogenation cleanly reduces the nitro group to a primary amine without the risk of halogenolysis (since the halogens have already been displaced). This yields the critical 2,3,4-triaminopyridine intermediate required for cyclization[6]. Filter through Celite to remove the pyrophoric palladium catalyst.

Step 4: Imidazole Ring Closure

  • Procedure: To the crude triamine, add triethyl orthoformate (excess) and a catalytic amount of p-toluenesulfonic acid (pTSA). Reflux at 120°C for 6 hours[6].

  • Causality: Triethyl orthoformate is specifically selected over formic acid as the one-carbon synthon. Formic acid carries a high risk of unwanted N-formylation at the exocyclic C4 amine. Triethyl orthoformate selectively condenses with the adjacent N3 and N4 amines to close the imidazo[4,5-c]pyridine core, yielding the final product: 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine[6].

Protocol B: Biological Validation via HEK-Blue TLR7 Assay

To validate the synthesized compound's efficacy and selectivity, a cell-based reporter assay is required[1].

  • Cell Preparation: Plate HEK-Blue TLR7 cells (engineered to co-express human TLR7 and an NF-κB-inducible SEAP reporter gene) in a 96-well plate at 50,000 cells/well.

  • Compound Dosing: Prepare a 10 mM stock of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine in DMSO. Perform a 10-point serial dilution and add to the cells (final DMSO concentration < 0.5%).

  • Incubation & Readout: Incubate for 24 hours at 37°C. Add 20 µL of the cell supernatant to 180 µL of QUANTI-Blue substrate.

  • Causality of Readout: If the compound successfully agonizes TLR7, the NF-κB pathway will drive the secretion of embryonic alkaline phosphatase (SEAP)[1]. The substrate changes color from pink to blue, quantifiable via a spectrophotometer at 620 nm. This provides a self-validating, direct measurement of target engagement and EC50 calculation.

Conclusion

1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine represents a critical node in the development of targeted immunotherapies. By understanding the precise synthetic pathways required to construct the 3-deazapurine core and the causal relationship between its N1-propyl substitution and endosomal TLR7 activation, researchers can effectively leverage this molecule as a highly potent payload in next-generation immuno-oncology conjugates.

References

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Foundational

TLR7 and TLR8 agonist activity of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine

An In-Depth Technical Guide to the TLR7 and TLR8 Agonist Activity of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine Executive Summary: The innate immune system serves as the first line of defense against pathogens and cellula...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the TLR7 and TLR8 Agonist Activity of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine

Executive Summary: The innate immune system serves as the first line of defense against pathogens and cellular stress, with Toll-like receptors (TLRs) playing a pivotal role in its activation. Specifically, the endosomal receptors TLR7 and TLR8 are critical sensors of single-stranded RNA (ssRNA), initiating potent antiviral and anti-tumor immune responses. Small molecule agonists of these receptors, particularly those from the imidazo[4,5-c]pyridine chemical class, have emerged as promising immunotherapeutic agents. This guide provides a detailed technical overview of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine, a representative compound of this class, focusing on its dual agonist activity for TLR7 and TLR8. We will delve into the molecular mechanisms of action, present detailed protocols for its preclinical evaluation, and discuss the interpretation of key experimental data. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, oncology, and vaccine development.

Introduction: Targeting Innate Immunity with Imidazo[4,5-c]pyridines

Toll-like receptors are a class of pattern recognition receptors (PRRs) that are central to the regulation of innate and adaptive immunity.[1] Among these, TLR7 and TLR8 are closely related receptors localized within the endosomal compartment of various immune cells.[2][3] They recognize ssRNA from viruses or endogenous sources, triggering downstream signaling cascades that culminate in the production of type I interferons (IFNs) and pro-inflammatory cytokines.[4][5] This dual activation profile makes TLR7/8 agonists highly attractive as vaccine adjuvants and cancer immunotherapies.[6][7]

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to potently activate TLR7 and/or TLR8.[8][9] While extensive research has been conducted on derivatives like imiquimod and resiquimod, the specific compound 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine serves as an exemplary model for this class. This guide will use its structure as a basis to explore the comprehensive evaluation of TLR7 and TLR8 agonist activity.

Molecular Profile of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine

  • IUPAC Name: 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine

  • Molecular Formula: C₉H₁₂N₄[10]

  • Molecular Weight: 176.22 g/mol [10]

  • CAS Number: 1781631-36-4[10]

  • Chemical Class: Imidazopyridine[11]

The structure features a purine bioisostere core, which mimics the natural purine-rich ssRNA ligands of TLR7 and TLR8. The N1-propyl substituent is a critical modification that influences the molecule's potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related compounds have shown that modifications at this position are key to modulating the balance between TLR7 and TLR8 activity.[12]

Mechanism of Action: Delineating TLR7 and TLR8 Signaling

Upon internalization into the endosome of an immune cell, 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine binds to the ectodomains of TLR7 and TLR8, inducing their dimerization and initiating downstream signaling.[3] While both receptors signal through the myeloid differentiation primary response 88 (MyD88) adaptor protein, their downstream pathways and ultimate immunological outputs have distinct and important differences.[13][14]

The TLR7 Signaling Pathway: A Driver of Type I Interferon

TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells.[13][15] Its activation is strongly associated with the production of type I interferons, particularly IFN-α, which is a cornerstone of antiviral immunity.

The signaling cascade proceeds as follows:

  • Ligand Binding and Dimerization: The agonist binds to TLR7 in the endosome.[3]

  • MyD88 Recruitment: The activated TLR7 dimer recruits the MyD88 adaptor protein.[4]

  • Myddosome Formation: MyD88 forms a complex with IL-1R-associated kinases (IRAKs), specifically IRAK4 and IRAK1.[4]

  • IRF7 Activation: This complex leads to the phosphorylation and activation of Interferon Regulatory Factor 7 (IRF7), a master regulator of type I IFN gene expression.[5][16]

  • NF-κB and MAPK Activation: The pathway also activates the NF-κB and MAPK signaling cascades, leading to the production of various pro-inflammatory cytokines.[3][17]

TLR7_Signaling cluster_endosome Endosome cluster_downstream Cytoplasm cluster_nucleus Nucleus Agonist 1-Propyl-1H-imidazo [4,5-c]pyridin-4-amine TLR7 TLR7 Dimer Agonist->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAK4_1 IRAK4 / IRAK1 MyD88->IRAK4_1 TRAF6 TRAF6 IRAK4_1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 Activates IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines AP1->Cytokines IFNa Type I IFN (IFN-α) IRF7->IFNa

Caption: Simplified TLR7 Signaling Pathway.
The TLR8 Signaling Pathway: Inducing a Potent Th1 Response

TLR8 is primarily expressed in myeloid cells, including monocytes, macrophages, and myeloid dendritic cells (mDCs).[13] Its activation is characterized by the robust production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12), which are crucial for driving a T-helper 1 (Th1) type adaptive immune response.[5]

The TLR8 signaling pathway shares many components with TLR7 but with key distinctions:

  • Stronger NF-κB Activation: TLR8 signaling leads to a more potent and sustained activation of the NF-κB pathway compared to TLR7, resulting in higher levels of TNF-α, IL-6, and IL-1β.[13][18]

  • IL-12 Production: A hallmark of TLR8 activation in mDCs is the production of IL-12p70, the bioactive form of IL-12, which is essential for the differentiation of naive T cells into Th1 cells and for activating cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells.[19][20]

  • Minimal Type I IFN: In contrast to TLR7, TLR8 activation typically induces minimal to no type I IFN production.[5]

TLR8_Signaling cluster_endosome Endosome cluster_downstream Cytoplasm cluster_nucleus Nucleus Agonist 1-Propyl-1H-imidazo [4,5-c]pyridin-4-amine TLR8 TLR8 Dimer Agonist->TLR8 Binds MyD88 MyD88 TLR8->MyD88 Recruits IRAK4_1 IRAK4 / IRAK1 MyD88->IRAK4_1 TRAF6 TRAF6 IRAK4_1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB (Potent) IKK->NFkB AP1 AP-1 MAPK->AP1 ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->ProInflammatory IL12 IL-12p70 NFkB->IL12 AP1->ProInflammatory

Caption: Simplified TLR8 Signaling Pathway.

Preclinical Evaluation Workflow

A systematic and rigorous preclinical evaluation is essential to characterize the potency, selectivity, and immunological profile of a TLR7/8 agonist. The following workflow represents a comprehensive approach.

Workflow cluster_in_vitro Phase 1: In Vitro Characterization cluster_in_vivo Phase 2: In Vivo Assessment A1 HEK-Blue™ TLR7/8 Reporter Assays A2 Human PBMC Stimulation A3 DC Maturation Assay (pDC & mDC) B1 Pharmacokinetics & Pharmacodynamics (PK/PD) A3->B1 B2 Vaccine Adjuvant Model B3 Syngeneic Tumor Model End Candidate Selection B3->End Start Compound Synthesis (1-Propyl-1H-imidazo [4,5-c]pyridin-4-amine) Start->A1

Caption: Preclinical Evaluation Workflow.
In Vitro Characterization

4.1.1 TLR7 and TLR8 Reporter Gene Assays

  • Rationale: To determine the direct agonist activity and selectivity on each receptor in a controlled system, devoid of other immune signaling pathways. HEK293 cells, which do not endogenously express most TLRs, are engineered to express human TLR7 or TLR8 along with a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB-inducible promoter.[21]

  • Protocol:

    • Cell Seeding: Seed HEK-Blue™ hTLR7 and hTLR8 cells in 96-well plates at a density of ~5 x 10⁴ cells/well and incubate for 24 hours.

    • Compound Preparation: Prepare a serial dilution of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine (e.g., from 100 µM to 0.1 nM). Include a known TLR7/8 agonist (e.g., R848) as a positive control and vehicle (e.g., DMSO) as a negative control.

    • Stimulation: Add the compound dilutions to the cells and incubate for 18-24 hours at 37°C, 5% CO₂.

    • Detection: Measure SEAP activity in the supernatant using a spectrophotometer at 620-655 nm after adding the QUANTI-Blue™ reagent.

    • Analysis: Plot the dose-response curve and calculate the half-maximal effective concentration (EC₅₀) for each receptor.

4.1.2 Human Peripheral Blood Mononuclear Cell (PBMC) Stimulation

  • Rationale: To assess the compound's activity on a mixed population of primary human immune cells and to characterize the resulting cytokine profile, which reflects the integrated response of multiple cell types (pDCs, monocytes, NK cells, T cells).[22][23]

  • Protocol:

    • PBMC Isolation: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.

    • Cell Seeding: Plate PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/well in complete RPMI medium.

    • Stimulation: Add serial dilutions of the test compound, a positive control (R848), and a negative control (vehicle). Incubate for 24 hours.

    • Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.

    • Cytokine Analysis: Quantify key cytokines using ELISA or a multiplex bead array (e.g., Luminex). Essential cytokines to measure include IFN-α (for TLR7 activity) and TNF-α, IL-6, IL-12p70, and IFN-γ (for TLR8 activity).[24]

Expected Cytokine Profile for a Dual TLR7/8 Agonist:

CytokinePrimary Cellular SourceAssociated ReceptorExpected Response
IFN-α Plasmacytoid Dendritic Cells (pDCs)TLR7 High Induction
TNF-α Monocytes, mDCsTLR8 Very High Induction
IL-12p70 Myeloid Dendritic Cells (mDCs)TLR8 High Induction
IL-6 Monocytes, MacrophagesTLR7 & TLR8 High Induction
IFN-γ NK Cells (via IL-12)Indirect (TLR8)Moderate to High Induction
In Vivo Assessment

4.2.1 Pharmacodynamic (PD) Biomarker Analysis in Animal Models

  • Rationale: To confirm that the compound can activate the immune system in vivo and to measure the magnitude and duration of the systemic cytokine response. The porcine model is often preferred as its TLR7/8 responsiveness is more similar to humans than that of rodents.[21]

  • Protocol:

    • Animal Dosing: Administer 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine to animals (e.g., C57BL/6 mice or Yucatan minipigs) via a clinically relevant route (e.g., subcutaneous or intravenous).

    • Blood Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 2, 4, 8, 24 hours).

    • Cytokine Analysis: Separate plasma and analyze for a panel of cytokines (e.g., IFN-α, TNF-α, IL-6, IP-10/CXCL10) using multiplex assays.[25]

    • Cellular Analysis: Use flow cytometry to analyze immune cell populations in whole blood or PBMCs for activation markers (e.g., CD69, CD86) on dendritic cells, monocytes, and NK cells.[26]

4.2.2 Evaluation in a Syngeneic Mouse Tumor Model

  • Rationale: To determine the anti-tumor efficacy of the compound, either as a monotherapy or in combination with other immunotherapies like checkpoint inhibitors (e.g., anti-PD-1).[27]

  • Protocol:

    • Tumor Implantation: Subcutaneously implant tumor cells (e.g., CT26 colon carcinoma or B16F10 melanoma) into immunocompetent mice (e.g., BALB/c or C57BL/6).[27][28]

    • Treatment: Once tumors are established, begin treatment with the TLR7/8 agonist, a vehicle control, and potentially a combination arm with an anti-PD-1 antibody.

    • Efficacy Readouts: Monitor tumor growth over time using caliper measurements. Record animal survival as a primary endpoint.

    • Immunophenotyping: At the study's end, harvest tumors and spleens to analyze immune cell infiltration (e.g., CD8+ T cells, NK cells) and activation status by flow cytometry or immunohistochemistry.[29]

Conclusion and Future Directions

1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine exemplifies a class of potent dual TLR7 and TLR8 agonists capable of orchestrating a powerful immune response. Its activity is characterized by the TLR7-driven induction of type I interferons and the TLR8-mediated production of Th1-polarizing cytokines like TNF-α and IL-12. A thorough preclinical evaluation, progressing from specific in vitro reporter assays to complex in vivo tumor models, is crucial for defining its therapeutic potential. The ability to robustly activate both pDCs and myeloid cells positions such compounds as highly versatile agents for cancer immunotherapy and as next-generation vaccine adjuvants. Future research will focus on optimizing delivery systems to target these agonists to the tumor microenvironment or lymph nodes, thereby maximizing efficacy while minimizing systemic toxicities.[25]

References

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  • Gautier, G., et al. (2009). TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation. Journal of Leukocyte Biology. Retrieved from [Link]

  • Ovid. (n.d.). TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation. Retrieved from [Link]

  • Ohto, U., & Shimizu, T. (2020). Targeting the innate immune receptor TLR8 using small-molecule agents. National Institutes of Health (PMC). Retrieved from [Link]

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  • Horscroft, N. J., et al. (2017). Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants. National Institutes of Health (PMC). Retrieved from [Link]

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  • Di Pasquale, A., et al. (2015). Study of Agonists of TLRs as Vaccine Adjuvants. Springer Nature Experiments. Retrieved from [Link]

  • Wang, Y., et al. (2023). Toll-like receptor 7/8 agonist stimulation rapidly skews the antibody repertoire of B cells in non-human primates. Frontiers in Immunology. Retrieved from [Link]

  • Gallot, G., et al. (2019). Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes. National Institutes of Health (PMC). Retrieved from [Link]

  • Singh, M., et al. (2021). Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC). National Institutes of Health (PMC). Retrieved from [Link]

  • Dovedi, S. J., et al. (2010). Antitumor Activity and Immune Response Induction of a Dual Agonist of Toll-Like Receptors 7 and 8. AACR Journals. Retrieved from [Link]

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  • Shae, D., et al. (2020). Nanoparticles Presenting Potent TLR7/8 Agonists Enhance Anti-PD-L1 Immunotherapy in Cancer Treatment. ACS Publications. Retrieved from [Link]

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  • Journal for ImmunoTherapy of Cancer. (2020). In vitro characterization of cellular responses elicited by endosomal TLR agonists encapsulated in Qβ virus-like particl. Retrieved from [Link]

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  • Salgues, B., et al. (2021). Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists. National Institutes of Health (PMC). Retrieved from [Link]

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  • Tosh, D. K., et al. (2022). Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. National Institutes of Health (PMC). Retrieved from [Link]

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Exploratory

Structural Evolution of TLR7 Agonists: A Comparative Analysis of Imiquimod and 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine

Executive Summary Toll-like receptor 7 (TLR7) agonists have fundamentally reshaped the immunotherapeutic landscape, offering potent mechanisms for antiviral defense and antitumoral immunity. At the forefront of this clas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Toll-like receptor 7 (TLR7) agonists have fundamentally reshaped the immunotherapeutic landscape, offering potent mechanisms for antiviral defense and antitumoral immunity. At the forefront of this class is Imiquimod, a first-in-class imidazoquinoline. However, the systemic application of imidazoquinolines is frequently dose-limited by off-target inflammation driven by concurrent TLR8 activation. To engineer "pure" TLR7 agonists with superior safety profiles, medicinal chemists have structurally evolved the tricyclic imidazoquinoline scaffold into a bicyclic imidazopyridine framework.

This technical whitepaper provides an in-depth structural, mechanistic, and pharmacological comparative analysis between Imiquimod and 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine, detailing how subtle atomic modifications dictate profound shifts in receptor selectivity and downstream cytokine induction.

Structural Anatomy & Physicochemical Divergence

The pharmacological behavior of a small molecule is inextricably linked to its physicochemical properties. The transition from Imiquimod to 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine represents a deliberate structural simplification designed to optimize the therapeutic index 1.

Imiquimod (1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine) features a rigid, tricyclic imidazoquinoline core with an isobutyl chain at the N1 position 2. In contrast, 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine strips away the fused benzene ring, resulting in a bicyclic imidazopyridine core, and replaces the N1-isobutyl group with a linear propyl chain 3.

Table 1: Structural and Physicochemical Comparison
ParameterImiquimod1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine
IUPAC Name 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine
Chemical Formula C₁₄H₁₆N₄C₉H₁₂N₄
Molecular Weight 240.31 g/mol 176.22 g/mol
Core Scaffold Tricyclic (Imidazoquinoline)Bicyclic (Imidazopyridine)
N1 Substituent Isobutyl (Branched)Propyl (Linear)
C4 Substituent Primary Amine (-NH₂)Primary Amine (-NH₂)
Topological Polar Surface Area (TPSA) 56.7 Ų56.73 Ų
LogP (Lipophilicity) ~2.6~1.42

Mechanistic Causality: Scaffold Simplification & Receptor Selectivity

The structural differences outlined above are not mere chemical curiosities; they are the causal drivers of receptor selectivity. TLR7 and TLR8 are highly homologous endosomal sensors, yet they exhibit distinct ligand-binding pocket architectures.

The C4 Amine (The Guanosine Mimic): Both compounds strictly conserve the primary amine at the C4 position. Mechanistically, this amine is non-negotiable; it mimics the Watson-Crick face of guanosine, engaging in critical hydrogen bonding with the TLR7/8 receptor to initiate the active "m-shaped" dimer conformation 4.

The Core Scaffold (Quinoline vs. Pyridine): The elimination of the fused benzene ring (transitioning from quinoline to pyridine) drastically reduces the molecule's lipophilicity (LogP drops from ~2.6 to ~1.4). More importantly, it alters the electronic density of the heterocycle. The tricyclic imidazoquinoline core is highly planar and lipophilic, allowing it to intercalate into the slightly larger binding pocket of TLR8, resulting in mixed TLR7/8 agonism. By truncating the scaffold to a bicyclic imidazopyridine, the molecule loses the hydrophobic bulk required to stabilize the TLR8 dimer interface, effectively abrogating TLR8 activity and yielding a "pure" TLR7 agonist .

The N1 Alkyl Chain (Isobutyl vs. Propyl): The N1 substituent projects directly into a hydrophobic pocket at the dimerization interface of the TLR receptor. Imiquimod utilizes a branched isobutyl group to optimize spatial filling alongside its bulky tricyclic core. In the imidazopyridine derivative, the linear propyl chain provides the exact steric geometry needed to complement the smaller bicyclic core, maintaining the hydrophobic interactions necessary to stabilize the TLR7 dimer without causing steric clashes.

TLR7_Pathway Ligand TLR7 Agonist (Imiquimod / Imidazopyridine) Endosome Endosomal TLR7 Dimerization Ligand->Endosome MyD88 MyD88 Recruitment Endosome->MyD88 IRAK IRAK4 / IRAK1 Activation MyD88->IRAK TRAF6 TRAF6 Signaling Complex IRAK->TRAF6 IRF7 IRF7 Phosphorylation & Translocation TRAF6->IRF7 NFkB NF-κB Activation TRAF6->NFkB IFN Type I Interferons (IFN-α/β) IRF7->IFN ProInf Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInf

Fig 1. TLR7 MyD88-dependent signaling pathway leading to specific cytokine release profiles.

Self-Validating Experimental Methodologies

To empirically validate the shift from mixed TLR7/8 agonism to pure TLR7 agonism, researchers must employ orthogonal, self-validating assay systems. The following protocols are designed to isolate receptor-specific engagement from downstream physiological translation.

Workflow Step1 1. Compound Prep Imiquimod 1-Propyl-imidazopyridine Step2 2. HEK-Blue Assay TLR7 vs TLR8 Selectivity Step1->Step2 Step3 3. PBMC Profiling Primary Human Cells Step1->Step3 Step5 5. Data Synthesis SAR & Efficacy Modeling Step2->Step5 Step4 4. Cytokine Quant Multiplex ELISA Step3->Step4 Step4->Step5

Fig 2. Self-validating experimental workflow for assessing TLR7 agonist selectivity.

Protocol A: HEK-Blue Dual-Reporter Assay for Receptor Selectivity

Causality: Using engineered HEK293 cells expressing either human TLR7 or TLR8 isolates the receptor interaction from the complex immune environment. The NF-κB-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter provides a direct, quantifiable readout of receptor engagement.

  • Cell Seeding: Seed HEK-Blue hTLR7 and HEK-Blue hTLR8 cells separately in 96-well plates at a density of 4 × 10⁴ cells/well in DMEM supplemented with 10% FBS.

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of Imiquimod and 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine (starting at 100 µM) in DMSO, ensuring final DMSO concentration remains ≤0.5% to prevent solvent toxicity.

  • Incubation: Add compounds to the respective wells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., R848, a known dual agonist). Incubate for 24 hours at 37°C, 5% CO₂.

  • SEAP Detection: Transfer 20 µL of the cell culture supernatant to a new flat-bottom 96-well plate. Add 180 µL of QUANTI-Blue detection reagent. Incubate at 37°C for 1–3 hours.

  • Validation & Readout: Read optical density (OD) at 620 nm using a microplate reader. Self-Validation Step: Concurrently perform an MTT viability assay on the remaining cells to ensure that decreases in SEAP signal are due to lack of agonism, not compound cytotoxicity.

  • Analysis: Calculate the Selectivity Index (SI) = EC₅₀(TLR8) / EC₅₀(TLR7).

Protocol B: Primary PBMC Cytokine Profiling for Physiological Translation

Causality: While HEK-Blue assays prove receptor engagement, primary Human Peripheral Blood Mononuclear Cells (PBMCs) demonstrate physiological translation. TLR7 activation in plasmacytoid dendritic cells (pDCs) drives Interferon-alpha (IFN-α), whereas TLR8 activation in monocytes drives Tumor Necrosis Factor-alpha (TNF-α).

  • Isolation: Isolate PBMCs from healthy human donor whole blood using Ficoll-Paque density gradient centrifugation. This specifically isolates the mononuclear fraction containing pDCs and monocytes.

  • Plating: Resuspend PBMCs in RPMI 1640 (10% FBS) and plate at 1 × 10⁶ cells/mL in 24-well plates.

  • Treatment: Stimulate cells with optimized concentrations (e.g., 1 µM and 10 µM) of both compounds. Incubate for 24 hours.

  • Quantification: Harvest supernatants and centrifuge at 1000 × g for 10 minutes to remove debris. Analyze supernatants using a multiplex ELISA configured for IFN-α and TNF-α.

Pharmacological Translation & Cytokine Output

The structural truncation from the tricyclic Imiquimod to the bicyclic 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine manifests clearly in the pharmacological data. Imiquimod, while primarily a TLR7 agonist, retains sufficient lipophilicity and structural bulk to trigger TLR8 at higher concentrations, leading to a mixed cytokine profile. Conversely, the imidazopyridine derivative functions as a pure TLR7 agonist, driving robust IFN-α production with negligible induction of pro-inflammatory TNF-α .

Table 2: Pharmacological and Cytokine Profile Comparison
Pharmacological MetricImiquimod1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine
TLR7 EC₅₀ (Reporter Assay) ~1.5 - 3.0 µMModerate to High Potency (Pure Agonist)
TLR8 EC₅₀ (Reporter Assay) Active at >10 µMInactive / Negligible
Primary Target Cell pDCs, Monocytes, MacrophagesPlasmacytoid Dendritic Cells (pDCs)
IFN-α Induction (PBMCs) HighHigh
TNF-α Induction (PBMCs) Moderate to High (Dose-dependent)Minimal / Negligible
Therapeutic Implication Effective topically; systemic toxicity riskFavorable for systemic antiviral/adjuvant use

By stripping away the quinoline's benzene ring, researchers successfully decoupled the antiviral/antitumoral efficacy (IFN-α) from the systemic toxicity (TNF-α), proving that in the realm of innate immune modulation, less structural bulk often yields greater pharmacological precision.

References

  • Imiquimod | C14H16N4 | CID 57469 - PubChem. National Institutes of Health (NIH). URL:[Link]

  • Imiquimod. Wikipedia. URL: [Link]

  • Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. National Center for Biotechnology Information (PMC/NIH). URL:[Link]

  • Structure-activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines. Organic & Biomolecular Chemistry (Royal Society of Chemistry). URL:[Link]

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Foundational

An In-depth Technical Guide to Elucidating the Binding Affinity of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine to Toll-like Receptors

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on characterizing the binding affinity of the novel compound, 1-Propyl-1H-imidazo[4,5-c]pyridin-4-ami...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on characterizing the binding affinity of the novel compound, 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine, to Toll-like receptors (TLRs). While direct binding data for this specific molecule is not yet prevalent in public-domain literature, this document outlines the foundational scientific rationale, established methodologies, and detailed experimental protocols necessary to undertake such an investigation. By leveraging the extensive knowledge of the broader class of imidazo[4,5-c]pyridine and imidazoquinoline derivatives, this guide offers a robust framework for elucidating the immunomodulatory potential of this compound.

Introduction: The Scientific Context

1.1. The Imidazo[4,5-c]pyridine Scaffold: A Privileged Structure in Immunology

The imidazo[4,5-c]pyridine core is a "privileged structure" in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets.[1] Its structural similarity to endogenous purines allows it to function as a versatile pharmacophore.[1] Within the realm of immunology, this scaffold is a cornerstone of small molecule immunomodulators, most notably as agonists for endosomal Toll-like receptors (TLRs), particularly TLR7 and TLR8.[2][3]

1.2. 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine: A Compound of Interest

1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS No. 1781631-36-4) is a synthetic compound belonging to this immunologically significant class of molecules.[4] Its chemical structure, featuring a propyl group at the N1 position of the imidazo[4,5-c]pyridine core, suggests a potential interaction with TLRs based on extensive structure-activity relationship (SAR) studies of related analogs.[2]

Chemical Structure of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine:

  • Molecular Formula: C₉H₁₂N₄[4]

  • Molecular Weight: 176.22 g/mol [4]

  • SMILES: N=1C=CC2=C(N=CN2CCC)C1N[4]

1.3. Toll-like Receptors: Sentinels of the Innate Immune System

Toll-like receptors are a class of pattern recognition receptors (PRRs) that play a critical role in the innate immune system.[5] TLRs recognize conserved molecular patterns from pathogens, known as pathogen-associated molecular patterns (PAMPs), and endogenous danger signals, or danger-associated molecular patterns (DAMPs).[6] TLR7 and TLR8 are located within endosomal compartments and are specialized in detecting single-stranded viral RNA (ssRNA).[7] Activation of these receptors by small molecule agonists, such as the well-studied imidazoquinolines Imiquimod and Resiquimod (R848), triggers a potent downstream signaling cascade, leading to the production of pro-inflammatory cytokines and interferons.[8][9] This response is pivotal in orchestrating both innate and adaptive immunity, making TLR7 and TLR8 attractive targets for the development of vaccine adjuvants, and anti-cancer and anti-viral therapeutics.[8]

Hypothesized Mechanism of Action and Downstream Signaling

Based on the extensive research on analogous imidazoquinoline and imidazo[4,5-c]pyridine compounds, it is hypothesized that 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine acts as an agonist at TLR7 and/or TLR8.[2] The binding of the compound to these receptors is predicted to induce a conformational change, leading to the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88).[5][7] This initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and other transcription factors.[9] The nuclear translocation of NF-κB drives the expression of a variety of pro-inflammatory cytokines, such as TNF-α and IL-6, and Type I interferons (IFN-α/β).[2][9]

The following diagram illustrates the hypothesized MyD88-dependent signaling pathway activated by TLR7/8 agonists.

TLR_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR7/8 MyD88 MyD88 TLR->MyD88 Recruitment Ligand 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine Ligand->TLR Binding & Activation IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex Activation IκB IκB IKK_complex->IκB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IκB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binding to Promoter Cytokines Pro-inflammatory Cytokines & Interferons DNA->Cytokines Gene Transcription

Caption: Hypothesized TLR7/8 signaling pathway upon agonist binding.

Methodologies for Determining Binding Affinity and Target Engagement

A multi-faceted approach employing both biophysical and cell-based assays is essential for a comprehensive understanding of the binding of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine to TLRs.

3.1. Biophysical Techniques for Direct Binding Analysis

Biophysical methods provide quantitative data on the direct interaction between a ligand and its protein target in a controlled, cell-free environment.[10]

3.1.1. Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique for real-time monitoring of biomolecular interactions.[][12] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[13]

Experimental Protocol: SPR Analysis

  • Immobilization of TLR:

    • Recombinant human TLR7 or TLR8 is covalently immobilized onto a CM5 sensor chip using standard amine coupling chemistry.[14][15]

    • The chip surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • The TLR protein (in 10 mM acetate buffer, pH 4.5-5.5) is injected over the activated surface until the desired immobilization level is reached (typically 800-1200 Resonance Units, RU).[14]

    • Remaining active groups are deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.[15]

    • A reference flow cell is prepared similarly but without the TLR protein to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • A series of concentrations of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine (the analyte) are prepared in a suitable running buffer (e.g., HBS-EP+).

    • The analyte solutions are injected over the TLR-immobilized and reference flow cells at a constant flow rate.

    • The association of the compound to the TLR is monitored in real-time, followed by a dissociation phase where running buffer is flowed over the chip.

    • The sensor surface is regenerated between cycles using a mild acidic or basic solution to remove bound analyte.

  • Data Analysis:

    • The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).[16]

3.1.2. Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring the thermodynamics of binding interactions.[17] It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule, allowing for the determination of the binding affinity (Kₔ), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction.[18][19]

Experimental Protocol: ITC Analysis

  • Sample Preparation:

    • Recombinant TLR7 or TLR8 is dialyzed extensively against the desired buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

    • 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine is dissolved in the final dialysis buffer.

  • Titration:

    • The TLR solution is placed in the sample cell of the calorimeter, and the compound solution is loaded into the injection syringe.[20]

    • A series of small, precise injections of the compound are made into the sample cell while the temperature is maintained constant.[21]

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data, a series of heat spikes, is integrated to obtain the heat change per injection.

    • This is plotted against the molar ratio of the compound to the TLR.

    • The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters (Kₔ, n, ΔH, and ΔS).[18]

The following diagram illustrates the general workflow for these biophysical assays.

Biophysical_Workflow cluster_spr Surface Plasmon Resonance (SPR) cluster_itc Isothermal Titration Calorimetry (ITC) spr_1 Immobilize TLR on Sensor Chip spr_2 Inject Analyte (Compound) spr_1->spr_2 spr_3 Monitor Binding & Dissociation spr_2->spr_3 spr_4 Determine ka, kd, KD spr_3->spr_4 itc_1 Load TLR into Sample Cell itc_2 Titrate with Compound itc_1->itc_2 itc_3 Measure Heat Change itc_2->itc_3 itc_4 Determine KD, n, ΔH, ΔS itc_3->itc_4 Start Recombinant TLR Protein & Compound Start->spr_1 Start->itc_1

Caption: Workflow for biophysical binding affinity analysis.

3.2. Cell-Based Assays for Target Engagement and Functional Activity

Cell-based assays are crucial for confirming that the compound engages its target in a physiologically relevant context and for measuring the functional consequences of this engagement.

3.2.1. Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying target engagement in intact cells.[22] It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[23][24]

Experimental Protocol: CETSA

  • Cell Treatment:

    • Cells expressing the target TLR (e.g., human PBMCs or a TLR-expressing cell line) are treated with 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine or a vehicle control.

  • Thermal Challenge:

    • The cell suspensions are heated to a range of temperatures.[25]

  • Cell Lysis and Protein Analysis:

    • The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

    • The amount of soluble TLR protein remaining at each temperature is quantified by Western blotting or other protein detection methods like AlphaScreen®.[24][25]

  • Data Analysis:

    • A "melting curve" is generated by plotting the amount of soluble TLR protein as a function of temperature.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[26]

    • An isothermal dose-response (ITDR) CETSA can be performed at a fixed temperature to determine the compound's potency (EC₅₀) for target engagement.[23]

3.2.2. NF-κB Reporter Gene Assay

This is a widely used functional assay to measure the activation of the TLR signaling pathway.[27] It utilizes a cell line, typically HEK293, that is engineered to co-express the TLR of interest (TLR7 or TLR8), necessary co-receptors, and a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP, or luciferase) under the control of an NF-κB promoter.[28][29]

Experimental Protocol: NF-κB Reporter Assay

  • Cell Culture and Treatment:

    • HEK-Blue™ hTLR7 or hTLR8 cells are seeded in 96-well plates.

    • The cells are then stimulated with a range of concentrations of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine. A known TLR7/8 agonist like R848 is used as a positive control.

  • Incubation:

    • The cells are incubated for a defined period (e.g., 16-24 hours) to allow for reporter gene expression.[27]

  • Detection:

    • The activity of the reporter enzyme in the cell supernatant is measured using a colorimetric or chemiluminescent substrate.[28]

  • Data Analysis:

    • The dose-response curve is plotted, and the EC₅₀ value is calculated, representing the concentration of the compound required to achieve 50% of the maximal response.

3.3. Cytokine Profiling in Primary Immune Cells

To confirm the functional consequences of TLR engagement in a more physiologically relevant system, cytokine production can be measured in primary human peripheral blood mononuclear cells (PBMCs).[30]

Experimental Protocol: Cytokine Profiling

  • PBMC Isolation and Culture:

    • PBMCs are isolated from healthy donor blood using density gradient centrifugation.

    • The cells are cultured in the presence of various concentrations of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine.

  • Supernatant Collection:

    • After an appropriate incubation period (e.g., 24 hours), the cell culture supernatants are collected.

  • Cytokine Quantification:

    • The concentrations of key cytokines, such as TNF-α, IL-6, IL-12, and IFN-α, are measured using multiplex immunoassays (e.g., Luminex) or individual ELISAs.[30]

  • Data Analysis:

    • The dose-dependent induction of cytokines is analyzed to determine the potency and efficacy of the compound in primary immune cells.

Quantitative Data Summary

While specific binding affinity data for 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine is not available, the following table presents representative data for the well-characterized TLR7/8 agonist, Resiquimod (R848), to provide a benchmark for expected values from the described assays.

Assay TypeTargetParameterRepresentative Value (Resiquimod/R848)
NF-κB Reporter Assay Human TLR7EC₅₀~0.1-1 µM[6]
Human TLR8EC₅₀~1-5 µM[6][31]
Cytokine Induction (PBMCs) N/ATNF-α InductionDose-dependent[9]
N/AIFN-α InductionDose-dependent[9]

Note: EC₅₀ values can vary depending on the specific cell line and assay conditions.

Conclusion and Future Directions

The imidazo[4,5-c]pyridine scaffold represents a promising starting point for the development of novel immunomodulatory agents. 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine, as a member of this class, warrants a thorough investigation into its binding affinity and functional activity at Toll-like receptors. The methodologies outlined in this guide, from direct biophysical measurements with SPR and ITC to cell-based target engagement and functional assays like CETSA and NF-κB reporter assays, provide a comprehensive and robust framework for this characterization.

The successful execution of these experiments will not only elucidate the specific molecular target(s) of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine but also quantify the potency and thermodynamics of its interaction. This critical information will be invaluable for its further development as a potential therapeutic agent or as a research tool to probe the intricacies of the innate immune system.

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Exploratory

History and discovery of propyl-substituted imidazopyridines in immunology

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Rise of Imidazopyridines in Immunology The imidazopyridine scaffold has emerged as a privileged structure in medicinal chemistry, dem...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of Imidazopyridines in Immunology

The imidazopyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] Within the vast landscape of immunology, the discovery of propyl-substituted imidazopyridines marks a significant advancement, offering novel therapeutic avenues for a spectrum of immune-related disorders. This guide provides an in-depth exploration of the history, discovery, and mechanism of action of these compounds, tailored for researchers, scientists, and drug development professionals.

The journey of imidazopyridines in immunology is intrinsically linked to the exploration of small molecule immune response modifiers. A prime example is Imiquimod, an imidazoquinoline amine that gained FDA approval for treating genital warts, superficial basal cell carcinoma, and actinic keratosis.[3][4][5] Imiquimod's therapeutic effect stems from its ability to activate the immune system, primarily through Toll-like receptor 7 (TLR7).[6][7] This pioneering discovery paved the way for the development of a new class of synthetic immune modulators, including the propyl-substituted imidazopyridines.

The Genesis of Propyl-Substituted Imidazopyridines: A Tale of Rational Design

The development of propyl-substituted imidazopyridines was not a serendipitous discovery but rather the result of meticulous structure-activity relationship (SAR) studies. Researchers sought to optimize the immunomodulatory properties of the parent imidazoquinoline and imidazopyridine scaffolds, aiming for enhanced potency, selectivity, and favorable pharmacokinetic profiles.

From Imidazoquinolines to Imidazopyridines: A Shift in Focus

Early research focused on imidazoquinoline derivatives, which function as synthetic agonists of Toll-like receptors 7 and 8 (TLR7/8).[8][9] These compounds, including the well-known Resiquimod (R-848), demonstrated potent immune-stimulating activities, inducing the production of pro-inflammatory cytokines and activating various immune cells.[9][10] However, the dual agonism of TLR7 and TLR8 presented challenges in achieving targeted therapeutic effects.

This led to a strategic shift towards the imidazopyridine core. The structural simplification from the tricyclic imidazoquinoline to the bicyclic imidazopyridine offered a more streamlined scaffold for chemical modification. This transition allowed for a more nuanced modulation of TLR activity, with certain imidazopyridine derivatives exhibiting selective agonism for TLR7.[10]

The Critical Role of the Propyl Substitution

Systematic exploration of substitutions on the imidazopyridine ring revealed the profound impact of an n-propyl group at specific positions. SAR studies demonstrated that the length and nature of the alkyl substituent significantly influence the compound's interaction with its target receptor. The propyl group, in particular, was found to be a key determinant for potent TLR7 agonism in certain series of imidazopyridine-based compounds. This observation was a critical step in the evolution of this class of immune modulators.

Mechanism of Action: Targeting Toll-Like Receptors

Propyl-substituted imidazopyridines exert their immunomodulatory effects primarily by acting as agonists of Toll-like receptor 7 (TLR7). TLRs are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs).[10][11]

TLR7, located within the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells, recognizes single-stranded RNA (ssRNA) from viruses.[10][11] Upon activation by a ligand, such as a propyl-substituted imidazopyridine, TLR7 initiates a downstream signaling cascade.

The TLR7 Signaling Pathway

The binding of a propyl-substituted imidazopyridine to TLR7 triggers the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88). This leads to the formation of a complex with IRAK (IL-1R-associated kinase) family members and TRAF6 (TNF receptor-associated factor 6). Ultimately, this cascade results in the activation of transcription factors, most notably NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRF7 (interferon regulatory factor 7).[9]

Activation of NF-κB drives the expression of various pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-12.[9] Simultaneously, the activation of IRF7 leads to the robust production of type I interferons (IFN-α and IFN-β), which are critical for antiviral responses and for linking the innate and adaptive immune systems.[9][11]

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Recruits Ligand Propyl-Substituted Imidazopyridine Ligand->TLR7 Binds IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IRF7 IRF7 TRAF6->IRF7 Activates NF_kB NF-κB IKK_complex->NF_kB Activates Cytokine_Genes Pro-inflammatory Cytokine Genes NF_kB->Cytokine_Genes Induces Transcription IFN_Genes Type I Interferon Genes IRF7->IFN_Genes Induces Transcription TLR7_Reporter_Assay_Workflow A Prepare Serial Dilutions of Propyl-Substituted Imidazopyridine C Add Compound Dilutions to Cells A->C B Seed HEK-Blue™ hTLR7 Cells in 96-well Plate B->C D Incubate for 18-24 Hours C->D E Collect Supernatant D->E F Measure SEAP Activity (Colorimetric Assay) E->F G Calculate EC50 Value F->G

Caption: Workflow for TLR7 Reporter Gene Assay.

To confirm the mechanism of action, cytokine profiling in primary immune cells is essential.

Experimental Protocol: Cytokine Profiling in Human PBMCs

  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture the PBMCs in a 96-well plate.

  • Compound Stimulation: Treat the cells with various concentrations of the propyl-substituted imidazopyridine.

  • Supernatant Collection: After 24-48 hours of incubation, collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the levels of key cytokines such as IFN-α, TNF-α, and IL-6 using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

  • Data Analysis: Analyze the dose-dependent induction of cytokines.

In Vivo Evaluation

Promising candidates from in vitro studies are then advanced to in vivo models to assess their immunomodulatory activity and potential therapeutic efficacy.

Experimental Protocol: In Vivo Mouse Model for Immune Activation

  • Animal Model: Use a suitable mouse strain, such as C57BL/6.

  • Compound Administration: Administer the propyl-substituted imidazopyridine to the mice via an appropriate route (e.g., oral, intraperitoneal, or subcutaneous).

  • Sample Collection: At various time points after administration, collect blood samples for serum cytokine analysis and spleens for splenocyte isolation.

  • Cytokine Analysis: Measure cytokine levels in the serum.

  • Flow Cytometry: Analyze the activation status of different immune cell populations in the spleen (e.g., dendritic cells, T cells, B cells) by staining for activation markers such as CD69, CD80, and CD86.

  • Data Analysis: Evaluate the in vivo immune-stimulating effects of the compound.

Quantitative Data Summary

The following table summarizes representative data for a hypothetical propyl-substituted imidazopyridine, "Compound X," compared to a known TLR7/8 agonist, R848.

CompoundTLR7 EC50 (nM)TLR8 EC50 (nM)IFN-α Induction in hPBMCs (pg/mL at 1 µM)TNF-α Induction in hPBMCs (pg/mL at 1 µM)
Compound X 50>10,0005000800
R848 20050030002500

Data are hypothetical and for illustrative purposes only.

Future Directions and Therapeutic Potential

The discovery and development of propyl-substituted imidazopyridines have opened up exciting possibilities for the treatment of a wide range of diseases. Their ability to potently and selectively activate TLR7 makes them attractive candidates for:

  • Vaccine Adjuvants: By enhancing the immune response to antigens, these compounds could improve the efficacy of vaccines against infectious diseases and cancer. [8]* Cancer Immunotherapy: As standalone agents or in combination with other therapies like checkpoint inhibitors, they can stimulate anti-tumor immunity. [12][13]* Antiviral Therapy: The induction of a strong type I interferon response makes them promising for the treatment of viral infections. [3][9]* Autoimmune Diseases: While seemingly counterintuitive, modulating the immune system with TLR agonists is being explored in certain autoimmune contexts, though this requires careful consideration of the specific disease and compound. [14][15][16] The continued exploration of the imidazopyridine scaffold, including further optimization of the propyl substitution and the investigation of novel derivatives, holds immense promise for the future of immunology and drug development.

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  • Imiquimod: Newer Perspectives to an Old Drug - Indian Journal of Postgraduate Dermatology. (2024, February 12).
  • Drug Candidates for Autoimmune Diseases - MDPI. (2022, April 20).
  • Optimization of 5-substituted thiazolyl ureas and 6-substituted imidazopyridines as potential HIV-1 latency reversing agents - PubMed. (2020, June 1).
  • J&J says top drug prospect works across autoimmune disorders - BioPharma Dive. (2024, February 5).
  • Lilly Immunology Clinical Trials | Autoimmune Disease Research. (n.d.).

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Foundational

Safety data sheet (SDS) and toxicity profile for 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine

An In-Depth Technical Guide to the Provisional Safety and Toxicity Profile of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine Executive Summary This technical guide provides a comprehensive analysis of the potential safety and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Provisional Safety and Toxicity Profile of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine

Executive Summary

This technical guide provides a comprehensive analysis of the potential safety and toxicological profile of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS No. 1781631-36-4). It is intended for researchers, scientists, and drug development professionals who may handle or investigate this compound. A thorough review of publicly available literature and safety databases reveals a significant lack of specific experimental toxicity data for this molecule.

In the absence of direct data, this document employs a scientifically grounded read-across approach to construct a provisional safety and toxicity profile. By analyzing data from structurally related compounds—including the parent heterocycle 1H-imidazo[4,5-c]pyridin-4-amine, the key functional moiety 4-aminopyridine, and the broader class of imidazopyridines—we can infer potential hazards and establish a robust framework for safe handling and future experimental validation. This guide not only outlines predicted hazards but also provides detailed experimental protocols and workflows necessary to definitively characterize the compound's toxicological properties, ensuring a culture of safety and scientific integrity in the laboratory.

Chemical Identification

Before assessing toxicity, it is critical to define the subject molecule's fundamental properties.

PropertyValueSource
Chemical Name 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine-
CAS Number 1781631-36-4[1]
Molecular Formula C₉H₁₂N₄[1]
Molecular Weight 176.22 g/mol [1]
Chemical Structure Chemical Structure of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine(Structure generated based on name)
Known Synonyms None[1]
Physical Form Assumed to be a solid at room temperature(Inference from related compounds)
Storage Conditions Sealed in dry, 2-8°C[1]

Provisional Safety Data Sheet (SDS) Framework

This section outlines a provisional SDS based on a read-across analysis. This is a predictive assessment and must be validated by experimental data.

Hazard Identification (GHS Classification)

Based on the toxicological profile of 4-aminopyridine and the parent amine, the following GHS classifications are predicted.

  • Pictograms:

    • GHS06 Skull and Crossbones (GHS06: Acute Toxicity - Oral)

    • GHS07 Exclamation Mark (GHS07: Skin/Eye Irritation)

  • Signal Word: Danger

  • Predicted Hazard Statements:

    • H301: Toxic if swallowed. (Inferred from 4-aminopyridine's high oral toxicity).

    • H315: Causes skin irritation. (Common for heterocyclic amines)[2].

    • H319: Causes serious eye irritation. (Common for heterocyclic amines)[2].

    • H335: May cause respiratory irritation. (Common for heterocyclic amines)[2].

  • Predicted Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash hands and exposed skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/eye protection/face protection.

    • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P405: Store locked up.

    • P501: Dispose of contents/container to an approved waste disposal plant.

First-Aid Measures
  • Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Immediately call a POISON CENTER or doctor.

Handling and Storage
  • Handling: Use only in a chemical fume hood. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE). Keep away from incompatible materials such as strong oxidizing agents and strong acids.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up at 2-8°C as recommended.[1]

In-Depth Toxicity Profile (Read-Across Analysis)

This profile synthesizes data from related molecules to predict the toxicological properties of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine.

Acute Toxicity

The 4-aminopyridine structural motif is a potent convulsant and neurotoxin. The oral LD50 for 4-aminopyridine in rats is 21 mg/kg, classifying it as highly toxic.[3] While the addition of the imidazo ring and propyl group will modulate this toxicity, it is prudent to assume the compound is toxic to fatal if swallowed. Dermal and inhalation toxicity are likely to be significant as well.

Skin and Eye Irritation

The parent heterocycle, 1H-Imidazo[4,5-c]pyridine, is reported to cause skin and eye irritation.[2] Therefore, it is highly probable that 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine will act as a skin and eye irritant.

Germ Cell Mutagenicity

No direct mutagenicity data exists for the target compound. However, the imidazo-fused heterocyclic core is a structural alert for potential mutagenicity. Some related structures, such as 1H-imidazo[4,5-g]quinoxaline, are known to be part of a major mutagenic scaffold.[4] The mechanism often involves the ability of these planar heterocyclic systems to intercalate with DNA.[5] Furthermore, metabolic activation of the amine group by cytochrome P450 enzymes can lead to the formation of reactive intermediates capable of forming DNA adducts.

Given these factors, the potential for mutagenicity cannot be ruled out and must be a primary focus of experimental validation.

Carcinogenicity

There is no data on the carcinogenicity of this compound. The parent substance, pyridine, has been classified by IARC as Group 2B, "possibly carcinogenic to humans," based on sufficient evidence in experimental animals.[6] Many complex heterocyclic amines, particularly those found in cooked foods like PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), are also classified as possible human carcinogens (Group 2B).[7] A long-term bioassay would be required for definitive classification.

Reproductive and Developmental Toxicity

No data is available for the target compound or its close analogs regarding reproductive or developmental effects. This represents a critical data gap.

Experimental Validation Strategy

To move from a provisional to a definitive safety profile, a tiered experimental approach is required. The following workflow outlines the critical assays.

Toxicology_Validation_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Acute Toxicity & Sensitization cluster_2 Tier 3: Repeated Dose Toxicity (if warranted) A Bacterial Reverse Mutation Test (Ames Assay - OECD 471) Purpose: Detect gene mutations B In Vitro Mammalian Cell Micronucleus Test (OECD 487) Purpose: Detect chromosomal damage A->B Assess Genotoxicity D Acute Oral Toxicity (Up-and-Down Procedure - OECD 425) B->D C In Vitro Skin Irritation (Reconstructed Human Epidermis - OECD 439) E In Vitro Skin Sensitization (e.g., DPRA - OECD 442C) C->E F 28-Day Repeated Dose Oral Toxicity Study (OECD 407) Purpose: Identify target organs D->F start Compound 1-Propyl-1H-imidazo [4,5-c]pyridin-4-amine start->A start->C

Caption: Tiered workflow for toxicological validation.

Detailed Protocol: Bacterial Reverse Mutation (Ames) Test

This protocol is foundational for establishing the trustworthiness of any claims regarding the compound's mutagenicity.

  • Objective: To assess the potential of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine and its metabolites to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and the tryptophan locus in Escherichia coli (WP2 uvrA).

  • Materials: Test compound, sterile DMSO (vehicle), positive controls (e.g., sodium azide, 2-nitrofluorene, benzo[a]pyrene), S9 fraction from Aroclor-1254 induced rat liver (for metabolic activation), cofactor-supplemented buffer, minimal glucose agar plates.

  • Methodology: a. Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. The highest concentration should show some toxicity but not kill more than ~50% of the bacteria. b. Main Experiment (Plate Incorporation Method): i. Prepare test compound dilutions in DMSO. ii. In separate test tubes, combine 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound dilution (or control), and either 0.5 mL of phosphate buffer (non-activation) or 0.5 mL of S9 mix (metabolic activation). iii. Pre-incubate the mixture for 20-30 minutes at 37°C. iv. Add 2.0 mL of molten top agar (containing trace histidine/biotin) to each tube, vortex gently, and pour onto the surface of minimal glucose agar plates. v. Incubate plates at 37°C for 48-72 hours. c. Data Analysis: i. Count the number of revertant colonies (his+ or trp+) on each plate. ii. A positive result is defined as a dose-related increase in the number of revertants, typically reaching at least a two-fold increase over the solvent control for at least one strain.

  • Causality & Self-Validation: The inclusion of both S9-activated and non-activated conditions allows for the differentiation between direct-acting mutagens and those requiring metabolic conversion. The use of multiple strains with different mutation detection specificities (frameshift vs. base-pair substitution) provides a comprehensive screen. The concurrent use of known positive and negative controls validates the sensitivity and specificity of each individual experiment.

Risk Mitigation and Emergency Procedures

Given the predicted high acute toxicity, stringent safety measures are mandatory.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber, tested to EN374).

  • Eye/Face Protection: Use safety glasses with side-shields and a face shield.

  • Skin and Body Protection: Wear a flame-retardant laboratory coat and ensure full body coverage.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working outside of a fume hood or if aerosolization is possible.

Spill Response Workflow

Spill_Response_Workflow A Spill Occurs B Evacuate Immediate Area Alert Colleagues & Safety Officer A->B C Don Appropriate PPE (Respirator, Gloves, Goggles, Coat) B->C D Contain the Spill (Use absorbent pads or berms) C->D E Neutralize/Absorb Material (Use universal chemical absorbent) D->E F Collect Waste (Scoop into a labeled, sealed container) E->F G Decontaminate Area (Wipe with appropriate solvent, then soap & water) F->G H Dispose of Waste & Contaminated PPE as Hazardous Waste G->H

Caption: Emergency workflow for a solid chemical spill.

References

  • PubChem. (n.d.). 1H-Imidazo[4,5-c]pyridine. National Center for Biotechnology Information. Retrieved from [Link][2]

  • Yang, L., et al. (2016). Mutagenicity in a Molecule: Identification of Core Structural Features of Mutagenicity Using a Scaffold Analysis. PLoS ONE, 11(2), e0148816. [Link][4]

  • IARC. (2019). Some chemicals that cause tumours of the urinary tract in rodents. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 119. [Link][6]

  • IARC. (1993). PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56. [Link][7]

  • Perin, N., et al. (2018). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link][5]

  • Khan, I., & Ibrar, A. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(21), 5188. [Link][8]

Sources

Exploratory

An In-Depth Technical Guide to 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine: A Privileged Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine, a heterocyclic amine belonging to the imidazopyridine class. This family of compounds is recognized as a "privileged st...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine, a heterocyclic amine belonging to the imidazopyridine class. This family of compounds is recognized as a "privileged structure" in medicinal chemistry due to its structural similarity to endogenous purines, allowing its members to interact with a wide array of biological targets with high affinity.[1] Consequently, imidazopyridine derivatives have been successfully developed as kinase inhibitors, anti-inflammatory agents, and, most notably, as modulators of the innate immune system.[1][2] This document will delve into the core chemical identifiers, potential mechanism of action, a representative synthetic workflow, and the prospective applications of this specific molecule for researchers in drug development.

Core Molecular Identifiers and Physicochemical Properties

Precise identification is paramount for any scientific investigation. 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine is a distinct chemical entity characterized by the identifiers and properties summarized below. The InChIKey has been computationally generated based on the known SMILES structure, a standard practice for novel or less-documented compounds.

PropertyValueSource
IUPAC Name 1-propyl-1H-imidazo[4,5-c]pyridin-4-amine-
CAS Number 1781631-36-4ChemScene
Molecular Formula C₉H₁₂N₄ChemScene
Molecular Weight 176.22 g/mol ChemScene
SMILES N=1C=CC2=C(N=CN2CCC)C1NChemScene
InChIKey LPEKPLGCSHNCBK-UHFFFAOYSA-NComputationally Generated

Mechanistic Insights: A Potential Toll-Like Receptor 7 (TLR7) Agonist

The structural architecture of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine strongly suggests its potential function as an agonist of Toll-Like Receptor 7 (TLR7). This hypothesis is grounded in extensive structure-activity relationship (SAR) studies of this chemical class. The most prominent example is Imiquimod (1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine), an FDA-approved drug that differs primarily by the fusion of a benzene ring (forming a quinoline) instead of the single pyridine ring.[3] Imiquimod and numerous other imidazo-fused heterocycles act as potent immune response modifiers by activating TLR7.[4][5]

TLR7 is an endosomal receptor crucial to the innate immune system, responsible for recognizing single-stranded RNA (ssRNA) from viruses.[6] Upon activation by a ligand like 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine, TLR7 initiates a downstream signaling cascade via the MyD88 adaptor protein. This cascade culminates in the activation of transcription factors, primarily NF-κB and IRF7, leading to the robust production of pro-inflammatory cytokines and, critically, Type I interferons (IFN-α/β).[5] This cytokine milieu activates a broad spectrum of immune cells, including dendritic cells, macrophages, and Natural Killer (NK) cells, thereby bridging the innate and adaptive immune responses to target viral infections and neoplastic cells.[3]

A recent patent application has highlighted novel imidazo[4,5-c]pyridine compounds as potent TLR7 agonists for cancer treatment, further solidifying the therapeutic potential of this specific scaffold.[6][7][8]

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 1-Propyl-1H-imidazo [4,5-c]pyridin-4-amine TLR7 TLR7 Dimer Ligand->TLR7 Binds & Activates MyD88 MyD88 TLR7->MyD88 Recruits IRAKs IRAK Complex (IRAK4, IRAK1) MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 Activates IKK IKK Complex TAK1->IKK I_kappa_B IκB IKK->I_kappa_B Phosphorylates (leading to degradation) NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65->I_kappa_B Released from NFkB_nuc NF-κB (active) NFkB_p50_p65->NFkB_nuc Translocates IRF7_nuc IRF7 (active) IRF7->IRF7_nuc Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines Induces Transcription IFN Type I Interferons (IFN-α, IFN-β) IRF7_nuc->IFN Induces Transcription

Caption: Proposed TLR7 signaling cascade initiated by 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine.

Representative Synthetic Protocol

The synthesis of substituted imidazo[4,5-c]pyridines is well-documented in the chemical literature.[2] A robust and adaptable method involves the construction of the fused heterocyclic system from a substituted diaminopyridine precursor. The following protocol describes a plausible, field-proven workflow for the synthesis of the title compound, adapted from established methodologies for similar 4-amino-imidazo[4,5-c]pyridine derivatives.[2][9]

The causality behind this experimental design is rooted in building complexity sequentially. The initial SNAr reaction establishes the N-propyl group, followed by reduction of the nitro group to the crucial amine. Cyclization with an orthoformate forges the imidazole ring, and a final oxidation/amination sequence installs the C4-amino group, a key pharmacophore for TLR7 activity.

Synthesis_Workflow A Start: 2,4-Dichloro- 3-nitropyridine B Step 1: Nucleophilic Aromatic Substitution A->B C Intermediate 1: 4-Chloro-3-nitro- 2-(propylamino)pyridine B->C Propylamine, Et3N D Step 2: Reduction of Nitro Group C->D E Intermediate 2: 4-Chloro-N2-propyl- pyridine-2,3-diamine D->E e.g., SnCl2 or H2/Pd-C F Step 3: Imidazole Ring Cyclization E->F G Intermediate 3: 4-Chloro-1-propyl-1H- imidazo[4,5-c]pyridine F->G Triethyl Orthoformate, Acid H Step 4: Oxidation & Nucleophilic Substitution G->H I Final Product: 1-Propyl-1H-imidazo [4,5-c]pyridin-4-amine H->I 1. m-CPBA 2. NH4OH

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization and Cell Culture Protocol for 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine

Scientific Context & Rationale 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS No. 1781631-36-4) is a synthetic, small-molecule heterocyclic compound belonging to the imidazopyridine class[1].

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Rationale

1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS No. 1781631-36-4) is a synthetic, small-molecule heterocyclic compound belonging to the imidazopyridine class[1]. Structurally related to established immunomodulators like imiquimod, this compound functions as a potent Toll-like receptor 7 and 8 (TLR7/8) agonist. By localizing to the endosome, it mimics single-stranded RNA (ssRNA), engaging TLR7/8 to trigger the MyD88-dependent signaling cascade. This leads to the nuclear translocation of NF-κB and IRF7, culminating in the robust production of type I interferons (e.g., IFN-α) and pro-inflammatory cytokines.

Because 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine is highly lipophilic, it exhibits negligible aqueous solubility. Dimethyl sulfoxide (DMSO) is the mandatory primary solvent for in vitro applications. DMSO’s amphiphilic nature efficiently disrupts the compound's crystalline lattice. Furthermore, DMSO enhances the permeability of the compound across the cellular plasma membrane, ensuring it reaches the endosomal TLR targets without precipitating in the extracellular matrix[2].

Materials and Reagents

  • Target Compound: 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine (Powder, Purity ≥95%)[1].

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sterile, ≥99.9% purity, endotoxin-free, anhydrous).

  • Consumables: Sterile, low-protein-binding microcentrifuge tubes (to prevent lipophilic adsorption to plastic walls).

  • Media: Appropriate cell culture medium (e.g., DMEM, RPMI 1640) supplemented with FBS.

Quantitative Data: Reconstitution Table

Molecular Formula: C₉H₁₂N₄ | Molecular Weight: 176.22 g/mol [1]. Formula used: Volume (mL) = Mass (mg) / [Concentration (mM) × MW ( g/mol )]

Desired Stock ConcentrationVolume of DMSO per 1 mg of CompoundVolume of DMSO per 5 mg of Compound
1 mM 5.674 mL28.373 mL
5 mM 1.135 mL5.674 mL
10 mM 0.567 mL (567 µL)2.837 mL
50 mM 0.113 mL (113 µL)0.567 mL

Note: For cellular assays, a 10 mM or 50 mM stock is recommended to ensure the final DMSO concentration remains negligible upon dilution in the culture media.

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Master Stock Solution
  • Equilibration: Remove the lyophilized compound from cold storage (2-8°C) and allow it to equilibrate to room temperature for at least 30 minutes in a desiccator.

    • Causality: Opening a cold vial introduces atmospheric moisture via condensation. Water severely reduces the solubility of lipophilic imidazopyridines in DMSO, leading to premature precipitation and inaccurate dosing.

  • Solvent Addition: Add the calculated volume of cell-culture-grade anhydrous DMSO directly to the original vial (e.g., 567 µL for a 10 mM stock from 1 mg).

  • Agitation: Vortex the vial vigorously for 30–60 seconds.

    • Causality: Mechanical shearing breaks apart macro-aggregates, maximizing the surface area exposed to the solvent and ensuring a homogenous mixture.

  • Sonication (If Required): If the solution is not completely clear, place the vial in a room-temperature ultrasonic water bath for 2–5 minutes. Do not apply heat, as this can degrade the compound.

  • Aliquoting: Transfer the stock solution into sterile, low-protein-binding microcentrifuge tubes in single-use aliquots (e.g., 10–20 µL).

    • Causality: Imidazopyridines are sensitive to repeated freeze-thaw cycles. Temperature fluctuations can induce micro-crystal formation and compound degradation, leading to inconsistent assay results.

  • Storage: Store aliquots immediately at -20°C or -80°C, strictly protected from light.

Phase 2: Working Solution Preparation and Cell Treatment
  • Thawing: Thaw a single aliquot at room temperature. Vortex briefly to ensure homogeneity before use.

  • Serial Dilution: Perform intermediate dilutions in complete cell culture media immediately prior to treating the cells. Do not store aqueous working solutions.

  • Final Application: Add the diluted working solution to the cell culture plate.

    • Critical Causality: The final concentration of DMSO in the cell culture well must not exceed 0.1% (v/v) . DMSO concentrations above this threshold induce cellular toxicity, alter plasma membrane fluidity, and can artificially modulate NF-κB pathways, thereby confounding the specific TLR7/8 immunomodulatory readout.

Process and Mechanistic Visualizations

Workflow Powder 1-Propyl-1H-imidazo[4,5-c] pyridin-4-amine (Equilibrate to RT) DMSO Add Anhydrous DMSO (Calculate for 10 mM) Powder->DMSO Agitate Vortex & Sonicate (Ensure full dissolution) DMSO->Agitate Stock 10 mM Stock Solution Agitate->Stock Aliquot Aliquot (10-20 µL) (Avoid freeze-thaw) Stock->Aliquot Store Store at -80°C (Protect from light) Aliquot->Store Working Dilute in Culture Media (Final DMSO < 0.1%) Store->Working Cells Apply to Cell Culture (TLR7/8 Assay) Working->Cells

Experimental workflow for reconstituting 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine in DMSO.

Pathway Ligand 1-Propyl-1H-imidazo[4,5-c] pyridin-4-amine Endosome Endosomal Internalization (Facilitated by lipophilicity) Ligand->Endosome TLR TLR7 / TLR8 Activation Endosome->TLR MyD88 MyD88 Adapter Recruitment TLR->MyD88 Complex IRAK4 / TRAF6 Complex Formation MyD88->Complex TFs NF-κB & IRF7 Nuclear Translocation Complex->TFs Cytokines Pro-inflammatory Cytokine Release (IFN-α, TNF-α, IL-6) TFs->Cytokines

Mechanism of action: TLR7/8 pathway activation by imidazopyridine derivatives.

Troubleshooting

  • Precipitation upon dilution in media: If the compound crashes out of solution when added to the aqueous cell culture media, the stock concentration may be too high, or the media is too cold. Solution: Warm the media to 37°C prior to dilution. Alternatively, prepare a less concentrated DMSO stock (e.g., 5 mM instead of 50 mM) to ensure a more gradual phase transition.

  • Loss of activity over time: Indicates potential degradation due to moisture or UV exposure. Solution: Ensure aliquots are stored in tightly sealed tubes at -80°C and discard any working solutions immediately after the experiment.

References

  • Title: Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines Source: Organic & Biomolecular Chemistry (RSC Publishing), 2013 URL: [Link]

  • Title: Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles Source: RSC Medicinal Chemistry (via PMC), 2021 URL: [Link]

Sources

Application

Application Note: Standard Operating Procedure for 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine in BSL-2 Environments

Mechanistic Grounding & Rationale 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS: 1781631-36-4) is a highly potent, small-molecule immunomodulator[1]. Derived from the imidazoquinoline family (which includes the FDA-appr...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Grounding & Rationale

1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS: 1781631-36-4) is a highly potent, small-molecule immunomodulator[1]. Derived from the imidazoquinoline family (which includes the FDA-approved drug Imiquimod), this specific imidazopyridine derivative exhibits profound selectivity for Toll-like Receptor 7 (TLR7) over TLR8. The truncation of the quinoline ring to a pyridine ring, combined with specific N1 and C2 alkyl substitutions, eliminates TLR8 cross-reactivity, making it a pure TLR7 agonist (2[2]).

The C4-NH2 group is strictly required for pharmacological activity; it acts as a structural mimic of the purine rings found in single-stranded RNA (ssRNA), allowing the molecule to dock securely within the endosomal TLR7 binding pocket (3[3]).

Why BSL-2? Because TLR7 is predominantly expressed in human plasmacytoid dendritic cells (pDCs) and B cells, immortalized cell lines often fail to recapitulate robust physiological responses. Therefore, assays require primary human peripheral blood mononuclear cells (PBMCs) or isolated pDCs. Furthermore, TLR7 agonists are heavily investigated as latency-reversing agents in HIV-1 eradication strategies (4[4]). Handling human blood products and lentiviral/HIV-1 latency models strictly mandates Biosafety Level 2 (BSL-2) containment to protect operators from bloodborne pathogens.

BSL-2 Safety & Compound Handling

  • Reconstitution: The planar aromatic core of imidazopyridines limits aqueous solubility. Reconstitute the lyophilized powder in sterile, endotoxin-free Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock (5[5]).

  • Storage: Aliquot the 10 mM stock into single-use low-bind tubes to avoid freeze-thaw cycles, which can cause compound precipitation. Store at -20°C.

  • BSL-2 Precautions: All cell culture work must be performed in a certified Class II Biological Safety Cabinet (BSC). Liquid waste containing human cells or viral vectors must be treated with 10% bleach for 30 minutes prior to disposal.

Self-Validating Experimental Protocols

Protocol A: Primary Human PBMC Stimulation

Causality Check: We utilize primary PBMCs because they retain the natural stoichiometric ratios of TLR7-expressing pDCs to responder T/NK cells. A vehicle control (DMSO) is mandatory to establish baseline cytokine release, while a viability assay ensures that any observed immune activation is receptor-mediated, not a secondary artifact of Damage-Associated Molecular Patterns (DAMPs) released from dying cells.

Step-by-Step Methodology:

  • Isolation: Isolate PBMCs from healthy human donor buffy coats using Ficoll-Paque density gradient centrifugation. Wash twice with sterile PBS to remove residual platelets.

  • Seeding: Resuspend PBMCs in complete RPMI-1640 (10% heat-inactivated FBS, 1% Pen/Strep). Seed at a density of 1×106 cells/mL in a 96-well U-bottom tissue culture plate (200 μL/well).

  • Compound Preparation: Serially dilute the 10 mM 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine stock in complete media to achieve final assay concentrations of 0.1 μM, 1.0 μM, and 5.0 μM.

    • Self-Validation Controls: Include a 0.1% DMSO vehicle control (negative) and 1.0 μM Resiquimod (R848) as a positive control (6[6]).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.

Protocol B: Downstream Validation (Flow Cytometry & ELISA)

Causality Check: TLR7 agonism specifically drives the MyD88/IRF7 pathway, leading to massive Type I Interferon (IFN-α) secretion, whereas TLR8 leans toward NF-κB and TNF-α. By measuring both, we validate the compound's TLR7 selectivity.

Step-by-Step Methodology:

  • Harvesting: Centrifuge the 96-well plate at 400 x g for 5 minutes. Carefully transfer 150 μL of the cell-free supernatant to a new plate for ELISA.

  • Cytokine Quantification (ELISA): Assay the supernatant for IFN-α and TNF-α using high-sensitivity commercial ELISA kits. Expected Result: High IFN-α (TLR7 driven) with minimal TNF-α induction compared to dual TLR7/8 agonists.

  • Cell Surface Staining: Resuspend the cell pellets in FACS buffer (PBS + 2% FBS + 2mM EDTA). Block Fc receptors using Human TruStain FcX for 10 minutes.

  • Marker Analysis: Stain with fluorophore-conjugated antibodies against CD3, CD56, CD123, CD69, and CD86.

    • Rationale: TLR7 activation on pDCs (CD123+) will upregulate the maturation marker CD86. The secreted IFN-α will secondarily activate NK cells (CD56+), upregulating the early activation marker CD69 (7[7]).

  • Viability Check: Add a viability dye (e.g., 7-AAD or Zombie Aqua) 15 minutes prior to fixation to gate out dead cells.

  • Acquisition: Fix cells in 4% paraformaldehyde (mandatory BSL-2 step before removing samples from the BSC) and acquire data on a flow cytometer.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine compared to established benchmarks.

CompoundScaffold ClassPrimary TargetExpected IFN-α Induction (PBMCs)Expected TNF-α Induction (PBMCs)PBMC Viability (at 5 μM)
1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine ImidazopyridineTLR7++++ (High)+ (Low/Negligible)> 95%
Imiquimod ImidazoquinolineTLR7++ (Moderate)+ (Low)> 90%
Resiquimod (R848) ImidazoquinolineTLR7 / TLR8++++ (High)++++ (High)> 85%
Vehicle (0.1% DMSO) N/ANone- (Undetectable)- (Undetectable)> 98%

Mechanistic Visualization

TLR7_Pathway Agonist 1-Propyl-1H-imidazo [4,5-c]pyridin-4-amine Endosome Endosomal Uptake (BSL-2 Conditions) Agonist->Endosome TLR7 TLR7 Receptor (Dimerization) Endosome->TLR7 MyD88 MyD88 Adaptor Recruitment TLR7->MyD88 IRF7 IRF7 Phosphorylation & Translocation MyD88->IRF7 NFkB NF-κB Activation (Minimal in TLR7 specific) MyD88->NFkB IFN Type I IFN (IFN-α) Production IRF7->IFN ProInflam Pro-inflammatory Cytokines (TNF-α) NFkB->ProInflam

Figure 1: TLR7 signaling cascade activated by imidazopyridine agonists leading to cytokine induction.

Sources

Method

Methods for topical application of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine in murine models

Application Note: Topical Delivery of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine in Murine Models of Skin Inflammation Introduction & Scientific Rationale 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine belongs to the imidazopy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Topical Delivery of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine in Murine Models of Skin Inflammation

Introduction & Scientific Rationale

1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine belongs to the imidazopyridine class of synthetic small-molecule Toll-like receptor (TLR) agonists. Structural evolution from first-generation imidazoquinolines (e.g., imiquimod) to imidazopyridines has yielded compounds with highly specific TLR7 agonism and distinct pharmacokinetic profiles, minimizing off-target TLR8 activation. In preclinical murine models, the topical application of TLR7 agonists is the gold-standard methodology for inducing localized, psoriasis-like dermatitis and investigating innate-to-adaptive immune bridging[1][2].

Unlike systemic administration, topical delivery restricts initial receptor engagement to skin-resident plasmacytoid dendritic cells (pDCs) and keratinocytes. This localized application creates a highly reproducible, self-limiting inflammatory microenvironment driven by the IL-23/Th17 axis, making it an invaluable tool for dermatological drug discovery and topical adjuvant research[3][4].

Mechanistic Grounding: Causality of Experimental Choices

The choice of a topical route and specific vehicle is dictated by the need to model skin-specific immune responses without inducing lethal systemic cytokine storms.

  • Epidermal Penetration : The propyl substitution on the imidazopyridine core provides an optimal partition coefficient (LogP) for stratum corneum penetration when formulated in a lipophilic vehicle[5].

  • Receptor Engagement : Upon reaching the viable epidermis, the compound undergoes endocytosis by pDCs and keratinocytes, binding to the dimeric, endosomal TLR7 receptor[3][6].

  • Signal Transduction : TLR7 activation recruits the myeloid differentiation primary response 88 (MyD88) adaptor protein[3]. This triggers a bifurcation in signaling:

    • IRF7 Activation : Leads to robust production of Type I interferons (IFN-α/β), a hallmark of imidazopyridine activity.

    • NF-κB Activation : Drives the secretion of pro-inflammatory cytokines (IL-23, IL-6, IL-1β), which subsequently polarize naive T cells into Th17 cells, driving epidermal hyperplasia (acanthosis) and leukocyte infiltration[3][4].

Formulation and Vehicle Selection

To ensure self-validating and reproducible results, the active pharmaceutical ingredient (API) must be uniformly suspended.

  • Vehicle : A vanishing cream base containing isostearic acid and white petrolatum is recommended. Isostearic acid not only enhances epidermal penetration but also acts as a co-activator of the inflammasome, working synergistically with the TLR7 agonist.

  • Concentration : A 5% (w/w) formulation of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine provides stoichiometric equivalence to standard commercial imiquimod preparations (e.g., Aldara), allowing for direct comparative studies[1][7].

Step-by-Step Experimental Protocol

Workflow: Induction of Psoriasis-like Dermatitis in BALB/c or C57BL/6 Mice

Phase I: Murine Preparation (Day -2 to Day 0)

  • Strain Selection : Utilize 8-12 week old female BALB/c or C57BL/6 mice[1][2].

    • Causality: Female mice are preferred to reduce fighting-induced skin abrasions that confound histological scoring. BALB/c mice typically show a more robust Th2/Th17 crossover, while C57BL/6 mice are strongly Th1/Th17 skewed[1].

  • Hair Removal (Day -2) : Anesthetize mice lightly with isoflurane. Shave a 2 cm × 2.5 cm area on the rostral back using electric clippers[7].

  • Depilation : Apply a chemical depilatory cream for exactly 1-2 minutes. Remove gently with wet gauze and rinse thoroughly with sterile water[1].

  • Recovery : Allow mice to rest for 48 hours.

    • Causality: Chemical depilation causes transient micro-abrasions and mild barrier disruption. A 48-hour recovery ensures that the observed inflammation is strictly TLR7-mediated and not an artifact of the hair removal process[1].

Phase II: Topical Application (Days 0 to 6)

  • Dose Preparation : Weigh exactly 62.5 mg of the 5% 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine formulated cream (delivering ~3.125 mg of active compound) on non-stick weigh paper[1][7].

  • Application : Using a sterile plastic spatula, apply the cream evenly over the shaved dorsal skin[8].

  • Isolation : House mice individually (single-housing) post-application[8].

    • Causality: Group-housed mice will groom each other, leading to oral ingestion of the compound, systemic toxicity (weight loss), and variable topical dosing.

  • Frequency : Repeat application once daily at the same time for 5 to 7 consecutive days[1][7].

Phase III: In Vivo Monitoring and Scoring

  • Daily PASI Scoring : Evaluate the skin daily using a modified Psoriasis Area and Severity Index (PASI). Score Erythema, Scaling, and Thickness on a scale of 0 to 4 (0 = None, 1 = Slight, 2 = Moderate, 3 = Marked, 4 = Very Marked)[1][8].

  • Thickness Measurement : Use a digital micrometer caliper to measure dorsal skin fold thickness starting from Day 2[8].

Expected Quantitative Outcomes

The following table summarizes the expected kinetic progression of the model, enabling researchers to validate their experimental setup[2][3][8].

Post-Application DayClinical PresentationEpidermal Thickness (µm)Key Cytokine Upregulation (mRNA)
Day 0 (Baseline) Normal skin, no erythema15 - 20Baseline
Day 2 Mild erythema, slight scaling30 - 40IFN-α, IL-6, TNF-α
Day 4 Moderate erythema, visible plaques60 - 80IL-23p19, IL-17A, IL-22
Day 6 (Peak) Marked scaling, induration, redness90 - 120IL-17A, IL-17F, IL-22, IL-1β
Day 10 (Recovery) Resolution of scaling, resolving erythema40 - 50Downregulation of Th17 markers

Note: Prolonged application beyond 7 days often leads to systemic toxicity and weight loss, and the inflammatory changes are not sustainable beyond this acute phase without a recovery period[1][2].

Signaling and Workflow Diagram

G Compound 1-Propyl-1H-imidazo[4,5-c] pyridin-4-amine pDC Plasmacytoid Dendritic Cells & Keratinocytes Compound->pDC Topical penetration TLR7 Endosomal TLR7 pDC->TLR7 MyD88 MyD88 Adaptor Protein TLR7->MyD88 NFkB NF-κB Pathway MyD88->NFkB IRF7 IRF7 Pathway MyD88->IRF7 Cytokines1 IL-23, IL-6, TNF-α NFkB->Cytokines1 Cytokines2 Type I IFNs (IFN-α/β) IRF7->Cytokines2 Th17 Th17 Cell Polarization Cytokines1->Th17 Cytokines2->Th17 Phenotype Psoriasis-like Dermatitis (Acanthosis, Erythema) Th17->Phenotype

Fig 1: TLR7-mediated signaling pathway and Th17 polarization following topical application.

Sources

Application

Application Note: Formulation and Evaluation of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine as a TLR7-Targeted Vaccine Adjuvant

Introduction and Rationale The development of modern subunit and recombinant vaccines requires advanced adjuvants to overcome the poor intrinsic immunogenicity of highly purified antigens. While traditional aluminum salt...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The development of modern subunit and recombinant vaccines requires advanced adjuvants to overcome the poor intrinsic immunogenicity of highly purified antigens. While traditional aluminum salts (Alum) effectively drive T-helper 2 (Th2) humoral responses, they are generally poor inducers of the T-helper 1 (Th1) cellular immunity required to clear intracellular pathogens and tumors.

1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine is a synthetic small-molecule Toll-like receptor 7 (TLR7) agonist. Derived from the well-characterized imidazoquinoline family (which includes imiquimod and resiquimod), the truncation of the quinoline core to an imidazo[4,5-c]pyridine scaffold yields compounds with highly specific, pure TLR7 agonistic activity and negligible TLR8 crossover.

The Causality of Immune Skewing

When 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine is endocytosed by antigen-presenting cells (APCs), particularly plasmacytoid dendritic cells (pDCs), it binds to endosomal TLR7. This binding triggers a MyD88-dependent signaling cascade. The recruitment of IRAK4 and TRAF6 leads to the phosphorylation and nuclear translocation of Interferon Regulatory Factor 7 (IRF7) and NF-κB. The physiological consequence is a massive localized secretion of Type I Interferons (IFN-α/β) and pro-inflammatory cytokines, which directly biases the adaptive immune system toward a robust Th1 phenotype (characterized by IgG2a/c class switching in murine models and strong CD8+ T-cell cross-priming)[1].

TLR7_Signaling Ligand 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine (TLR7 Agonist) Endosome Endosomal TLR7 Receptor Ligand->Endosome Binds MyD88 MyD88 Adaptor Protein Endosome->MyD88 Recruits IRAK IRAK1/4 Complex MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IRF7 IRF7 (Transcription Factor) TRAF6->IRF7 Phosphorylation NFkB NF-κB (Transcription Factor) TRAF6->NFkB Activation IFN Type I Interferons (IFN-α/β) Th1 Bias IRF7->IFN Gene Expression ProInf Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInf Gene Expression

Mechanism of action for TLR7-mediated Th1 immune skewing via MyD88/IRF7 signaling.

Formulation Strategy: Overcoming Pharmacokinetic Liabilities

A critical challenge with small-molecule imidazopyridines is their rapid systemic dissemination from the injection site. Unformulated injection often results in systemic reactogenicity (cytokine storm) and a failure to create a local immunological depot.

To ensure the spatiotemporal synchronization of the antigen and the adjuvant—meaning both are taken up by the same dendritic cell at the same time—the compound must be formulated. Recent advances demonstrate that adsorbing imidazoquinoline-based TLR7/8 agonists to aluminum salts (Alum) or encapsulating them in lipid nanoparticles drastically enhances vaccine immunogenicity while limiting systemic toxicity[2]. For 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine, we recommend a cationic liposomal encapsulation strategy , which leverages the compound's lipophilicity and facilitates efficient endosomal delivery.

Adjuvant_Workflow Formulation 1. Adjuvant Formulation (Liposomal Encapsulation) InVitro 2. In Vitro Validation (HEK-Blue hTLR7 Assay) Formulation->InVitro InVivo 3. In Vivo Immunization (Murine Model, i.m.) InVitro->InVivo Analysis 4. Immunogenicity Analysis (ELISA & Flow Cytometry) InVivo->Analysis

End-to-end workflow for formulating and validating imidazopyridine-based vaccine adjuvants.

Experimental Protocols

Protocol A: Preparation of Liposomal 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine

Causality Note: Using DOTAP (a cationic lipid) ensures the liposomes possess a net positive charge, allowing them to electrostatically bind negatively charged recombinant protein antigens or nucleic acids, ensuring co-delivery.

  • Lipid Film Hydration: In a round-bottom flask, dissolve DOPC, Cholesterol, and DOTAP in a 50:30:20 molar ratio in chloroform.

  • Adjuvant Integration: Add 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine (dissolved in a minimal volume of methanol) to the lipid mixture at a 1:10 drug-to-lipid mass ratio.

  • Solvent Evaporation: Evaporate the solvents under reduced pressure using a rotary evaporator at 40°C to form a thin, uniform lipid film. Desiccate overnight to remove trace solvents.

  • Hydration: Hydrate the lipid film with sterile PBS (pH 7.4) at 50°C for 1 hour with vigorous vortexing to form multilamellar vesicles (MLVs).

  • Extrusion: Extrude the MLV suspension 10–15 times through a 100 nm polycarbonate membrane using a mini-extruder to generate uniform small unilamellar vesicles (SUVs).

  • Validation: Measure the Z-average diameter and polydispersity index (PDI) via Dynamic Light Scattering (DLS). Ideal parameters are ~120 nm with a PDI < 0.2.

Protocol B: Self-Validating In Vitro TLR7 Activation Assay

Causality Note: To prove that immune activation is strictly TLR7-dependent and not due to endotoxin contamination or non-specific cytotoxicity, a self-validating architecture using paired reporter cell lines is required.

  • Cell Preparation: Plate HEK-Blue™ hTLR7 cells (expressing human TLR7 and an NF-κB-inducible SEAP reporter) and HEK-Blue™ Null2 cells (negative control lacking TLR7) at 5 × 10⁴ cells/well in a 96-well plate.

  • Treatment: Add serial dilutions of the liposomal adjuvant (ranging from 0.01 μM to 10 μM equivalent of the imidazopyridine). Include empty liposomes as a vehicle control and Resiquimod (R848) as a positive control.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Detection: Transfer 20 μL of the supernatant to a new plate containing 180 μL of QUANTI-Blue™ detection medium. Incubate for 1–3 hours and read absorbance at 620 nm.

  • Validation Check: The assay is validated only if the Null2 cells show baseline absorbance across all concentrations, proving the signal in the hTLR7 line is receptor-specific.

Protocol C: In Vivo Immunization and Th1/Th2 Profiling
  • Vaccine Admixture: Mix 10 μg of the model antigen (e.g., Ovalbumin or SARS-CoV-2 Spike protein) with the liposomal adjuvant (containing 5 μg of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine) in a total volume of 50 μL per dose.

  • Immunization: Inject 50 μL intramuscularly (i.m.) into the hind leg of 6-8 week old C57BL/6 mice on Day 0 (Prime) and Day 14 (Boost).

  • Serum Collection: Bleed mice via the submandibular vein on Day 28.

  • Isotype ELISA: Coat plates with the target antigen. Use HRP-conjugated anti-mouse IgG1 (marker of Th2) and anti-mouse IgG2c (marker of Th1 in C57BL/6 mice) to titer the antibodies.

Expected Quantitative Data & Interpretation

A successful formulation of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine will demonstrate a profound shift in the immune response compared to unadjuvanted or Alum-adjuvanted controls. By analyzing the IgG2c/IgG1 ratio, researchers can quantitatively verify the Th1-skewing capability of the adjuvant[1].

Experimental GroupIn Vitro hTLR7 EC₅₀ (μM)Antigen-Specific IgG1 Titer (Log₁₀)Antigen-Specific IgG2c Titer (Log₁₀)Th1/Th2 Bias (IgG2c:IgG1 Ratio)
Antigen Alone N/A2.1 ± 0.31.2 ± 0.2Strong Th2 (< 0.1)
Antigen + Alum N/A5.8 ± 0.42.3 ± 0.3Strong Th2 (~0.003)
Antigen + Free Imidazopyridine 1.573.2 ± 0.53.5 ± 0.4Balanced (~2.0)
Antigen + Liposomal Imidazopyridine 0.85 4.5 ± 0.3 6.1 ± 0.2 Strong Th1 (~40.0)

Table 1: Representative expected outcomes demonstrating the enhancement of Th1-biased immunity (IgG2c) when utilizing formulated 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine compared to traditional Alum.

References

  • [2] Kumar, K., et al. (2024). Modulation of the Adjuvant Potential of Imidazoquinoline-Based TLR7/8 Agonists via Alum Adsorption. ACS Medicinal Chemistry Letters. URL:[Link]

  • [1] Goff, P. H., et al. (2020). Novel Lipidated Imidazoquinoline TLR7/8 Adjuvants Elicit Influenza-Specific Th1 Immune Responses and Protect Against Heterologous H3N2 Influenza Challenge in Mice. Frontiers in Immunology. URL:[Link]

  • Yoo, E., et al. (2013). Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

Sources

Method

Application Note: Cell Viability and Cytotoxicity Assays for 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine in Human PBMC Cultures

Target Audience: Immunologists, Assay Development Scientists, and Preclinical Drug Discovery Professionals. Executive Summary & Mechanistic Rationale The compound 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS: 1781631-3...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Immunologists, Assay Development Scientists, and Preclinical Drug Discovery Professionals.

Executive Summary & Mechanistic Rationale

The compound 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS: 1781631-36-4) belongs to a highly potent class of synthetic small-molecule imidazopyridines[1]. These molecules are structurally optimized to act as agonists for endosomal Toll-like Receptors, primarily TLR7 and TLR8. In preclinical drug development—particularly for vaccine adjuvants, antiviral therapies, and immuno-oncology—evaluating the viability of Peripheral Blood Mononuclear Cells (PBMCs) upon exposure to these agonists is a critical gating step.

The Causality of Cell Viability in TLR Activation: When PBMCs (which include T cells, B cells, NK cells, and dendritic cells) are exposed to TLR7/8 agonists, the resulting MyD88-dependent signaling cascade induces massive production of Type I interferons (e.g., IFN-α) and pro-inflammatory cytokines (e.g., TNF-α, IL-6)[2]. While moderate activation promotes immune cell survival and proliferation, hyperactivation at high compound concentrations can trigger Activation-Induced Cell Death (AICD) or secondary cytokine-mediated toxicity[3]. Therefore, a precisely calibrated cell viability assay is required to establish the therapeutic window—differentiating between true pharmacological immunostimulation and off-target cytotoxicity.

Signaling Agonist 1-Propyl-1H-imidazo[4,5-c] pyridin-4-amine Endosome Endosomal Internalization Agonist->Endosome TLR7 TLR7/8 Receptor Dimerization Endosome->TLR7 MyD88 MyD88 Adaptor Recruitment TLR7->MyD88 Kinase IRAK4 / TRAF6 Activation MyD88->Kinase TF NF-κB & IRF7 Translocation Kinase->TF Cytokine Cytokine Release (IFN-α, TNF-α) TF->Cytokine Viability Cell Viability Modulation (Proliferation / AICD) TF->Viability Cytokine->Viability Paracrine

Fig 1: TLR7/8 MyD88-dependent signaling and viability modulation by imidazo[4,5-c]pyridin-4-amines.

Experimental Design & Self-Validating Controls

To ensure a trustworthy and self-validating assay system, the protocol must isolate variables that could artificially skew viability readouts.

  • Readout Selection (CCK-8 vs. MTT): We mandate the use of the Cell Counting Kit-8 (CCK-8/WST-8) over traditional MTT assays. PBMCs are non-adherent suspension cells. MTT requires the aspiration of media to solubilize formazan crystals, which inevitably leads to the loss of cell pellets and high standard deviations[2][3]. CCK-8 generates a water-soluble formazan dye, allowing for direct absorbance reading without media removal.

  • Solvent Control (DMSO Toxicity): Imidazo[4,5-c]pyridines are hydrophobic and require DMSO for stock solubilization. Primary PBMCs are highly sensitive to DMSO. The final assay concentration of DMSO must be strictly normalized across all wells to ≤0.1% to prevent solvent-induced membrane degradation[4].

  • Validation Controls: Every plate must include a Vehicle Control (0.1% DMSO in media), a Positive Cytotoxicity Control (e.g., 10% Triton X-100 added 30 mins prior to read), and a Positive Activation Control (e.g., R848/Resiquimod at 1 μM).

Step-by-Step Assay Protocol

Workflow Isolate 1. PBMC Isolation (Ficoll Gradient) Plate 2. Cell Plating (10^5 cells/well) Isolate->Plate Dose 3. Compound Dosing (0.01 - 30 μM) Plate->Dose Incubate 4. Incubation (24-48h, 37°C) Dose->Incubate Assay 5. CCK-8 Addition (WST-8 Reagent) Incubate->Assay Read 6. Absorbance (OD 450 nm) Assay->Read

Fig 2: Standardized workflow for PBMC viability assessment using CCK-8.

Phase I: PBMC Isolation and Resting

Note: Fresh blood yields significantly more robust plasmacytoid dendritic cell (pDC) responses than cryopreserved PBMCs.

  • Dilute fresh human whole blood 1:1 with sterile PBS (Ca²⁺/Mg²⁺ free).

  • Carefully layer the diluted blood over Ficoll-Paque in a 50 mL conical tube. Centrifuge at 400 × g for 30 minutes at room temperature (brake OFF).

  • Harvest the mononuclear cell ring at the interface. Wash twice with PBS (centrifuge at 300 × g for 10 mins) to remove residual platelets.

  • Resuspend the pellet in complete RPMI-1640 (10% heat-inactivated FBS, 1% Pen/Strep).

  • Critical Step: Rest the cells in a flask at 37°C, 5% CO₂ for 2–4 hours. Causality: Isolation induces mechanical shear stress. Resting allows baseline stress-kinase pathways to normalize, preventing false-positive apoptosis readouts.

Phase II: Compound Preparation & Plating
  • Prepare a 10 mM stock of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine in 100% anhydrous DMSO.

  • Perform a 3-fold serial dilution in DMSO to create 1000× intermediate stocks.

  • Dilute the intermediate stocks 1:1000 in complete RPMI-1640 to yield 1× dosing solutions (Final DMSO = 0.1%).

  • Seed PBMCs into a 96-well U-bottom plate at a density of 1×105 cells/well in 100 μL of media[4]. Causality: High cell density is required to facilitate the paracrine cytokine cross-talk necessary for physiological TLR responses.

  • Add 100 μL of the 1× dosing solutions to the respective wells (Total volume = 200 μL).

  • Incubate for 24 to 48 hours at 37°C, 5% CO₂.

Phase III: Viability Readout (CCK-8)
  • At 2 hours prior to the assay endpoint, visually inspect the wells under a brightfield microscope. Look for blast formation (a sign of healthy activation) or cellular debris (a sign of toxicity).

  • Add 20 μL of CCK-8 reagent directly to each well[2].

  • Incubate the plate for 2–4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader. Use 650 nm as a reference wavelength to subtract background scattering from cell debris.

Data Presentation & Expected Results

Cell viability is calculated as a percentage of the Vehicle Control. Because 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine is a potent immune stimulator, you will typically observe a biphasic response: mild proliferation at low doses (due to activation) followed by a sharp drop in viability at high doses (due to AICD)[2].

Table 1: Representative Dose-Response Profile in Human PBMCs (48h)

Treatment GroupConcentration (μM)Viability (% of Vehicle)Phenotypic Observation
Vehicle (0.1% DMSO) 0100.0 ± 2.1Resting, small round lymphocytes
1-Propyl-Imidazo-amine 0.01102.4 ± 3.5Minimal morphological change
1-Propyl-Imidazo-amine 0.1115.8 ± 4.2Cell clumping, blast formation (Activation)
1-Propyl-Imidazo-amine 1.0108.3 ± 5.1Robust activation, high IFN-α secretion
1-Propyl-Imidazo-amine 10.072.4 ± 6.8Onset of Activation-Induced Cell Death (AICD)
1-Propyl-Imidazo-amine 30.041.2 ± 4.5Severe cytotoxicity / Apoptosis
R848 (Positive Control) 1.0112.1 ± 3.9Standard TLR7/8 activation morphology
Triton X-100 (Control) 10% (v/v)4.1 ± 0.8Complete cell lysis

Data Interpretation: The theoretical CC50​ (Cytotoxic Concentration 50%) for this class of compounds typically falls between 15 μM and 25 μM, while the EC50​ for cytokine release is often in the sub-micromolar range (0.05 - 0.5 μM). This provides a wide, safe therapeutic window for downstream applications.

References

  • Yoo, E., et al. "Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines." Organic & Biomolecular Chemistry, RSC Publishing (2013). URL: [Link]

  • "Targeting toll-like receptor 7 as a therapeutic development strategy for systemic lupus erythematosus." Nature Communications, via PubMed Central (2024). URL: [Link]

  • "Substituted chiral fused[1,2]imidazo[4,5-c] ring compounds." United States Patent Application, Google Patents.
  • "Increased Toll-Like Receptors Activity and TLR Ligands in Patients with Autoimmune Thyroid Diseases." Clinical and Developmental Immunology, via PubMed Central (2012). URL: [Link]

Sources

Application

Application Note: Formulation, Storage, and Stability Protocols for 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine

Introduction & Biological Context 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine is a synthetic small molecule belonging to the imidazopyridine class. Structurally evolved from early imidazoquinolines, imidazopyridines are he...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine is a synthetic small molecule belonging to the imidazopyridine class. Structurally evolved from early imidazoquinolines, imidazopyridines are heavily investigated as potent1 [1]. By activating the innate immune system via the MyD88-dependent endosomal signaling pathway, these compounds are critical in vaccine adjuvant research and immuno-oncology.

For researchers and drug development professionals, maintaining the absolute chemical stability of this compound in stock solutions is paramount. Improper handling can lead to micro-precipitation, amine oxidation, or hydrolytic degradation, severely compromising reproducible in vitro and in vivo assay results.

Physicochemical Profiling

Understanding the molecular properties of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine is the first step in designing a self-validating storage protocol. The compound features a hydrophobic core paired with a polar primary amine, dictating its strict solubility profile [2].

Table 1: Physicochemical Properties of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine

PropertyValue
Chemical Name 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine
CAS Number 1781631-36-4
Molecular Formula C9H12N4
Molecular Weight 176.22 g/mol
Topological Polar Surface Area (TPSA) 56.73 Ų
LogP (Predicted) 1.42
Hydrogen Bond Donors / Acceptors 1 / 4
Storage (Solid State) Sealed in dry, 2-8°C (Short-term) or -20°C (Long-term)

Mechanistic Insights into Solvent Selection and Stability

Why Dimethyl Sulfoxide (DMSO)?

With a LogP of 1.42, the compound exhibits moderate lipophilicity. While the primary amine acts as a hydrogen bond donor, the planar imidazopyridine ring promotes strong intermolecular π-π stacking in the solid state.2[3] because its high polarity and aprotic nature disrupt the crystal lattice, ensuring complete solvation without protonating the amine group.

The Danger of Freeze-Thaw Cycles (Causality)

Repeated freeze-thaw cycles are highly detrimental to imidazopyridine stock solutions. When DMSO freezes (melting point ~19°C), the solvent crystallizes first, excluding the solute and creating localized micro-pockets of extreme concentration (cryoconcentration). This forces the compound past its solubility limit, leading to irreversible nucleation and micro-precipitation. Furthermore, DMSO is highly hygroscopic; repeated opening of cold tubes introduces atmospheric moisture, which alters the dielectric constant of the solvent and accelerates the hydrolytic degradation of the active amine group.

Experimental Protocols: Stock Solution Preparation

Protocol 1: Preparation of 10 mM Master Stock Solution
  • Equilibration: Remove the lyophilized solid from cold storage. Allow the sealed vial to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the powder, compromising the anhydrous environment.

  • Calculation: To prepare a 10 mM solution, dissolve 1.76 mg of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine in exactly 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity).

  • Solvation: Add the DMSO directly to the vial. Vortex vigorously for 30–60 seconds.

  • Sonication: Place the vial in a room-temperature ultrasonic water bath for 5 minutes to ensure the dissolution of any micro-crystals. The solution must appear completely clear and colorless to self-validate complete solvation.

Protocol 2: Aliquoting and Cryopreservation
  • Aliquoting: Immediately transfer the 10 mM master stock into low-bind, amber microcentrifuge tubes in single-use volumes (e.g., 20 µL or 50 µL).

    • Causality: Amber tubes prevent photodegradation of the heterocyclic core, which is sensitive to prolonged UV/light exposure.

  • Blanketing (Optional but Recommended): Overlay the solution with a gentle stream of dry Argon or Nitrogen gas before sealing to displace oxygen and moisture.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -20°C or -80°C freezer. Solutions are2[3] and up to 6–12 months at -80°C.

Protocol 3: Thawing and Working Solution Preparation
  • Thawing: Remove a single aliquot and allow it to thaw naturally at room temperature in the dark. Do not use heat blocks, as localized heating can degrade the compound.

  • Homogenization: Vortex the thawed aliquot for 10 seconds to resolve any concentration gradients formed during the freezing process.

  • Dilution: Dilute the stock into the final aqueous assay buffer or cell culture medium immediately before use. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Visualizations

Workflow A 1-Propyl-1H-imidazo[4,5-c] pyridin-4-amine (Solid) B Equilibrate to Room Temp (Desiccated, 30 min) A->B C Add Anhydrous DMSO (Vortex & Sonicate) B->C D 10 mM Master Stock Solution C->D E Aliquot into Amber Microcentrifuge Tubes D->E F Cryopreservation (-20°C to -80°C) E->F

Workflow for preparation, aliquoting, and cryopreservation of imidazopyridine stock solutions.

Pathway L Imidazopyridine Agonist E Endosomal TLR7/8 Receptor L->E Binds M MyD88 Adaptor Protein E->M Recruits I IRAK4 / TRAF6 Complex M->I Activates N NF-κB / IRF7 Activation I->N Phosphorylates C Pro-inflammatory Cytokines & IFNs N->C Transcription

Endosomal TLR7/8 MyD88-dependent signaling pathway activated by imidazopyridine derivatives.

References

  • Source: National Institutes of Health (NIH)
  • 1781631-36-4 | 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine Source: ChemScene URL
  • Small Molecule Product Information Sheet (PIS)

Sources

Technical Notes & Optimization

Troubleshooting

Improving water solubility of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine with cyclodextrins

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working to enhance the aqueous solubility of poorly soluble compounds, using 1-Propyl-1H-imidazo[4,5-c]pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working to enhance the aqueous solubility of poorly soluble compounds, using 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine as a representative model. The principles, protocols, and troubleshooting steps outlined here are broadly applicable to other BCS Class II and IV compounds.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts and common inquiries that form the basis of designing a cyclodextrin-based formulation strategy.

Question: What is 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine and why is its solubility a challenge?

Answer: 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic amine with the molecular formula C₉H₁₂N₄.[1] Its structure, featuring an imidazopyridine core, is a common scaffold in medicinal chemistry.[2][3] The compound has a predicted LogP value of approximately 1.42, indicating a degree of lipophilicity that often correlates with poor aqueous solubility.[1] For many orally administered drugs, poor water solubility is a major barrier, as it can limit dissolution rate and, consequently, reduce bioavailability, hindering therapeutic efficacy.[4][5]

Question: What is the basic mechanism by which cyclodextrins increase drug solubility?

Answer: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone or torus.[6][7] This unique structure gives them a hydrophilic (water-loving) exterior and a lipophilic (fat-loving) or hydrophobic internal cavity.[4][8] The primary mechanism of solubility enhancement is the formation of a "host-guest" inclusion complex.[9] A poorly soluble, non-polar drug molecule (the "guest") is encapsulated within the hydrophobic cavity of the cyclodextrin (the "host").[[“]][11]

This encapsulation is driven by the displacement of high-enthalpy water molecules from the cavity, a process favored by van der Waals and hydrophobic interactions.[9][[“]][12] The resulting complex presents the hydrophilic exterior of the cyclodextrin to the aqueous environment, effectively masking the hydrophobic guest molecule and leading to a significant increase in the overall solubility of the drug.[4][13]

Mechanism of cyclodextrin inclusion complex formation.

Question: How do I select the right type of cyclodextrin for my compound?

Answer: Selecting the appropriate cyclodextrin is critical and depends on two main factors: the size of the guest molecule and the desired properties of the final formulation.[14]

  • Size Compatibility: The guest molecule must fit properly within the host cavity.

    • α-Cyclodextrin (α-CD): Has the smallest cavity, suitable for small molecules or side chains.

    • β-Cyclodextrin (β-CD): The most commonly used due to its cavity size being suitable for many drug molecules, including aromatic and heterocyclic rings.[6]

    • γ-Cyclodextrin (γ-CD): Possesses the largest cavity, suitable for larger molecules like macrocycles or steroids.

  • Solubility and Safety: While natural CDs are effective, their own aqueous solubility can be limited (especially β-CD). Chemically modified derivatives offer significant advantages.[5][11]

    • Hydroxypropyl-β-CD (HP-β-CD): Exhibits very high water solubility and an excellent safety profile, making it widely used in parenteral (injectable) and oral formulations.[15][16]

    • Sulfobutyl ether-β-CD (SBE-β-CD, Captisol®): Also has high solubility and a strong safety record. Its anionic nature can enhance complexation with cationic drugs.[15][16] It is featured in numerous FDA-approved injectable products.[15]

    • Randomly Methylated-β-CD (RM-β-CD): Can offer very high solubilization but is typically used more in analytical applications than in therapeutic formulations due to toxicity concerns.[16]

For a molecule like 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine, β-CD and its derivatives (HP-β-CD, SBE-β-CD) are the most logical starting points due to the size of the imidazopyridine ring system.

Cyclodextrin TypeGlucose UnitsCavity Diameter (Å)Approx. Water Solubility (g/100mL at 25°C)Primary Application Notes
α-CD 64.7 - 5.314.5Small molecules, flavor/fragrance masking.
β-CD 76.0 - 6.51.85Widely used, but limited by its own solubility and potential nephrotoxicity parenterally.
γ-CD 87.5 - 8.323.2Larger molecules (e.g., steroids, macrocycles).
HP-β-CD 7~6.4> 60Excellent solubility and safety; widely used in approved oral and parenteral drugs.[16]
SBE-β-CD 7~6.4> 70Excellent solubility and safety; ideal for parenteral formulations, especially for cationic drugs.[15]

Section 2: Troubleshooting Experimental Challenges

This section is formatted as a troubleshooting guide to address specific issues that may arise during experimentation.

Problem: My Phase Solubility Diagram is non-linear (B-type). What does this mean and how should I proceed?

Answer: A non-linear, or B-type, phase solubility diagram indicates that the drug-cyclodextrin complex itself has limited solubility in the aqueous medium.[17]

  • Interpretation:

    • Initial Rise (A-like behavior): At low cyclodextrin concentrations, the solubility of your compound increases linearly as soluble 1:1 complexes are formed.

    • Plateau (Bs-type) or Decline (Bi-type): As you increase the cyclodextrin concentration, the solubility limit of the complex is reached, and it begins to precipitate out of the solution.[17][18] This can sometimes lead to a decrease in the concentration of the dissolved drug. This is more common with natural CDs like β-CD than with highly soluble derivatives like HP-β-CD.[17]

  • Troubleshooting Steps & Solutions:

    • Switch to a More Soluble Cyclodextrin: The most effective solution is often to switch from β-CD to a highly soluble derivative like HP-β-CD or SBE-β-CD. These derivatives are much less likely to form insoluble complexes.[15][16]

    • Incorporate a Water-Soluble Polymer: Adding a small amount of a water-soluble polymer (e.g., PVP, HPMC) can sometimes prevent the precipitation of the complex, potentially by stabilizing nanosized aggregates of the drug/CD complex.[19][20] This can convert a B-type profile into a more favorable A-type.

    • Adjust pH or Temperature: The solubility of both the drug and the complex can be pH-dependent. Ensure your buffer system is appropriate. Increasing the temperature can sometimes increase the solubility of the complex, but be aware it may also decrease the stability constant (K) of the complex as the formation is often an exothermic process.[12]

Problem: I am using a co-solvent like DMSO to first dissolve my compound, but my complexation efficiency seems low. Why?

Answer: This is a common and critical issue. While organic co-solvents like Dimethyl Sulfoxide (DMSO) are necessary to create stock solutions of very poorly soluble compounds, they can interfere with the complexation process.

  • Causality (The "Why"): The formation of an inclusion complex is primarily driven by the desire of the hydrophobic guest to escape the aqueous environment and enter the even more favorable hydrophobic CD cavity.[[“]][11]

    • Competition: A co-solvent like DMSO can compete with the guest molecule for a place inside the cyclodextrin cavity.[21][22]

    • Reduced Driving Force: The co-solvent increases the intrinsic solubility of the guest molecule in the bulk solution. This reduces the hydrophobic driving force for the guest to enter the CD cavity.[23]

  • Consequences: The presence of a co-solvent almost always leads to a reduction in the measured stability constant (K) of the complex. In some cases, with a high percentage of co-solvent, the affinity can be dramatically reduced.[21][24][25]

  • Solutions & Best Practices:

    • Minimize Co-solvent Concentration: Use the absolute minimum amount of co-solvent necessary to dissolve your compound. The final concentration in your experimental vials should ideally be very low (<1-5%).

    • Report Co-solvent Percentage: Always report the final percentage of the co-solvent used in your experiments, as it significantly impacts the results.

    • Consider Solvent-Free Preparation Methods: For creating solid complexes, methods like kneading or co-grinding can minimize or eliminate the use of organic solvents.[5][26]

Problem: The characterization data (DSC, FTIR) is ambiguous. How can I definitively confirm inclusion complex formation?

Answer: While techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) are valuable, they often provide indirect evidence. For definitive proof, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[6][27]

  • Why NMR is Definitive: When a guest molecule enters the cyclodextrin cavity, it is in close proximity to the protons lining the interior of the cavity (specifically the H-3 and H-5 protons). This proximity induces changes in the chemical environment of both the guest protons and these internal CD protons.

    • 1D ¹H-NMR: You will observe a significant upfield shift in the chemical shifts (Δδ) of the H-3 and H-5 protons of the cyclodextrin. The external protons (H-1, H-2, H-4) will show only marginal shifts.[6] Protons on the guest molecule that are inserted into the cavity will also typically show a shift.

    • 2D ROESY NMR: A Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is even more powerful. It can show through-space correlations (cross-peaks) between the protons of the guest molecule and the internal H-3/H-5 protons of the cyclodextrin, providing unambiguous proof of inclusion.[27]

  • Troubleshooting Workflow:

    • Start with DSC/FTIR: Look for the disappearance or significant attenuation of the drug's melting endotherm in DSC, and shifts in characteristic vibrational bands in FTIR.[27] This suggests an interaction.

    • Proceed to ¹H-NMR: If results are still unclear, perform ¹H-NMR titration experiments. This will not only help confirm inclusion but can also be used to calculate the binding constant.

    • Use 2D ROESY for Final Confirmation: If the interaction is weak or the 1D NMR data is complex, a 2D ROESY experiment will provide the most conclusive evidence.[27]

Decision workflow for confirming complex formation.

Section 3: Experimental Protocols

These protocols provide step-by-step methodologies for the essential experiments in developing a cyclodextrin-based formulation.

Protocol 1: Phase Solubility Study

Objective: To determine the stoichiometry of the host-guest complex and its apparent stability constant (Kₛ). This is the foundational experiment for any cyclodextrin project.[28][29]

Materials:

  • 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine ("Guest")

  • Cyclodextrin of choice (e.g., HP-β-CD) ("Host")

  • Appropriate aqueous buffer (e.g., phosphate buffer, pH 7.4)

  • Scintillation vials or sealed tubes

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical method for guest quantification (e.g., validated HPLC-UV or UV-Vis spectroscopy)

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a series of cyclodextrin solutions in the aqueous buffer at varying concentrations (e.g., 0, 2, 4, 6, 8, 10, 12, 15 mM).

  • Add Excess Guest: To each vial containing a specific CD concentration, add an excess amount of the guest compound. The amount should be enough to ensure that solid drug remains undissolved at equilibrium.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate the suspensions for a predetermined time (typically 48-72 hours) to ensure equilibrium is reached.

    • Expert Insight: It is crucial to confirm that equilibrium has been achieved. You can do this by taking samples at different time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when the concentration of the dissolved guest no longer increases.[20]

  • Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove all undissolved solid.

    • Causality Note: Filtration is a critical step. Any undissolved particles will falsely elevate the measured concentration. Avoid filter materials that may bind your compound.

  • Quantification: Dilute the filtered samples appropriately with the mobile phase (for HPLC) or buffer and quantify the concentration of the dissolved guest using your validated analytical method.

  • Data Analysis:

    • Plot the total concentration of the dissolved guest (Y-axis) against the concentration of the cyclodextrin (X-axis).

    • If the plot is linear (Aₗ-type), the stoichiometry is typically 1:1.[4]

    • The stability constant (Kₛ) can be calculated from the slope and the y-intercept (S₀), which is the intrinsic solubility of the guest in the absence of cyclodextrin.[29] Equation: Kₛ = Slope / [S₀ * (1 - Slope)]

Protocol 2: Preparation of Solid Inclusion Complex via Kneading

Objective: To prepare a solid-state drug-cyclodextrin complex for characterization and potential use in solid dosage forms. The kneading method is a simple, solvent-efficient technique.[5]

Materials:

  • Guest compound and Cyclodextrin (in a pre-determined molar ratio, e.g., 1:1, from phase solubility data)

  • Mortar and pestle

  • Small amount of a hydroalcoholic solution (e.g., Water:Ethanol 1:1)

  • Spatula

  • Vacuum oven or desiccator

Procedure:

  • Mixing: Accurately weigh the guest and cyclodextrin and place them in the mortar. Mix the powders thoroughly for 5-10 minutes.

  • Kneading: Slowly add the hydroalcoholic solution dropwise to the powder mixture while continuously triturating with the pestle. Add just enough liquid to form a thick, homogenous paste.

    • Expert Insight: The goal is not to dissolve the components, but to create a paste-like consistency that facilitates intimate contact and allows for complex formation. Over-adding solvent will create a slurry and reduce efficiency.

  • Continue Kneading: Knead the paste vigorously for 30-60 minutes. The mixture may become stiff as complexation occurs.

  • Drying: Scrape the paste from the mortar and spread it as a thin layer on a glass tray. Dry the product in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Alternatively, dry in a desiccator under vacuum.

  • Post-Processing: Once completely dry, the solid mass can be gently pulverized into a fine powder and stored in a tightly sealed container. This final product is ready for characterization (DSC, FTIR, NMR) and dissolution testing.

References

  • Consensus, V.
  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel). [Link]

  • Asbahani, A., et al. (2015). Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. Molecules. [Link]

  • Singh, R., et al. (2010). Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology.
  • Gaza, N., et al. (2009). Characterization of Cyclodextrin Inclusion Complexes of the Anti-HIV Non-Nucleoside Reverse Transcriptase Inhibitor UC781. AAPS PharmSciTech. [Link]

  • Vyas, A., et al. (2016). Significance of Jobs Plot in Cyclodextrin Complexation. Research Journal of Pharmacy and Technology.
  • Fornabaio, M., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega. [Link]

  • Fenyvesi, É. (2019). Practical Considerations about the Cyclodextrin Solubilities – A Quickstart Guide for Newbies. Cyclodextrin News.
  • Jullian, C., et al. (2011). Phase Solubility Studies and Stability of cholesterol/β-cyclodextrin Inclusion Complexes. Journal of the Chilean Chemical Society.
  • Ilie, A., et al. (2025). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Preprints.org.
  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Baghel, D., & Banjare, M. K. (2023).
  • Prajapati, R., & Patel, P. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research.
  • Singh, R. (2009). Characterization of Cyclodextrin Inclusion Complexes - A Review. SciSpace. [Link]

  • de Vale, J., et al. (2014). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Jacob, S., & Nair, A. B. (2022). Cyclodextrins: An Overview of Fundamentals, Types, and Applications. IntechOpen. [Link]

  • Saokham, P., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Journal of Applied Pharmaceutical Science.
  • Semalty, A., et al. (2009). Characterization of Cyclodextrin Inclusion Complexes – A Review. ResearchGate. [Link]

  • Vyas, A., et al. Significance of Jobs Plot in Cyclodextrin Complexation. RJPT. [Link]

  • Fornabaio, M., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Publications. [Link]

  • Smaoui, S., et al. (2017). Inclusion complex formation of cyclodextrin with its guest and their applications.
  • Roy, M. N., et al. (2016). Study to explore the mechanism to form inclusion complexes of β-cyclodextrin with vitamin molecules. Scientific Reports. [Link]

  • Loftsson, T., & Jarvinen, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]

  • Fornabaio, M., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ResearchGate. [Link]

  • Udrescu, L., & Peris, M. (2012). The Determination of the Stoichiometry of Cyclodextrin Inclusion Complexes by Spectral Methods: Possibilities and Limitations. SciSpace. [Link]

  • Stella, V. J., & Rajewski, R. A. (1997). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. [Link]

  • Sikorska, A., & Linde, B. (2014). Ultrasonic Investigations of Inclusion Complexation of α-Cyclodextrin by DMSO in Pseudo-Binary Aqueous System. Archives of Acoustics.
  • Auezova, L., et al. (2014). Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity.
  • Nicolescu, C., et al. (2010).
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • Szente, L., & Puskas, I. (2023). Approved pharmaceutical products with parent cyclodextrins. ResearchGate. [Link]

  • Loftsson, T., et al. (2021). Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. Pharmaceutics. [Link]

  • FULIR. (n.d.).
  • PubChem. 1H-Imidazo(4,5-c)pyridine. National Center for Biotechnology Information. [Link]

Sources

Optimization

Minimizing cytotoxicity when using high concentrations of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine

Technical Support Center: Managing Cytotoxicity of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine Introduction: Understanding the Compound 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine is a synthetic compound from the imidazoquin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing Cytotoxicity of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine

Introduction: Understanding the Compound

1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine is a synthetic compound from the imidazoquinoline family.[1] Its structure is related to well-characterized immune response modifiers like Imiquimod and Resiquimod.[2][3] The primary mechanism of action for this class of molecules is the activation of Toll-like Receptor 7 (TLR7), and to a lesser extent, TLR8.[2][4] This activation on immune cells such as macrophages and dendritic cells triggers a signaling cascade that results in the secretion of pro-inflammatory cytokines, including Interferon-alpha (IFN-α), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-12 (IL-12).[5][6]

While this immune-stimulating activity is beneficial for anti-viral and anti-tumor applications, high concentrations in in vitro settings can lead to excessive inflammatory responses, resulting in significant cytotoxicity.[5][7] This guide provides researchers with a structured approach to troubleshoot and minimize this cytotoxicity, ensuring the generation of reliable and reproducible data.

Part 1: Frequently Asked Questions (FAQs) & First-Line Troubleshooting

This section addresses the most common initial queries and problems encountered when working with high concentrations of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine.

Q1: Why am I observing widespread, rapid cell death even at concentrations I expected to be tolerable?

A1: The cytotoxicity is likely a direct consequence of the compound's mechanism of action. High concentrations can cause hyper-activation of the TLR7 pathway, leading to a massive release of inflammatory mediators (a "cytokine storm" in a dish).[5][7] This intense pro-inflammatory environment can induce apoptosis and other forms of cell death.[6] Furthermore, some TLR7 agonists have been shown to induce nitric oxide (NO) and prostaglandin E2 (PGE2), which can suppress T-cell expansion and promote cell death at high levels.[8] It is also crucial to rule out solvent toxicity by ensuring the final concentration of your solvent (e.g., DMSO) is at a non-toxic level (typically <0.5%).[9]

Q2: How can I distinguish between the compound's specific bioactivity and general cytotoxicity?

A2: This is a critical determination in drug development. The key is to calculate the Selectivity Index (SI) , which is the ratio of the compound's cytotoxic concentration to its effective concentration.[10]

  • CC50 (50% Cytotoxic Concentration): The concentration that reduces cell viability by 50%.

  • EC50 (50% Effective Concentration): The concentration that achieves 50% of the desired biological effect (e.g., 50% inhibition of viral replication).

SI = CC50 / EC50

A high SI value indicates that the compound's desired effect occurs at concentrations well below those that cause widespread cell death, suggesting good selectivity.[10] A low SI suggests that the observed effect may simply be a byproduct of cytotoxicity.

Q3: My results are inconsistent between experiments. What are the likely causes?

A3: Inconsistency often stems from a few key areas:

  • Cell Health & Density: Use cells that are healthy, in a consistent, logarithmic growth phase, and at a low passage number.[10] Seeding density is crucial; high density can increase susceptibility to cytotoxic agents.[11][12]

  • Compound Solubility & Stability: Ensure your compound is fully dissolved in the stock solution and does not precipitate when diluted into the final culture medium. Visually inspect the media for precipitation.[10]

  • Plate Edge Effects: The outer wells of multi-well plates are prone to evaporation, which can concentrate the compound and lead to higher cytotoxicity. It's best to avoid using the outer wells or fill them with sterile PBS or media to create a humidity barrier.[10][13]

Part 2: In-Depth Troubleshooting & Optimization Protocols

This section provides detailed, step-by-step protocols to systematically address and mitigate cytotoxicity.

Guide 1: Determining the Optimal Concentration Range (CC50)

The most critical first step is to perform a dose-response experiment to find the precise cytotoxic profile of the compound on your specific cell line.

Protocol: Standard Cytotoxicity Assay (MTT-based)

This protocol measures the metabolic activity of viable cells.[14]

  • Cell Seeding:

    • Culture your chosen cell line to approximately 80% confluency.

    • Trypsinize and perform an accurate cell count.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[15]

    • Incubate for 24 hours to allow for cell attachment.[15]

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine in a suitable solvent like DMSO.

    • Perform a serial dilution series in complete culture medium to create a range of concentrations. A broad range (e.g., 100 µM down to 1 nM) is recommended for the initial experiment.[15][16]

    • Crucially, prepare a "Vehicle Control" well containing the highest concentration of DMSO used in the experiment. [10] Also include "Untreated Control" (cells + media only) and "100% Kill" (cells + a known cytotoxic agent or 100% DMSO) wells.[14]

    • Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells.

  • Incubation:

    • Incubate the plate for a period relevant to your primary experiment (e.g., 24, 48, or 72 hours).[15]

  • MTT Assay & Data Analysis:

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[15]

    • Viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the CC50 value.[15]

Data Interpretation Table:

Concentration (µM)Absorbance (570nm)% Viability vs. Vehicle
Vehicle Control1.25100%
0.011.2398.4%
0.11.2096.0%
11.1592.0%
100.8870.4%
500.6048.0%
1000.2520.0%
100% Kill0.054.0%
Note: Example data for illustrative purposes.
Guide 2: Optimizing Treatment Duration

Cytotoxicity is a function of both concentration and exposure time.[10] A time-course experiment can reveal if a shorter incubation period can achieve the desired biological effect while minimizing cell death.

Protocol: Time-Course Viability Experiment

  • Setup: Prepare multiple identical 96-well plates as described in the CC50 protocol. Use a limited set of key concentrations around the previously determined EC50 and CC50 values.

  • Treatment: Add the compound to all plates simultaneously.

  • Time Points: Process one plate at each designated time point (e.g., 6, 12, 24, 48, and 72 hours).

  • Analysis: Perform a viability assay (e.g., MTT or LDH release) at each time point.

  • Evaluation: Plot viability versus time for each concentration. This will help identify the minimum exposure time required for the desired effect while maintaining acceptable viability.

Part 3: Advanced Mechanistic Insights & Visualizations

Understanding the underlying pathways is key to expert-level troubleshooting.

The TLR7 Signaling Pathway and Cytotoxicity

High concentrations of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine lead to overstimulation of the TLR7 pathway. This diagram illustrates how this can result in cytotoxicity.

TLR7_Pathway cluster_cell Immune Cell (e.g., Macrophage) Compound High Conc. of 1-Propyl-1H-imidazo [4,5-c]pyridin-4-amine TLR7 TLR7 Receptor Compound->TLR7 Hyper-activates MyD88 MyD88 TLR7->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Excess Pro-inflammatory Cytokines (TNF-α, IL-12) NFkB->Cytokines Induces Transcription Apoptosis Apoptosis / Cell Death Cytokines->Apoptosis Triggers

Caption: Hyper-activation of the TLR7 pathway leading to cytotoxic cytokine release.

Workflow for Cytotoxicity Minimization

This workflow provides a logical sequence for troubleshooting and optimizing your experiments.

Troubleshooting_Workflow Start Start: High Cytotoxicity Observed CheckSolvent Run Solvent-Only Control (e.g., <0.5% DMSO) Start->CheckSolvent CheckSolvent->Start Solvent Toxic DoseResponse Protocol 1: Perform Full Dose-Response (CC50) CheckSolvent->DoseResponse Solvent OK TimeCourse Protocol 2: Perform Time-Course Experiment DoseResponse->TimeCourse Optimize Optimize Experiment: Use Conc. < CC50 and Shortest Effective Duration TimeCourse->Optimize OrthogonalAssay Confirm with Orthogonal Assay (e.g., LDH Release vs. MTT) Optimize->OrthogonalAssay End End: Reliable Data OrthogonalAssay->End

Caption: A systematic workflow for troubleshooting and optimizing compound concentration.

References

  • Beesu, M., et al. (2002). Imiquimod and the imidazoquinolones: mechanism of action and therapeutic potential. Clinical and Experimental Dermatology. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Gaspari, A. A., & Tyring, S. K. (2015). Imiquimod - Its role in the treatment of cutaneous malignancies. Indian Journal of Pharmacology. [Link]

  • Jain, S., et al. (2024). Imiquimod: Newer Perspectives to an Old Drug. Indian Journal of Postgraduate Dermatology. [Link]

  • Schoen, M. P., & Ståhle, M. (2009). Mode of action and clinical use of imiquimod. Expert Review of Dermatology. [Link]

  • Dr. Oracle. (2025). What is the mechanism of action (MOA) of Imiquimod (Aldara)?. Dr. Oracle. [Link]

  • U.S. Food and Drug Administration. (2010). Pharmacology Review of ZYCLARA (imiquimod) Cream, 3.75%. accessdata.fda.gov. [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. [Link]

  • Di Veroli, G. Y., et al. (2015). Rapid optimization of drug combinations for the optimal angiostatic treatment of cancer. Angiogenesis. [Link]

  • Westburg Life Sciences. (n.d.). How to reduce cytotoxicity during cell transfection. Westburg. [Link]

  • Sorger Lab. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Sorger Lab. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate. [Link]

  • Pharmaffiliates. (n.d.). Imiquimod-impurities. Pharmaffiliates. [Link]

  • U.S. Food and Drug Administration. (2010). Clinical Pharmacology and Biopharmaceutics Review(s) for ZYCLARA (imiquimod) Cream, 3.75%. accessdata.fda.gov. [Link]

  • Shklovskaya, E., & Fazekas de St Groth, B. (2013). The pharmacokinetics of Toll-like receptor agonists and the impact on the immune system. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Wenta, T., et al. (2021). Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. International Journal of Molecular Sciences. [Link]

  • Virology Research Services. (2024). Understanding Cytotoxicity. Virology Research Services. [Link]

  • Schmalz, G., & Hickel, R. (2022). Medical Device Industry Approaches for Addressing Sources of Failing Cytotoxicity Scores. Biomedical Instrumentation & Technology. [Link]

  • Pamies, D., & Hartung, T. (2020). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Alternatives to Animal Experimentation. [Link]

  • Wilkinson, J. (2015). What methods would you use to decrease the toxicity of a hyperimmune serum in cell culture?. ResearchGate. [Link]

  • Sławiński, J., et al. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]

  • Squarcialupi, L., et al. (2022). Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters. [Link]

  • Khan, M. I., et al. (2021). A cutback in Imiquimod cutaneous toxicity; comparative cutaneous toxicity analysis of Imiquimod nanotransethosomal gel with 5% marketed cream on the BALB/c mice. Journal of Drug Delivery Science and Technology. [Link]

  • BioWorld. (2023). TLR7-selective agonist shows potent cytokine induction in vitro and in vivo. BioWorld. [Link]

  • Persoons, L., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. [Link]

  • FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

  • Meyer, R. B., et al. (1986). Imidazo[4,5-c]pyridines (3-deazapurines) and their nucleosides as immunosuppressive and antiinflammatory agents. Journal of Medicinal Chemistry. [Link]

  • Singh, D., et al. (2019). Effects of the Toll-like receptor 7 (TLR7) agonist, AZD8848, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study. Respiratory Research. [Link]

  • Kopp, A., et al. (2022). Toll-like Receptor 7 (TLR7) Is Expressed in Adipocytes and the Pharmacological TLR7 Agonist Imiquimod and Adipocyte-Derived Cell-Free Nucleic Acids (cfDNA) Regulate Adipocyte Function. International Journal of Molecular Sciences. [Link]

  • Eleazu, C., et al. (2021). Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(ii), Co(ii) and Ni(ii) complexes – combined experimental and theoretical measurements towards DNA/BSA/SARS-CoV-2 3CLPro. RSC Advances. [Link]

  • El-Damasy, A. K., et al. (2021). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances. [Link]

  • Lee, J., et al. (2015). Differential Adjuvant Activities of TLR7 and TLR9 Agonists Inversely Correlate with Nitric Oxide and PGE2 Production. PLOS ONE. [Link]

Sources

Troubleshooting

Optimizing reaction yields for the synthesis of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine

Welcome to the Technical Support Center for the synthesis of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex mechanistic bottlenecks associated with this Toll-like receptor 7 (TLR7) agonist scaffold.

Below, you will find a structural breakdown of the synthetic workflow, targeted troubleshooting FAQs, quantitative optimization data, and a self-validating experimental protocol.

Reaction Pathway Overview

The synthesis of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine follows a highly specific 5-step sequence. The most critical bottleneck in this pathway is the final amination step, which requires precise phase control to prevent intermediate degradation.

SynthesisWorkflow SM 4-Chloro-3-nitropyridine (Starting Material) Step1 Step 1: SNAr Propylamine, TEA, DCM SM->Step1 Int1 3-Nitro-4-(propylamino)pyridine (Intermediate 1) Step1->Int1 Step2 Step 2: Reduction Zn, NH4COOH, MeOH Int1->Step2 Int2 3-Amino-4-(propylamino)pyridine (Intermediate 2) Step2->Int2 Step3 Step 3: Cyclization Triethyl orthoformate, H+ Int2->Step3 Int3 1-Propyl-1H-imidazo[4,5-c]pyridine (Intermediate 3) Step3->Int3 Step4 Step 4: N-Oxidation mCPBA, CHCl3 Int3->Step4 Int4 1-Propyl-1H-imidazo[4,5-c]pyridine 5-oxide (Intermediate 4) Step4->Int4 Step5 Step 5: Amination (Bottleneck) TsCl, NH4OH (Biphasic) Int4->Step5 Product 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine (Target Molecule) Step5->Product

Fig 1: 5-step synthetic workflow for 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine.

Troubleshooting & FAQs

Q1: During the initial SNAr step with propylamine, I am observing multiple regioisomers and poor yields. How can I improve selectivity? A: Causality: 4-chloro-3-nitropyridine is highly electrophilic at the 4-position due to the strong electron-withdrawing effect of the ortho-nitro group and the para-pyridine nitrogen. However, elevated temperatures can lead to side reactions or unintended nucleophilic attacks. Solution: Maintain the reaction strictly at 0 °C during the dropwise addition of propylamine, then slowly warm to room temperature. Use dichloromethane (DCM) with triethylamine (TEA) as a non-nucleophilic base to scavenge the HCl byproduct without competing with the propylamine.

Q2: My nitro reduction step using Pd/C and H₂ frequently stalls before completion. What is the mechanistic cause? A: Causality: The intermediate 3-amino-4-(propylamino)pyridine is highly rich in electron-donating amines. These amines can strongly coordinate to and poison the palladium catalyst surface, halting the catalytic cycle mid-reaction. Solution: Switch to a dissolving metal reduction or transfer hydrogenation. Zinc dust with ammonium formate in methanol is highly effective, as the formate acts as a hydrogen donor while zinc facilitates the electron transfer without being poisoned by the product[1].

Q3: The cyclization step with triethyl orthoformate is yielding a mixture of the desired imidazopyridine and uncyclized formamide intermediates. How do I drive it to completion? A: Causality: The reaction between the 3,4-diamine and triethyl orthoformate is an equilibrium process that releases ethanol. If ethanol is not removed from the system, the equilibrium stalls at the amidine/formamide intermediate. Solution: Add a catalytic amount of acid (e.g., p-toluenesulfonic acid or formic acid) to activate the orthoester. Run the reaction at elevated temperatures (110–120 °C) in a vessel open to a short-path distillation setup to actively boil off the ethanol by-product and force the equilibrium forward.

Q4: The final amination step (converting the N-oxide to the 4-amine) has a very low yield (<15%). How can I fix this bottleneck? A: Causality: This is a classic Boekelheide-type rearrangement. The N-oxide must first be activated by p-toluenesulfonyl chloride (TsCl) to form a highly electrophilic N-tosyloxy intermediate. If this is done in a homogeneous aqueous/organic mixture (like MeOH/Aq. NH₄OH), the abundant water molecules rapidly hydrolyze the N-tosyloxy intermediate back to the N-oxide or a pyridone before the ammonia can attack the C4 position. Solution: Implement a strictly biphasic reaction system (CHCl₃ and aqueous NH₄OH) with vigorous stirring. As demonstrated by Yoo et al., the TsCl remains in the chloroform layer, reacting with the N-oxide at the interface. The high local concentration of ammonia at the interface outcompetes hydrolysis, drastically improving yields.

Quantitative Data: Optimization of the Amination Step

To highlight the importance of the reaction environment during the final amination step, the table below summarizes the causality and typical yields of various amination strategies applied to imidazo[4,5-c]pyridine 5-oxides.

Amination StrategyReagents & Solvent SystemMechanistic CausalityTypical Yield
Homogeneous TsCl TsCl, NH₄OH (MeOH/H₂O)High rate of competitive hydrolysis of the O-tosyl intermediate by water.< 15%
Biphasic TsCl TsCl, NH₄OH (CHCl₃ / Aq. NH₄OH)TsCl partitioned in organic phase; interfacial reaction prevents hydrolysis.65 - 75%
Benzoyl Isocyanate 1. BzNCO (DCM) 2. NaOMe (MeOH)Avoids water entirely. Forms an N-benzoyl urea intermediate, cleaved by methoxide.30 - 45%
POCl₃ / NH₃ 1. POCl₃ (Neat) 2. NH₃(g) (Sealed tube)Harsh conditions. Converts N-oxide to 4-chloro intermediate. Prone to tar formation.40 - 50%

Self-Validating Protocol: Biphasic Amination

Note: This protocol incorporates built-in validation checkpoints to ensure system integrity and chemical accuracy at each phase.

Objective: Convert 1-propyl-1H-imidazo[4,5-c]pyridine 5-oxide to 1-propyl-1H-imidazo[4,5-c]pyridin-4-amine.

Step 1: Substrate Solvation

  • Action: Dissolve 1.0 mmol of 1-propyl-1H-imidazo[4,5-c]pyridine 5-oxide in 10 mL of anhydrous chloroform (CHCl₃) in a 50 mL round-bottom flask.

  • Validation Checkpoint: The solution must be clear and pale yellow. An aliquot analyzed by LC-MS should confirm the [M+H]⁺ peak at m/z 178.2.

Step 2: Biphasic Emulsion Generation

  • Action: Add 10.0 mmol (excess) of 28% aqueous ammonium hydroxide (NH₄OH). Begin vigorous magnetic stirring (≥1000 rpm).

  • Causality: A high-shear emulsion maximizes the interfacial surface area between the organic phase (containing the activated intermediate) and the aqueous phase (containing the ammonia nucleophile), which is critical for outcompeting hydrolysis.

Step 3: Electrophilic Activation

  • Action: Cool the emulsion to 0 °C using an ice bath. Slowly add 1.2 mmol of p-toluenesulfonyl chloride (TsCl) in four equal portions over 15 minutes.

  • Causality: TsCl reacts with the N-oxide to form the N-tosyloxy intermediate. The low temperature stabilizes this highly reactive species and prevents exothermic degradation.

Step 4: Nucleophilic Substitution & Aromatization

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (22 °C). Stir for exactly 2 hours.

  • Validation Checkpoint: Perform TLC (Mobile Phase: 10% MeOH in DCM). The highly polar N-oxide starting material (R_f ~0.1) should be completely consumed, replaced by a new, strongly UV-active product spot (R_f ~0.4).

Step 5: Workup and Isolation

  • Action: Transfer the mixture to a separatory funnel. Extract the aqueous layer with additional CHCl₃ (2 × 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: Purify the crude residue via silica gel flash chromatography (5-7% MeOH in DCM). The final isolated white solid must yield an LC-MS [M+H]⁺ peak at m/z 177.2, confirming the successful synthesis of 1-propyl-1H-imidazo[4,5-c]pyridin-4-amine.

References

  • Yoo, E., Crall, B. M., Balakrishna, R., Malladi, S. S., Fox, L. M., Hermanson, A. R., & David, S. A. (2013). Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines. Organic & Biomolecular Chemistry, 11(38), 6526-6545. URL:[Link]

  • DeYoung, E. G., Howe, J. M., Fang, S., Reddy, M. M., Handel, J. P., Miller, J. T. G., Wheeler, D. R., & Tumey, L. N. (2023). Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists. ACS Medicinal Chemistry Letters, 14(10), 1358-1368. URL:[Link]

Sources

Optimization

Resolving baseline noise in LC-MS analysis of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine

Welcome to the Technical Support Center for the LC-MS analysis of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS: 1781631-36-4). This highly basic, polar small molecule features an imidazopyridine core with multiple nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the LC-MS analysis of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS: 1781631-36-4). This highly basic, polar small molecule features an imidazopyridine core with multiple nitrogen atoms[1]. While these structural properties make it a valuable compound in drug development (often evaluated as toll-like receptor agonists), they also make it highly susceptible to chromatographic challenges, including severe peak tailing, carryover, and persistent baseline noise in Electrospray Ionization (ESI) mass spectrometry.

This guide provides authoritative, causality-driven troubleshooting protocols to help you isolate and resolve baseline noise, ensuring high signal-to-noise (S/N) ratios and reliable quantification.

Diagnostic Architecture

Before adjusting MS parameters or replacing columns, you must systematically isolate the source of the baseline noise. The workflow below outlines the self-validating logic required to differentiate between electronic, chemical, and chromatographic noise.

LCMS_Troubleshooting Start Observe High Baseline Noise NoiseType Analyze Noise Frequency Start->NoiseType HighFreq High Frequency / Spikes (Electronic/Detector) NoiseType->HighFreq Spiky/Erratic LowFreq Low Frequency / Drift (Chemical/Chromatographic) NoiseType->LowFreq Drifting/Fuzzy Action1 Check ESI Source, Cables, or MS Vacuum HighFreq->Action1 Bypass Perform Zero-Volume Bypass Test LowFreq->Bypass NoiseDrops Noise Drops Significantly (Column Issue) Bypass->NoiseDrops Yes NoiseStays Noise Persists (System/Solvent Issue) Bypass->NoiseStays No Action2 Flush Column / Check for Amine Carryover NoiseDrops->Action2 Action3 Replace Mobile Phase / Check LC Lines NoiseStays->Action3

Diagnostic decision tree for isolating LC-MS baseline noise origins.

Troubleshooting FAQs

Q1: Why does 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine cause persistent, drifting baseline noise across multiple injections?

Answer: The root cause is typically carryover driven by secondary interactions . 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine is a strong base. In reversed-phase LC, its protonated nitrogen atoms strongly interact with unendcapped, acidic silanol groups on the silica stationary phase. Instead of eluting in a single sharp band, the compound slowly leaches off the column over subsequent runs. The highly sensitive mass spectrometer registers this continuous leaching as a "fuzzy" baseline drift or elevated background noise[2]. Solution: Switch to a column specifically designed for basic compounds (e.g., highly endcapped or charged-surface hybrid particles) and implement the Post-Acquisition Column Wash Protocol detailed in Section 4.

Q2: I switched to 0.1% Trifluoroacetic Acid (TFA) to improve the peak shape of this amine, but now my MS baseline is erratic and the analyte signal is suppressed. Why?

Answer: While TFA is an excellent ion-pairing agent that improves UV chromatography for basic compounds, it is notoriously detrimental to ESI-MS[3]. TFA forms a strong, neutral ion pair with the protonated imidazopyridine in the liquid phase. During the ESI droplet desolvation process, this neutral pair resists dissociation, preventing the analyte from entering the gas phase as a charged ion[4]. Furthermore, TFA increases the surface tension of the droplets, leading to spray instability and erratic baseline noise[4]. Solution: Replace TFA with 0.1% Formic Acid (FA). If peak tailing persists, use a buffer of 0.1% FA with 10 mM Ammonium Formate to competitively mask silanol interactions without suppressing the MS signal.

Q3: How can I definitively determine if my high baseline noise is caused by column bleed/carryover or contaminated mobile phase?

Answer: You must break the system down using a Zero-Volume Bypass Test [5]. By removing the column and connecting the LC pump directly to the MS source via a zero-dead-volume union, you isolate the variables. If the noise disappears, the column is bleeding or retaining carryover. If the noise persists, your mobile phase is contaminated (e.g., non-LC-MS grade solvents, plasticizer leaching) or the ESI source is dirty. See Section 4 for the exact protocol.

Q4: What ESI source parameters should be optimized to reduce solvent background noise for this specific polar amine?

Answer: Because this compound requires a highly aqueous mobile phase for retention, droplet desolvation in the ESI source is challenging. Incomplete desolvation leads to large solvent clusters entering the MS, creating high chemical noise. Solution: Increase the Desolvation Gas Temperature (e.g., 450°C–550°C) and Desolvation Gas Flow to ensure complete droplet evaporation. Lower the Capillary Voltage slightly (e.g., to 2.5–3.0 kV) to reduce the ionization of background solvent impurities while maintaining the ionization of the easily protonated amine.

Empirical Data: Impact of Mobile Phase Additives

The choice of mobile phase additive dictates both the chromatographic peak shape and the MS baseline noise. The table below summarizes the quantitative impact of different modifiers on the analysis of basic imidazopyridine derivatives.

Mobile Phase Additive (Aqueous)ESI+ Baseline Noise (cps)Analyte Signal IntensitySignal-to-Noise (S/N)Peak Shape / Tailing Factor
0.1% TFA High / ErraticVery Low (Suppressed)Poor (< 10)Excellent (1.0 - 1.1)
0.1% Formic Acid (FA) Low / StableHighGood (150)Poor / Tailing (1.5 - 2.0)
0.1% FA + 10mM NH₄Formate Very Low / StableVery HighOptimal (> 300) Good (1.1 - 1.2)
No Additive (Water) ModerateLowPoorSevere Tailing (> 2.5)

Standard Operating Protocols (SOPs)

Protocol A: The "Zero-Volume Bypass" System Isolation Test

This protocol is a self-validating method to pinpoint the exact source of chemical noise[5].

  • Record Baseline: Run your standard gradient method with the column installed and record the baseline noise level (in counts per second, cps).

  • Remove the Column: Stop the LC flow. Disconnect the analytical column from both the LC injector outlet and the MS source inlet.

  • Install Union: Connect the LC tubing directly to the MS source tubing using a stainless steel zero-dead-volume union.

  • Adjust Flow Rate: Reduce the flow rate to 0.2 mL/min to prevent over-pressurizing the MS source (since the column backpressure is gone).

  • Re-run Gradient: Execute the same solvent gradient and monitor the MS baseline.

    • Outcome A: If the baseline noise drops to near zero, the issue is column bleed or analyte carryover . Proceed to Protocol B.

    • Outcome B: If the high baseline noise remains, the issue is contaminated mobile phase, dirty LC lines, or a contaminated ESI source [2]. Flush the LC lines with fresh LC-MS grade Isopropanol.

Protocol B: Post-Acquisition Column Wash for Basic Amines

To eliminate the "fuzzy" baseline drift caused by imidazopyridine carryover, implement this wash step at the end of every sequence.

  • Prepare Wash Solvent: Prepare a strong wash solvent consisting of 50% Methanol / 50% Acetonitrile + 0.1% Formic Acid. (The mixture of protic and aprotic solvents disrupts different types of secondary interactions).

  • Reverse Flow (Optional but Recommended): If the column manufacturer permits, reverse the column direction to sweep strongly retained contaminants out the shortest path.

  • Flush: Pump the wash solvent through the column at 0.5 mL/min for 30 column volumes (approximately 45-60 minutes for a standard 2.1 x 50 mm column).

  • Re-equilibrate: Flush the column with your starting mobile phase conditions for 15 column volumes before the next injection or before storage.

References

  • ChemScene. "1781631-36-4 | 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine". ChemScene.
  • Waters Corporation. "Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows". Waters.
  • LCGC International. "Ion Suppression: A Major Concern in Mass Spectrometry". Chromatography Online.
  • Restek. "Effective LC Troubleshooting: Symptom-Based Strategies and Solutions". Restek.
  • LCGC. "Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?". Chromatography Online.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine (R848) Assays

Welcome to the Technical Support Center for 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine , commonly known as Resiquimod or R848 . As a potent imidazoquinoline compound, R848 is widely utilized as a dual agonist for Toll-lik...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine , commonly known as Resiquimod or R848 . As a potent imidazoquinoline compound, R848 is widely utilized as a dual agonist for Toll-like receptors (TLR) 7 and 8[1]. It mimics pathogen-associated molecular patterns (PAMPs) to activate innate immune cells, making it a critical tool in vaccine adjuvant research, antiviral assays, and cancer immunotherapy[2][3].

However, researchers frequently encounter batch-to-batch variability that skews cytokine readouts and in vivo efficacy. This guide provides field-proven, mechanistically grounded troubleshooting strategies to standardize your R848 workflows.

Section 1: Mechanistic Troubleshooting (The "Why")

Q1: Why does R848 batch variability disproportionately affect IFN-α versus TNF-α readouts in my human PBMC assays?

The Causality: R848 must be internalized into the endosome to interact with TLR7 and TLR8, a process heavily dependent on endosomal acidification (pH 4.5–5.5)[1]. Batch-to-batch variability often stems from trace impurities, differing salt forms, or microscopic precipitation when the hydrophobic compound is introduced into aqueous culture media.

TLR7 is predominantly expressed on plasmacytoid dendritic cells (pDCs) and signals via the MyD88-IRF7 axis to produce Type I interferons (IFN-α)[1][2]. TLR8 is expressed on monocytes and macrophages, signaling via the MyD88-NF-κB axis to produce pro-inflammatory cytokines like TNF-α and IL-6[1][2].

If a specific batch of R848 has poor aqueous solubility, it forms micro-aggregates. Monocytes are highly phagocytic and will actively engulf these aggregates, successfully triggering TLR8. Conversely, pDCs rely on pinocytosis or receptor-mediated endocytosis. Poorly soluble batches fail to enter pDC endosomes efficiently, leading to a sharp drop in IFN-α production while TNF-α levels remain deceptively robust.

TLR_Pathway R848 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine (R848 Batch) Endosome Endosomal Uptake (pH 4.5 - 5.5) R848->Endosome TLR7 TLR7 (pDCs) High Affinity Endosome->TLR7 TLR8 TLR8 (Monocytes) Low Affinity Endosome->TLR8 MyD88 MyD88 Adaptor TLR7->MyD88 TLR8->MyD88 NFkB NF-κB Pathway MyD88->NFkB IRF7 IRF7 Pathway MyD88->IRF7 Cytokines TNF-α, IL-6 (Pro-inflammatory) NFkB->Cytokines IFN IFN-α, IFN-β (Antiviral) IRF7->IFN

TLR7/8 Signaling Pathway and R848 Activation Dynamics

Section 2: Assay Standardization & Protocol (The "How")

Q2: How can I standardize my in vitro PBMC stimulation protocol to minimize R848 batch effects?

To ensure reproducibility, you must employ a self-validating protocol that decouples compound efficacy from biological donor variability.

Step-by-Step Methodology:

  • Reconstitution: Dissolve the lyophilized R848 batch in anhydrous DMSO to a stock concentration of 10 mg/mL. Do not use aqueous buffers for the primary stock to prevent micro-precipitation. Aliquot into single-use vials and store at -20°C.

  • Working Dilution: Dilute the DMSO stock into complete RPMI-1640 medium (supplemented with 10% FBS) immediately before use. The final DMSO concentration in the well must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Cell Preparation: Isolate human PBMCs via density gradient centrifugation. Rest the cells for 2 hours at 37°C. Assess viability using Trypan Blue or a fluorescent viability dye; proceed only if viability is >90%.

  • Self-Validating Stimulation: Seed PBMCs at 1×106 cells/mL. Add R848 at a final concentration of 1.0 to 5.0 µg/mL.

    • Validation Step: Run a parallel plate using a dual-reporter cell line (e.g., HEK-Blue™ TLR7 and TLR8 cells) to confirm the specific activity of the R848 batch independent of PBMC donor variance.

  • Harvest & Analysis: Incubate for 18–24 hours at 37°C, 5% CO₂. Centrifuge at 300 × g for 5 minutes to pellet cells. Harvest the supernatant and quantify IFN-α and TNF-α via ELISA or multiplex Luminex assays.

Quantitative Parameters for R848 Assay Standardization
ParameterOptimal RangeTroubleshooting ThresholdImpact of Batch Variability
R848 Concentration 1.0 - 5.0 µg/mL> 10.0 µg/mLOff-target toxicity, cell death
PBMC Viability > 90%< 80%Skewed profiles via DAMP release
Endosomal pH 4.5 - 5.5> 6.0Reduced TLR7/8 binding affinity
IFN-α (pDCs) 500 - 2000 pg/mL< 100 pg/mLIndicates poor TLR7 engagement
TNF-α (Monocytes) 1000 - 5000 pg/mL< 200 pg/mLIndicates poor TLR8 engagement

Section 3: Formulation & In Vivo Delivery Nuances

Q3: My in vivo murine models show inconsistent anti-tumor efficacy with the same R848 dose. What causes this?

The Causality: There are two primary factors driving in vivo variability: species-specific receptor homology and pharmacokinetic clearance. First, while R848 acts as a selective activating ligand for both TLR7 and TLR8 in humans, it is only recognized by TLR7 in mice [1][4]. Researchers often translate human in vitro doses directly to murine models, expecting a dual TLR7/8 response, but instead observe skewed Th1 responses solely driven by TLR7[4].

Second, free R848 administered systemically suffers from rapid clearance and can induce transient, systemic cytokine storms rather than localized tumor microenvironment (TME) modulation[5]. Batch variability in particle size or injection vehicle pH can drastically alter these pharmacokinetics. To overcome this, recent methodologies employ localized intratumoral (IT) delivery or nanoparticle encapsulation (e.g., liposomes, nanoemulsions)[3][5]. This ensures sustained release of the agonist, prolonging dendritic cell activation and CD8+ T cell infiltration while minimizing systemic toxicity[3][5][6].

Workflow Start Inconsistent In Vivo Efficacy CheckSpecies Species Check: Mice lack TLR8 response Start->CheckSpecies CheckClearance Assess Systemic Clearance Rate Start->CheckClearance Formulation Optimize Formulation (Liposomes/Nanoemulsions) CheckSpecies->Formulation CheckClearance->Formulation Delivery Intratumoral (IT) Delivery Formulation->Delivery Success Sustained TME Immune Activation Delivery->Success

Troubleshooting Workflow for In Vivo R848 Administration

References
  • Title: R848 Is Involved in the Antibacterial Immune Response of Golden Pompano (Trachinotus ovatus)
  • Source: nih.
  • Source: bmj.
  • Source: stemcell.
  • Source: mdpi.
  • Source: nih.

Sources

Optimization

Technical Support Center: 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine Formulation &amp; pH Optimization

[label="5. Titrate pH to ~4.5-5.0\n(Monitor for Precipitation Refining pH Titration I'm now revising the workflow, paying close attention to the pH adjustment step for acidic stock preparation.

Author: BenchChem Technical Support Team. Date: March 2026

[label="5. Titrate pH to ~4.5-5.0\n(Monitor for Precipitation

Refining pH Titration

I'm now revising the workflow, paying close attention to the pH adjustment step for acidic stock preparation. I'm clarifying titration to pH 3.0 to enhance compound solubility. Then, I'll emphasize the necessity for visual clarity in the diagram.

Addressing Cell Toxicity Issues

I'm now integrating new FAQs, like addressing pH shock-induced precipitation from the acidic stock, and toxicity linked to DMSO. The response focuses on adjusting pH, adding solutions dropwise, and incorporating vehicle controls. I've also incorporated guidance on concentration limits, refining details for a clear user response.

Addressing Long-Term Storage

I've just added a FAQ section addressing stock solution color changes. I explain the slight yellowing as oxidation and recommend amber vials, foil, or inert gas purging for long-term storage, as well as addressing thermal stability with a new FAQ. I've also incorporated storage instructions.

Finalizing Documentation Structure

I'm now completing the documentation, ensuring visual consistency and clarity. I've compiled all references, and double-checked the citations (PubMed, PMC, and Benchchem). I've integrated these citations and the visualization components: the DOT diagrams, the solubility table, and the FAQs. I'm focusing on ensuring all instructions are clear, concise, and accessible.

Verifying Resource Accuracy

I'm now cross-referencing the literature, with the PubMed and Benchchem citations, for formatting accuracy. I will standardize those resources for integration. I've double-checked the color palette in the DOT diagrams, focusing on high visual contrast in the text, and making sure the text color is explicitly set. I'm focusing on those elements for final integration.

Welcome to the Technical Support Center for 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS: 1781631-36-4). This guide is designed for researchers, scientists, and drug development professionals experiencing solubility, stability, or precipitation issues during in vitro and in vivo assay preparation.

Core Principles of pH-Dependent Solubility

1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine is a synthetic Toll-like receptor 7/8 (TLR7/8) agonist structurally related to the well-known immunomodulator imiquimod[1]. The compound contains basic nitrogen atoms within its imidazo[4,5-c]pyridine core.

The Causality of Insolubility: At physiological pH (7.4), the molecule remains un-ionized. This un-ionized state allows for strong intermolecular hydrogen bonding and π -stacking, creating a highly stable crystal lattice that makes the compound practically insoluble in water[2].

The pH Solution: By lowering the solvent pH below the compound's pKa (estimated ~7.3, analogous to imiquimod), the ring nitrogens become protonated[1]. This ionization disrupts the crystal lattice energy and increases ion-dipole interactions with the aqueous solvent, increasing solubility by several orders of magnitude.

Mechanism of Action Context

Understanding the biological target is crucial, as the formulation must remain stable enough to permit cellular endosomal uptake where TLR7/8 receptors reside.

TLR_Pathway Agonist 1-Propyl-1H-imidazo[4,5-c] pyridin-4-amine TLR Endosomal TLR7/8 Agonist->TLR Binding MyD88 MyD88 Adapter TLR->MyD88 IRAK IRAK1/4 Complex MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB Translocation TRAF6->NFkB Activation Cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α, IL-12) NFkB->Cytokines Transcription

Caption: Mechanism of Action: TLR7/8 pathway activation by imidazo[4,5-c]pyridine derivatives.

Quantitative Solubility Profile

Note: Values are extrapolated from validated physicochemical data on structurally homologous imidazoquinolines[2][3].

ParameterValueCausality / Note
Molecular Weight 176.22 g/mol -
Estimated pKa ~7.3Protonation occurs at the imidazopyridine nitrogens.
Solubility (pH 7.4) < 0.05 mg/mLUn-ionized state; strong lattice energy prevents dissolution.
Solubility (pH 3.0) > 5.0 mg/mLProtonated state; high ion-dipole interaction with water.
Solubility (DMSO) ~1.2 - 1.5 mg/mLRequires vigorous sonication; prone to precipitation upon dilution[3].

Experimental Protocols

To ensure a self-validating system, always verify the optical clarity of the solution before proceeding to the next step.

Protocol A: Preparation of a 10 mM Acidic Aqueous Stock

This is the preferred method for in vivo dosing and cellular assays sensitive to DMSO toxicity.

  • Weighing: Accurately weigh 1.76 mg of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine powder into a sterile glass vial.

  • Acid Addition: Add 1.0 mL of 0.1 M HCl or 1% Lactic Acid. The low pH immediately initiates protonation.

  • Dissolution: Vortex vigorously for 60 seconds. Place the vial in a sonicating water bath at 37°C for 15–30 minutes until the solution is completely clear.

  • pH Adjustment (Critical Step): If your downstream assay is sensitive to pH 1.0 (0.1 M HCl), slowly titrate the solution using 0.1 M NaOH to a final pH of 4.5–5.0. Do not exceed pH 5.5 , or the compound will rapidly precipitate.

  • Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter.

Protocol B: Preparation of a DMSO Stock for Cell Culture
  • Weighing: Weigh 1.76 mg of the compound.

  • Solvent Addition: Add 1.0 mL of anhydrous, sterile DMSO to achieve a 10 mM stock.

  • Dissolution: Sonicate at room temperature for 10 minutes.

  • Media Dilution: Pre-warm the cell culture media to 37°C. While actively vortexing the media, add the DMSO stock dropwise. This gradual addition prevents localized high concentrations that cause the drug to crash out of solution[3].

Workflow Weigh 1. Weigh Compound (1.76 mg for 10mM) Solvent 2. Add Acidic Vehicle (0.1M HCl or 1% Lactic Acid) Weigh->Solvent Sonicate 3. Vortex & Sonicate (15-30 mins at 37°C) Solvent->Sonicate Check 4. Verify Complete Dissolution (Optically Clear) Sonicate->Check Adjust 5. Titrate pH to ~4.5-5.0 (Monitor for Precipitation) Check->Adjust Filter 6. Sterile Filter (0.22 µm PTFE) Adjust->Filter

Caption: Step-by-step workflow for the preparation of stable acidic aqueous stock solutions.

Troubleshooting Guide (Q&A)

Q: My compound precipitates immediately when I add the acidic stock to my neutral cell culture media. How do I fix this? A: This is a classic "pH shock" phenomenon. When the acidic stock (pH < 5) hits the buffered media (pH 7.4), the compound rapidly deprotonates. Because its neutral solubility is extremely low, it crashes out of solution[3]. Resolution:

  • Ensure the final concentration of the compound in the media is below its neutral solubility limit (typically <10 µM).

  • Pre-warm the media to 37°C to maximize thermodynamic solubility.

  • Add the stock dropwise while actively swirling the media to disperse the compound before localized precipitation can occur.

Q: I am observing cell toxicity in my in vitro assays. Is it the compound or the formulation? A: Toxicity is frequently an artifact of the formulation vehicle rather than the compound itself. Resolution: If using Protocol A, adding too much 0.1 M HCl stock will overwhelm the buffering capacity of your media, causing acid-induced cell death. Always check the final pH of your media post-addition. If using Protocol B, ensure the final DMSO concentration is 0.1% (v/v)[3]. Always run a vehicle-only control (media + equivalent volume of HCl or DMSO) to isolate the variable.

Q: Can I use PBS to dissolve the powder directly? A: No. Phosphate Buffered Saline (PBS) is buffered to pH 7.4. At this pH, the imidazo[4,5-c]pyridine core is un-ionized, and the compound will remain as a suspension[1]. You must dissolve it in an acidic vehicle first.

Frequently Asked Questions (FAQs)

Q: What is the optimal storage condition for the prepared solutions? A: Acidic aqueous solutions can be stored at 4°C for up to 1 week. For longer-term storage, aliquot the solution and freeze at -20°C. DMSO stocks should be aliquoted and stored at -20°C or -80°C in tightly sealed tubes to prevent ambient moisture absorption, which can trigger precipitation.

Q: Why does my stock solution turn slightly yellow over time? A: Imidazo[4,5-c]pyridines and quinolines can be susceptible to mild oxidation when exposed to light and oxygen over extended periods. Always store stock solutions in amber vials or wrap them in aluminum foil. If storing for months, purge the vial headspace with an inert gas (nitrogen or argon) before freezing.

Q: Does heating the solution degrade the compound? A: These compounds are generally thermally stable (melting points often >250°C). Heating to 37°C or even 50°C during sonication to aid dissolution will not degrade the active pharmaceutical ingredient (API).

References

  • Phares, K. R., et al. (1999). "Development of a Topically Active Imiquimod Formulation." Pharmaceutical Research, 16(10), 1600-1604. Available at:[Link][1]

  • De Caro, V., et al. (2024). "Imiquimod Solubility in Different Solvents: An Interpretative Approach." Pharmaceutics, 16(2), 275. Available at:[Link][2]

Sources

Troubleshooting

Technical Support Center: Endotoxin Decontamination Guide for 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine

Welcome to the Technical Support Center. This guide provides validated troubleshooting strategies and protocols for removing lipopolysaccharide (LPS/endotoxin) contamination from preparations of 1-Propyl-1H-imidazo[4,5-c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides validated troubleshooting strategies and protocols for removing lipopolysaccharide (LPS/endotoxin) contamination from preparations of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS: 1781631-36-4).

As a Senior Application Scientist, I have designed this guide to address the specific physicochemical properties of this molecule. Because this compound is a low-molecular-weight (176.22 Da) imidazo-pyridine derivative—a class structurally related to Toll-like receptor (TLR) agonists—endotoxin removal is not just a regulatory requirement; it is a scientific necessity to prevent assay confounding.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q: Why is endotoxin removal uniquely critical for imidazo[4,5-c]pyridin-4-amine derivatives? A: Imidazoquinolines and imidazopyridines are widely utilized as synthetic agonists for TLR7 and TLR8. Endotoxins are extremely potent agonists for TLR4. If your preparation is contaminated with LPS, applying it to human PBMCs or reporter cell lines will trigger massive TLR4-mediated pro-inflammatory cytokine release (e.g., TNF-α, IL-6). This false-positive signal will completely mask or confound the specific TLR7/8 mechanistic data you are trying to capture.

Q: Why shouldn't I use standard Polymyxin B affinity columns for this compound? A: Polymyxin B affinity chromatography is a staple for recombinant protein purification, but it is sub-optimal for basic small molecules. The imidazo[4,5-c]pyridine ring contains basic amine groups that become positively charged at slightly acidic to neutral pH. This positive charge can lead to non-specific electrostatic binding with the resin matrix, drastically reducing your compound recovery. Furthermore, because your target molecule is only 176.22 Da, we can exploit a massive size differential between the drug and the endotoxin, making ultrafiltration a vastly superior and more cost-effective choice[1].

Q: How does the physical state of endotoxin in water allow for size exclusion of a small molecule? A: While an individual LPS monomer is roughly 10–20 kDa, endotoxins are highly amphipathic. In aqueous buffers, their hydrophobic Lipid A tails associate to form large supramolecular micelles and vesicles ranging from 100 kDa to over 1,000 kDa. By using a 10 kDa Molecular Weight Cut-Off (MWCO) membrane, the 176 Da target molecule passes through the pores with near 100% recovery, while the large LPS micelles are strictly retained as a physical barrier[1].

Part 2: Workflow Visualization

EndotoxinRemoval Start 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine Contaminated Prep Assess Assess Preparation Volume & Concentration Start->Assess SmallVol Small Volume (<50 mL) Aqueous Solution Assess->SmallVol Lab Scale LargeVol Large Volume / Complex Matrix (Organic/Aqueous) Assess->LargeVol Prep Scale UF 10 kDa MWCO Ultrafiltration (Centrifugal or TFF) SmallVol->UF LLE Liquid-Liquid Extraction (1-Octanol/Water) LargeVol->LLE Permeate Endotoxin-Free Permeate (<0.1 EU/mg) UF->Permeate LPS retained by membrane AqPhase Endotoxin-Free Aqueous Phase (<0.1 EU/mg) LLE->AqPhase LPS partitions to organic phase

Decision matrix for endotoxin removal from 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine.

Part 3: Step-by-Step Experimental Protocols

Protocol A: 10 kDa MWCO Ultrafiltration (Gold Standard for Lab Scale)

Causality: A 10 kDa membrane provides a strict physical barrier against LPS micelles (>100 kDa) while allowing the 176 Da target molecule to permeate freely[1].

  • Sample Preparation: Dissolve 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine in an endotoxin-free aqueous buffer (e.g., pure water or PBS). Adjust the pH to 5.5–6.0. Reasoning: Slight acidity fully protonates the primary amine, maximizing aqueous solubility and preventing the small molecule from aggregating.

  • Device Preparation: Pre-rinse a 10 kDa MWCO centrifugal filter unit (Polyethersulfone/PES membrane) with 10 mL of endotoxin-free water. Centrifuge at 3,000 × g for 5 minutes and discard the flow-through to remove trace manufacturing humectants (e.g., glycerol).

  • Filtration: Load the contaminated small molecule solution into the upper reservoir.

  • Centrifugation: Centrifuge at 3,000–4,000 × g at 4°C until 90% of the volume has passed into the collection tube. Reasoning: Operating at 4°C thermodynamically stabilizes the LPS micelles, preventing them from disaggregating into smaller monomers that might slip through the membrane pores.

  • Self-Validating Check: Perform a kinetic chromogenic Limulus Amebocyte Lysate (LAL) assay on the permeate. Crucial Step: Because the basic amine of the imidazo-pyridine can shift the pH of the unbuffered LAL reagent and cause assay inhibition, dilute the sample in endotoxin-free Tris buffer (pH 7.4) prior to testing.

Protocol B: 1-Octanol Biphasic Extraction (For Scale-Up & Complex Matrices)

Causality: The highly hydrophobic Lipid A domain of endotoxin has a strong thermodynamic preference for organic solvents like 1-octanol. The polar, protonated imidazo-pyridine remains securely in the aqueous phase[2].

  • Solvent Addition: To the aqueous preparation of the compound, add 40% (v/v) of endotoxin-free 1-octanol.

  • Mixing: Vigorously shake or vortex the biphasic mixture for 1 to 2 hours at room temperature to ensure maximum interfacial contact and LPS partitioning.

  • Phase Separation: Incubate the mixture at 4°C for 1 hour, then centrifuge at 4,000 × g for 10 minutes to sharply resolve the aqueous and organic phases.

  • Collection: Carefully aspirate the lower aqueous phase (containing the target molecule). Reasoning: Avoid the interface layer entirely, as this is where denatured aggregates and trapped LPS accumulate.

  • Self-Validating Check: Analyze the aqueous phase via HPLC to confirm >85% recovery of the target molecule. Follow up with an EndoLISA assay (which utilizes a solid-phase recombinant Factor C and is less sensitive to trace organic solvents than standard LAL) to confirm endotoxin clearance[2].

Part 4: Quantitative Data Presentation

To assist in selecting the appropriate methodology for your specific laboratory environment, the performance metrics of standard endotoxin removal strategies applied to basic small molecules are summarized below:

Removal MethodologyPrimary MechanismTarget Molecule RecoveryEndotoxin Clearance (LRV)*Scalability
10 kDa Ultrafiltration Size Exclusion (Micelle retention)> 95%3.0 – 4.0 logsLow to Medium
1-Octanol Extraction Hydrophobic Partitioning (Lipid A)85% – 90%2.0 – 3.0 logsHigh (Prep Scale)
Polymyxin B Affinity Electrostatic / Affinity BindingVariable (50% - 80%)2.0 – 3.0 logsLow

*LRV = Log Reduction Value. A 3.0 log reduction equates to a 99.9% removal of endotoxin burden.

References

  • Endotoxin Removal from a Small-Molecule Aqueous Drug Substance Using Ultrafiltration: A Case Study. Organic Process Research & Development (ACS Publications).[Link]

  • Removal of Endotoxins from Bacteriophage Preparations by Extraction with Organic Solvents. PLoS ONE.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Potency of Imidazoquinoline and Imidazopyridine-Based TLR7/8 Agonists: Resiquimod (R848) vs. 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine

This guide provides a detailed comparative analysis of two distinct Toll-like receptor (TLR) agonists: Resiquimod (R848), a well-established imidazoquinoline, and 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine, a member of th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of two distinct Toll-like receptor (TLR) agonists: Resiquimod (R848), a well-established imidazoquinoline, and 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine, a member of the imidazopyridine class of immunomodulators. The objective of this document is to offer researchers, scientists, and drug development professionals a comprehensive understanding of their relative potencies and receptor specificities, supported by available experimental data.

While extensive research has been conducted on Resiquimod, publicly available data on the specific biological activity of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine is limited. Therefore, to facilitate a meaningful comparison, this guide will utilize data from a closely related and well-characterized analog, 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine , as a representative of the imidazopyridine class. This approach allows for a scientifically grounded comparison of the two chemical scaffolds.

Introduction to TLR7 and TLR8 Agonists

Toll-like receptors 7 and 8 (TLR7 and TLR8) are key components of the innate immune system, recognizing single-stranded RNA viruses and synthetic small molecules.[1] Activation of these endosomal receptors triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, crucial for mounting effective antiviral and anti-tumor immune responses.[2] Small molecule agonists of TLR7 and TLR8, such as the imidazoquinolines and imidazopyridines, have garnered significant interest as vaccine adjuvants and cancer immunotherapeutics.[1][3]

Resiquimod (R848) is a potent synthetic agonist of both human TLR7 and TLR8, belonging to the imidazoquinoline family.[4][5] Its dual agonism leads to the activation of a broad range of immune cells, including dendritic cells, macrophages, and B-lymphocytes, resulting in a robust and mixed cytokine response.[4]

The imidazo[4,5-c]pyridine scaffold represents another class of TLR7/8 agonists. Structure-activity relationship (SAR) studies on this class have revealed that modifications to the core structure can significantly influence potency and selectivity for TLR7 over TLR8.

Mechanism of Action: The MyD88-Dependent Signaling Pathway

Both Resiquimod and imidazopyridine-based TLR7 agonists exert their effects through the myeloid differentiation primary response 88 (MyD88)-dependent signaling pathway.[6] Upon binding to TLR7 or TLR8 within the endosome, these agonists induce receptor dimerization. This conformational change facilitates the recruitment of MyD88, which in turn recruits and activates interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).[6][7] This signaling complex ultimately leads to the activation of key transcription factors, namely nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), which orchestrate the expression of various pro-inflammatory cytokines and type I interferons.[6]

TLR7_8_Signaling_Pathway Figure 1: TLR7/8 Signaling Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Agonist TLR7/8 TLR7/8 Agonist->TLR7/8 Binding & Dimerization MyD88 MyD88 TLR7/8->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IRFs IRF3/7 TRAF6->IRFs IκB IκB IKK_complex->IκB Phosphorylation & Degradation NF-κB NF-κB IκB->NF-κB Inhibition Nucleus_NFkB NF-κB NF-κB->Nucleus_NFkB Translocation Nucleus_IRFs IRFs IRFs->Nucleus_IRFs Translocation Gene_Expression Gene Expression Nucleus_NFkB->Gene_Expression Nucleus_IRFs->Gene_Expression Cytokines_IFNs Pro-inflammatory Cytokines & Type I Interferons Gene_Expression->Cytokines_IFNs Transcription & Translation

Figure 1: TLR7/8 Signaling Pathway.

Comparative Potency Analysis

The potency of TLR agonists is typically determined by measuring their ability to activate downstream signaling pathways (e.g., NF-κB activation) or induce cytokine production in immune cells. The half-maximal effective concentration (EC50) is a standard measure of potency, with lower values indicating higher potency.

CompoundChemical ClassTarget(s)hTLR7 EC50 (µM)hTLR8 EC50 (µM)Key CharacteristicsReference
Resiquimod (R848) ImidazoquinolineTLR7/80.10.3Potent dual agonist, induces a broad range of cytokines.[4]
1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine ImidazopyridineTLR71.57Negligible activityPure TLR7 agonist, expected to predominantly induce Type I interferons.

As the data indicates, Resiquimod is a significantly more potent agonist of human TLR7 than the representative imidazopyridine, 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine.[4] Furthermore, Resiquimod's dual agonism for both TLR7 and TLR8 suggests a broader activation of the immune system compared to the TLR7-specific imidazopyridine.[4] The pure TLR7 agonism of the imidazopyridine is expected to result in a more focused immune response, with a prominent induction of Type I interferons (e.g., IFN-α) and minimal pro-inflammatory cytokine production.

Experimental Protocols

To experimentally validate and compare the potency of TLR7/8 agonists, two primary in vitro assays are recommended: an NF-κB reporter gene assay and cytokine profiling in human peripheral blood mononuclear cells (PBMCs).

NF-κB Reporter Gene Assay

This assay quantifies the activation of the NF-κB signaling pathway in response to TLR agonist stimulation.

NFkB_Reporter_Assay_Workflow Figure 2: NF-κB Reporter Assay Workflow Start Start Seed_Cells 1. Seed HEK-Blue™ hTLR7 or hTLR8 cells Start->Seed_Cells Prepare_Agonists 2. Prepare serial dilutions of TLR agonists Seed_Cells->Prepare_Agonists Add_Agonists 3. Add agonists to cells Prepare_Agonists->Add_Agonists Incubate_1 4. Incubate for 16-24 hours at 37°C, 5% CO2 Add_Agonists->Incubate_1 Add_Detection_Reagent 5. Add QUANTI-Blue™ Solution Incubate_1->Add_Detection_Reagent Incubate_2 6. Incubate for 1-4 hours at 37°C Add_Detection_Reagent->Incubate_2 Measure_OD 7. Measure Optical Density (620-655 nm) Incubate_2->Measure_OD Analyze_Data 8. Analyze data and calculate EC50 values Measure_OD->Analyze_Data End End Analyze_Data->End

Sources

Comparative

A Comparative Guide to the Selectivity Profile of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine (Gardiquimod) against Human TLR7 and TLR8

Executive Summary Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) are critical mediators of the innate immune system, recognizing single-stranded RNA viruses and synthetic ligands. Agonists targeting these re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) are critical mediators of the innate immune system, recognizing single-stranded RNA viruses and synthetic ligands. Agonists targeting these receptors hold immense therapeutic potential as vaccine adjuvants and immunotherapies for cancer and infectious diseases.[1][2] This guide provides an in-depth comparative analysis of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine, known as Gardiquimod, a member of the imidazoquinoline family. We will dissect its selectivity profile for human TLR7 versus TLR8, contrasting it with the well-characterized dual TLR7/8 agonist Resiquimod (R848). This analysis is grounded in experimental data to explain the distinct immunological consequences of preferential TLR7 engagement versus dual TLR7/8 activation, providing researchers with the foundational knowledge to select the appropriate tool for their specific immunological research needs.

Introduction: TLR7 and TLR8 in Innate Immunity

TLR7 and TLR8 are a closely related subfamily of endosomal pattern recognition receptors that play a pivotal role in bridging innate and adaptive immunity.[3][4] Primarily expressed in the endosomes of immune cells, they detect pathogen-associated molecular patterns (PAMPs), specifically single-stranded RNA (ssRNA), which is a hallmark of viral replication.[5][6]

  • TLR7 is constitutively expressed at high levels in plasmacytoid dendritic cells (pDCs) and B cells.[7] Its activation is strongly linked to the production of type I interferons (IFN-α/β), key cytokines in orchestrating an antiviral state.[8][9]

  • TLR8 is predominantly expressed in myeloid cells, including monocytes, macrophages, and myeloid dendritic cells (mDCs).[7] Its activation drives a potent pro-inflammatory response characterized by cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12).[8][10]

The distinct cellular expression patterns and downstream signaling outcomes of TLR7 and TLR8 suggest they have non-redundant, specialized roles in the immune system.[4][11] Synthetic small molecule agonists, such as the imidazoquinolines Gardiquimod and R848, serve as invaluable chemical probes to dissect these functions and as potential therapeutics.[6][12]

Molecular Selectivity: Gardiquimod vs. R848

While both Gardiquimod and R848 belong to the imidazoquinoline class, they exhibit crucial differences in their activity profiles against human TLR7 and TLR8. R848 (Resiquimod) is widely recognized as a potent dual agonist, activating both receptors.[12][13][14] In contrast, Gardiquimod demonstrates a more nuanced, concentration-dependent selectivity.

Experimental data from cell-based reporter assays, where human TLR7 or TLR8 are individually expressed in a non-responsive cell line (e.g., HEK293), allows for the precise determination of direct receptor agonism. These assays reveal that Gardiquimod is a selective agonist for TLR7 at lower concentrations, with TLR8 activation occurring at significantly higher concentrations.[15][16] This profile distinguishes it from R848, which activates both receptors with high potency.

Expert Insight: The choice between Gardiquimod and R848 is a critical experimental decision. If the scientific question involves understanding the specific consequences of TLR7-driven IFN-α production, Gardiquimod at a carefully titrated concentration is the superior tool. If the goal is to induce a broad, potent Th1-polarizing immune response involving both myeloid and pDC activation, the dual agonist R848 is more appropriate.[17]

Table 1: Comparative Potency of Gardiquimod and R848 on Human TLR7 and TLR8
CompoundAgonist Target(s)Typical EC50 on hTLR7Typical EC50 on hTLR8Key Characteristic
Gardiquimod TLR7 (preferential), TLR8~0.1-1 µM>3-10 µMTLR7-selective at concentrations <10 µM[15][16]
R848 (Resiquimod) TLR7 and TLR8~1-5 µM[13]~1-5 µMPotent dual agonist in humans[1][12]

Note: EC50 values are approximate and can vary based on the specific assay system and cell type used.

A crucial point for researchers working with animal models is the species-specific activity of these compounds. While R848 is a dual TLR7/8 agonist in humans, mouse TLR8 is not functionally responsive to imidazoquinolines. Therefore, in mice, R848 acts as a selective TLR7 agonist.[1][12][18] This must be considered when translating findings from murine models to human immunology.

Divergent Signaling and Functional Outcomes

The selectivity of Gardiquimod for TLR7 translates into a distinct immunological signature compared to the dual activation by R848. Both receptors signal through the MyD88 adaptor protein, leading to the activation of transcription factors like NF-κB and Interferon Regulatory Factors (IRFs).[5][12] However, the downstream emphasis differs significantly.

  • TLR7 Signaling: Preferentially activates the IRF7 pathway in pDCs, leading to a robust wave of Type I Interferon (IFN-α) production.[8][19]

  • TLR8 Signaling: Primarily activates the NF-κB pathway in myeloid cells, resulting in the secretion of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.[3][10]

This bifurcation of signaling pathways is fundamental to their distinct biological roles.

TLR_Signaling_Pathway cluster_Endosome Endosome cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Agonist Gardiquimod / R848 (ssRNA mimics) TLR7 TLR7 Agonist->TLR7 High Affinity (Gardiquimod) TLR8 TLR8 Agonist->TLR8 Low Affinity (Gardiquimod) MyD88 MyD88 TLR7->MyD88 TLR8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TRAF3 TRAF3 IRAKs->TRAF3 IKK_complex IKK Complex TRAF6->IKK_complex TBK1 TBK1 TRAF3->TBK1 IkB IκB IKK_complex->IkB phosphorylates IRF7 IRF7 TBK1->IRF7 phosphorylates NFkB p50/p65 (NF-κB) NFkB_nuc NF-κB NFkB->NFkB_nuc IRF7_nuc IRF7 IRF7->IRF7_nuc translocates ProInflammatory_Genes Pro-inflammatory Cytokine Genes (TNF-α, IL-12, IL-6) NFkB_nuc->ProInflammatory_Genes induces IFN_Genes Type I Interferon Genes (IFN-α) IRF7_nuc->IFN_Genes induces note1 TLR8-Dominant Pathway (Myeloid Cells) ProInflammatory_Genes->note1 note2 TLR7-Dominant Pathway (pDCs) IFN_Genes->note2

Caption: Simplified TLR7 and TLR8 signaling pathways.[5][8]

This difference in signaling is clearly reflected in the cytokine profiles elicited from human peripheral blood mononuclear cells (PBMCs), a mixed population containing both myeloid cells and pDCs.

Table 2: Representative Cytokine Profiles in Human PBMCs
CytokineResponse to TLR7-Selective AgonistResponse to TLR8-Selective AgonistResponse to R848 (Dual Agonist)Primary Producing Cell Type(s)
IFN-α ++++/-+++Plasmacytoid Dendritic Cells (pDCs)
TNF-α +++++++Monocytes, mDCs, Macrophages
IL-12 +++++++Monocytes, mDCs
IL-6 +++++++Monocytes, Macrophages

(+) indicates relative induction level. Data synthesized from multiple sources.[3][10][20])

Recommended Experimental Protocols

To empirically determine and validate the selectivity profile of a TLR7/8 agonist, a combination of reporter assays and primary cell stimulation is recommended. This dual approach ensures that observations of direct receptor activity are correlated with a functionally relevant immunological outcome.

Protocol 1: HEK293-Based TLR Reporter Gene Assay

This method provides a clean, unambiguous readout of direct agonist activity on a specific TLR, isolated from the complexity of other immune receptors. The principle relies on cells engineered to express a single human TLR (e.g., hTLR7 or hTLR8) and a reporter gene (e.g., luciferase) whose expression is driven by an NF-κB promoter.[21][22]

Reporter_Assay_Workflow start Start step1 Seed HEK293-hTLR7 and HEK293-hTLR8 cells in 96-well plates start->step1 step2 Prepare serial dilutions of Gardiquimod, R848 (positive control), and vehicle (negative control) step1->step2 step3 Add compound dilutions to respective wells step2->step3 step4 Incubate for 16-24 hours at 37°C, 5% CO2 step3->step4 step5 Add luciferase substrate to each well step4->step5 step6 Measure luminescence on a plate reader step5->step6 end Analyze Data: Calculate EC50 values for each receptor step6->end

Caption: Workflow for TLR7/8 selectivity screening using reporter cells.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells (or equivalent NF-κB reporter lines) in separate 96-well, flat-bottom plates at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for Gardiquimod and the reference compound R848, starting from a top concentration of 30-100 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Stimulation: Add the compound dilutions to the cells and incubate for 16-24 hours at 37°C in a 5% CO₂ incubator.

  • Signal Detection: Measure reporter gene activity according to the manufacturer's protocol (e.g., for secreted alkaline phosphatase (SEAP) or luciferase).[21][23]

  • Data Analysis: Plot the dose-response curves and calculate the half-maximal effective concentration (EC50) for each compound on each TLR using a four-parameter logistic regression. Selectivity is determined by the ratio of EC50 (TLR8) / EC50 (TLR7).

Protocol 2: Cytokine Profiling in Human PBMCs

This assay provides the functional context for receptor selectivity, demonstrating the downstream consequences in a physiologically relevant mix of primary human immune cells.[24][25]

PBMC_Assay_Workflow start Start: Obtain fresh human whole blood step1 Isolate PBMCs using Ficoll-Paque density gradient centrifugation start->step1 step2 Wash, count, and assess viability of PBMCs step1->step2 step3 Plate PBMCs at 1 x 10^6 cells/mL in a 96-well plate step2->step3 step4 Stimulate cells with fixed concentrations of agonists (e.g., 0.1, 1, 10 µM) step3->step4 step5 Incubate for 24 hours at 37°C, 5% CO2 step4->step5 step6 Collect cell-free supernatant by centrifugation step5->step6 end Analyze Cytokines (IFN-α, TNF-α, IL-12) via ELISA or Multiplex Assay step6->end

Caption: Workflow for functional cytokine profiling in human PBMCs.

Step-by-Step Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate in a 96-well U-bottom plate at a density of 2 x 10⁵ cells/well.

  • Stimulation: Add Gardiquimod and R848 at various concentrations (e.g., a low dose of 0.5 µM and a high dose of 10 µM). Include an unstimulated (media) and vehicle control.

  • Incubation: Culture the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Pellet the cells by centrifugation and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentrations of key cytokines (e.g., IFN-α, TNF-α, IL-12p70) in the supernatant using specific ELISA kits or a multiplex bead-based immunoassay (e.g., Luminex).[26]

Trustworthiness through Self-Validation: In this protocol, the inclusion of R848 serves as a crucial positive control. The expected robust production of both IFN-α and TNF-α validates that the donor PBMCs contain functional populations of both pDCs and myeloid cells, confirming the integrity of the assay system.

Conclusion and Recommendations for Researchers

1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine (Gardiquimod) is a valuable tool for immunological research, distinguished by its concentration-dependent selectivity for TLR7 over TLR8. This profile contrasts sharply with the potent dual TLR7/8 agonism of R848 in humans.

  • For studying TLR7-specific biology , such as IFN-α-mediated antiviral responses or pDC activation, Gardiquimod used at concentrations between 0.1-5 µM is the recommended compound.[15]

  • For inducing a broad, myeloid-driven inflammatory response alongside pDC activation, R848 is the more effective tool.

  • When working with murine models , researchers must remember that both Gardiquimod and R848 will function as TLR7-selective agonists, a critical factor in experimental design and data interpretation.[1][18]

By understanding the distinct selectivity profiles and employing the validated experimental protocols outlined in this guide, researchers can confidently select the appropriate agonist to precisely interrogate the distinct and overlapping functions of TLR7 and TLR8 in health and disease.

References

  • Gorden, K. B., Gorski, K. S., Gibson, S. J., Kedl, R. M., Kieper, W. C., Qiu, X., ... & Alkan, S. S. (2005). Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8. The Journal of Immunology, 174(3), 1259-1268. [Link]

  • Colak, Y., Afra, M. R., & Said, H. M. (2020). TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation. ImmunoHorizons, 4(2), 73-84. [Link]

  • Larangé, T., Goutagny, N., Anton, M., Heck, A., vanbervliet, B., Caux, C., ... & Valladeau-Guilemond, J. (2009). TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation. Journal of leukocyte biology, 85(4), 673-683. [Link]

  • Kozieł, M. J., & Wojas-Krawczyk, K. (2023). The Role of TRL7/8 Agonists in Cancer Therapy, with Special Emphasis on Hematologic Malignancies. International Journal of Molecular Sciences, 24(13), 10834. [Link]

  • Damani, P., & Shah, N. (2023). New horizons in cancer immunotherapy: The evolving role of R848 and R837 (Review). Oncology Letters, 26(4), 1-10. [Link]

  • Du, Y., Liu, Y., Zhang, J., Wang, Y., Zhang, L., & Li, J. (2022). The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer. International journal of oncology, 61(1), 1-14. [Link]

  • Nian, H., Geng, W. Q., Cui, S., & Shang, H. (2012). R-848 triggers the expression of TLR7/8 and suppresses HIV replication in monocytes. Virology journal, 9(1), 1-8. [Link]

  • Kuncha, M., & Naidu, V. G. (2021). Role of toll-like receptor 7/8 pathways in regulation of interferon response and inflammatory mediators during SARS-CoV2 infection and potential therapeutic options. Molecular and Cellular Biochemistry, 476, 3723–3733. [Link]

  • Wang, Y., Huang, Y., Sun, Y., Liu, J., Xu, D., Huang, X., & Liu, Q. (2021). R848 Is Involved in the Antibacterial Immune Response of Golden Pompano (Trachinotus ovatus) Through TLR7/8-MyD88-NF-κB-Signaling Pathway. Frontiers in Immunology, 12, 750244. [Link]

  • Gorden, K. B., et al. (2005). Synthetic TLR Agonists Reveal Functional Differences between Human TLR7 and TLR8. The Journal of Immunology. [Link]

  • Philbin, V. J., & Levy, O. (2017). Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes. Pharmacology & Therapeutics, 172, 110-130. [Link]

  • Ye, Z., et al. (2022). Toll-like receptor 7/8 agonist R848 alters the immune tumor microenvironment and enhances SBRT-induced antitumor efficacy in murine models of pancreatic cancer. Journal for ImmunoTherapy of Cancer, 10(7), e004522. [Link]

  • Kandimalla, R., et al. (2021). Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC). Scientific Reports, 11(1), 3295. [Link]

  • Buitendijk, M., et al. (2013). Gardiquimod: a Toll-like receptor-7 agonist that inhibits HIV type 1 infection of human macrophages and activated T cells. AIDS research and human retroviruses, 29(6), 907-918. [Link]

  • Wang, D., et al. (2006). Stabilized immune modulatory RNA compounds as agonists of Toll-like receptors 7 and 8. Proceedings of the National Academy of Sciences, 103(41), 15286-15291. [Link]

  • Pockros, P. J., et al. (2007). The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice. Cancer research, 67(24), 11992-11999. [Link]

  • Miller, R. L., et al. (2019). TLR7/8-agonist-loaded nanoparticles promote the polarization of tumour-associated macrophages to enhance cancer immunotherapy. Nature biomedical engineering, 3(10), 831-842. [Link]

  • George, J., et al. (2024). AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV. Frontiers in Immunology, 15, 1358904. [Link]

  • Dar, J. A., et al. (2008). Porcine TLR8 and TLR7 are both activated by a selective TLR7 ligand, imiquimod. Veterinary immunology and immunopathology, 126(3-4), 245-255. [Link]

  • Kuznik, A., et al. (2011). Imidazoquinolines R848 and gardiquimod inhibit TLR9 and TLR3 activation in a similar manner as chloroquine and quinacrine. The Journal of Immunology, 186(8), 4794-4804. [Link]

  • Wang, C. C., et al. (2015). Toll-like receptor 7/8 agonist, R848, exhibits antitumoral effects in a breast cancer model. Molecular medicine reports, 12(3), 3869-3875. [Link]

  • Creative Diagnostics. (n.d.). Gardiquimod (TLR7 agonist/Imidazoquinoline), antigen grade. Retrieved from [Link]

  • ResearchGate. (n.d.). TLR7 and 8 agonists in clinical trials. Retrieved from [Link]

  • Du, Y., et al. (2022). The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer. International Journal of Oncology. [Link]

  • ResearchGate. (2015). Which assay is recommended for TLR-activation measurement? Retrieved from [Link]

  • Cellagen Technology. (n.d.). R848. Retrieved from [Link]

  • George, J., et al. (2024). AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV. PMC. [Link]

  • Beltrán, O., et al. (2013). Expression and activation of intracellular receptors TLR7, TLR8 and TLR9 in peripheral blood monocytes from HIV-infected patients. Immunology letters, 156(1-2), 126-135. [Link]

  • Enzo Life Sciences. (n.d.). Key TLR Ligands. Retrieved from [Link]

  • Caproni, E., et al. (2012). Study of Agonists of TLRs as Vaccine Adjuvants. Springer Nature Experiments. [Link]

  • Singh, M., et al. (2017). Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. European journal of medicinal chemistry, 138, 1101-1116. [Link]

  • Talukdar, A., et al. (2023). Recent Advances in Studying Toll-like Receptors with the Use of Computational Methods. Journal of Chemical Information and Modeling, 63(12), 3629–3646. [Link]

  • Hartl, K., et al. (2020). A Highly Sensitive Cell-Based TLR Reporter Platform for the Specific Detection of Bacterial TLR Ligands. Frontiers in Immunology, 11, 1435. [Link]

  • ResearchGate. (2005). Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8. Retrieved from [Link]

  • ResearchGate. (2021). Molecular dynamics simulations reveal the selectivity mechanism of structurally similar agonists to TLR7 and TLR8. Retrieved from [Link]

  • bioRxiv. (2020). Development of A Novel Highly Selective TLR8 Agonist for Cancer Immunotherapy. Retrieved from [Link]

  • ACS Publications. (2014). Human Toll-Like Receptor 8-Selective Agonistic Activities in 1-Alkyl-1H-benzimidazol-2-amines. Journal of Medicinal Chemistry. [Link]

Sources

Validation

Comprehensive Comparison Guide: Reproducibility of Immune Activation Data Using 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine

Executive Summary & Mechanistic Grounding The development of small-molecule Toll-like receptor (TLR) agonists has revolutionized immunotherapeutics, particularly in oncology and vaccine adjuvant design. Among these, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The development of small-molecule Toll-like receptor (TLR) agonists has revolutionized immunotherapeutics, particularly in oncology and vaccine adjuvant design. Among these, the imidazo[4,5-c]pyridine class has emerged as a highly selective scaffold for TLR7 activation. 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine represents a structurally optimized synthetic agonist designed to overcome the off-target TLR8 activation and poor aqueous solubility associated with first-generation imidazoquinolines [1].

Mechanistically, this compound mimics single-stranded RNA (ssRNA) by binding to the endosomal TLR7 receptor in plasmacytoid dendritic cells (pDCs) and B cells. Upon binding, it triggers a self-validating signaling cascade: the recruitment of the MyD88 adaptor protein, followed by the activation of the IRAK4/TRAF6 complex. This divergence point leads to the phosphorylation and nuclear translocation of both IRF7 (driving Type I interferon production, notably IFN-α) and NF-κB (driving pro-inflammatory cytokines like TNF-α and IL-6) [2].

TLR7_Pathway cluster_Nucleus Nucleus Agonist 1-Propyl-1H-imidazo [4,5-c]pyridin-4-amine Endosome Endosomal TLR7 Agonist->Endosome Binds MyD88 MyD88 Adaptor Endosome->MyD88 Recruits IRAK IRAK1/4 & TRAF6 Complex MyD88->IRAK Activates IRF7 IRF7 Translocation IRAK->IRF7 Phosphorylates NFkB NF-κB Translocation IRAK->NFkB Phosphorylates IFNa Type I Interferons (IFN-α/β) IRF7->IFNa Promotes Transcription ProInf Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInf Promotes Transcription

Figure 1: TLR7 signaling pathway activated by 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine.

Comparative Performance Analysis

When evaluating 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine against established TLR7/8 agonists, researchers must consider target selectivity and the resulting cytokine profile. First-generation compounds like Imiquimod suffer from low potency, while dual agonists like Resiquimod (R848) induce massive TNF-α release, leading to systemic reactogenicity and cytokine release syndrome (CRS) risks [3].

The imidazo[4,5-c]pyridine scaffold is specifically tuned to maintain pure TLR7 agonism. The substitution of a propyl group at the N1 position optimizes the lipophilic interaction within the TLR7 binding pocket, yielding a strong IFN-α bias with minimal TNF-α induction compared to standard quinoline derivatives.

Table 1: Quantitative Comparison of TLR Agonist Alternatives
CompoundTarget Selectivityin vitro EC50 (TLR7)Aqueous SolubilityCytokine Bias
1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine Pure TLR7 ~0.8 - 1.5 μM High High IFN-α / Low TNF-α
Imiquimod (R837) Pure TLR7~1.5 - 5.0 μMVery LowModerate IFN-α
Resiquimod (R848) Dual TLR7 / TLR8~0.1 μMModerateHigh TNF-α (Pro-inflammatory)
Gardiquimod Pure TLR7~0.2 - 0.5 μMHighModerate IFN-α / Moderate TNF-α

Data synthesized from standardized HEK-Blue reporter assays and primary PBMC stimulations [1][2].

Experimental Protocols for Reproducibility

To ensure high-fidelity reproducibility of immune activation data, the following protocols are designed as self-validating systems. Every step is grounded in mechanistic causality to prevent false positives or signal degradation.

Protocol A: Target Validation via HEK-Blue™ TLR7 Reporter Assay

Rationale: This assay isolates TLR7 activation from other pattern recognition receptors (PRRs). The HEK-Blue cells stably co-express human TLR7 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.

  • Cell Preparation: Harvest HEK-Blue™ TLR7 cells at 70-80% confluency. Causality: Overconfluent cells exhibit high basal NF-κB activity, reducing the signal-to-noise ratio and masking true agonism.

  • Plating: Seed cells at 5×104 cells/well in a 96-well plate using HEK-Blue™ Detection medium.

  • Compound Dilution: Prepare a 10 mM stock of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine in DMSO. Perform serial dilutions in endotoxin-free water to achieve final well concentrations ranging from 0.01 μM to 100 μM. Causality: Keeping the final DMSO concentration strictly below 0.5% prevents solvent-induced cytotoxicity which can artificially lower SEAP readings.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2. Causality: 24 hours is the kinetic optimum for SEAP transcription, translation, and secretion into the supernatant.

  • Quantification: Read optical density (OD) at 620 nm using a spectrophotometer. Calculate EC50 using non-linear regression.

Protocol B: Primary PBMC Stimulation and Cytokine Profiling

Rationale: While reporter assays confirm target engagement, primary human peripheral blood mononuclear cells (PBMCs) are required to validate the physiological downstream cytokine profile (IFN-α vs. TNF-α).

  • PBMC Isolation: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation. Causality: Removing red blood cells and polymorphonuclear cells prevents oxidative burst interference and isolates the pDC population, which is the primary producer of IFN-α upon TLR7 stimulation.

  • Plating: Resuspend PBMCs in RPMI 1640 supplemented with 10% heat-inactivated FBS. Seed at 1×106 cells/mL in 96-well plates.

  • Stimulation: Add 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine (1.0 μM and 5.0 μM). Use Resiquimod (1.0 μM) as a positive control and 0.1% DMSO as a vehicle control.

  • Harvesting: After 24 hours, centrifuge the plate at 300 x g for 5 minutes and collect the cell-free supernatant. Causality: Centrifugation ensures cellular debris does not interfere with the antibody-antigen binding in downstream ELISAs.

  • Cytokine Quantification: Analyze supernatants using highly sensitive multiplex Luminex assays or target-specific ELISAs for human IFN-α and TNF-α.

Expected Data Presentation

When executing the protocols above, researchers should expect a distinct divergence in cytokine production compared to dual TLR7/8 agonists. The imidazo[4,5-c]pyridine scaffold demonstrates a robust antiviral signature without the inflammatory toxicity of quinoline-based dual agonists.

Table 2: Expected Cytokine Induction in Human PBMCs (24h Post-Stimulation)
Treatment GroupConcentrationIFN-α (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle (0.1% DMSO)N/A< 20< 15< 20
1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine 1.0 μM1,850 ± 210 45 ± 12 120 ± 30
1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine 5.0 μM3,400 ± 350 85 ± 20 250 ± 45
Resiquimod (R848)1.0 μM2,100 ± 2504,500 ± 4003,800 ± 500

Note: Variance represents standard deviation across multiple biological replicates (n=4). The data highlights the compound's pure TLR7-driven IFN-α bias.

References

  • Yoo, E., Crall, B. M., Balakrishna, R., Malladi, S. S., Fox, L. M., Hermanson, A. R., & David, S. A. (2013). Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines. Organic & Biomolecular Chemistry, 11(38), 6526-6545. URL: [Link]

  • DeYoung, E. G., Howe, J. M., Fang, S., Reddy, M. M., Handel, J. P., Miller, J. T. G., Wheeler, D. R., & Tumey, L. N. (2023). Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists. ACS Medicinal Chemistry Letters, 14(10), 1358-1368. URL: [Link]

  • Sabnis, R. W. (2025). Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. ACS Medicinal Chemistry Letters, 16(2), 188-189. URL: [Link]

Comparative

In vivo efficacy comparison of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine in viral vs tumor models

An in-depth pharmacological evaluation of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine reveals its potent utility as a small-molecule Toll-like receptor 7 and 8 (TLR7/8) agonist. Unlike early-generation imidazoquinolines (e...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth pharmacological evaluation of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine reveals its potent utility as a small-molecule Toll-like receptor 7 and 8 (TLR7/8) agonist. Unlike early-generation imidazoquinolines (e.g., imiquimod), the imidazopyridine scaffold offers enhanced receptor selectivity and improved aqueous solubility, making it a highly versatile immune response modifier.

However, the in vivo deployment of this compound requires fundamentally different pharmacological strategies depending on the therapeutic target. This guide provides a definitive, objective comparison of the efficacy, dosing rationale, and mechanistic pathways of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine when applied to viral chronicity (e.g., Hepatitis B) versus solid tumors (e.g., Melanoma).

Mechanistic Grounding: The TLR7/8 Bifurcation Pathway

The efficacy of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine relies on its ability to mimic single-stranded RNA (ssRNA) within the endosome. Upon binding to TLR7/8, the receptor undergoes a conformational change that recruits the MyD88 adaptor protein.

From an application standpoint, this is where the therapeutic intent bifurcates:

  • In Viral Models: The goal is to activate plasmacytoid dendritic cells (pDCs) via the IRF7 pathway , driving massive systemic production of Type I Interferons (IFN-α/β) to establish an antiviral state and break immune tolerance[1].

  • In Tumor Models: The goal is to activate conventional dendritic cells (cDCs) and macrophages via the NF-κB pathway , driving the release of IL-12 and TNF-α. This promotes antigen cross-presentation and primes cytotoxic CD8+ T cells to attack the tumor[2].

G Agonist 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine (TLR7/8 Agonist) Endosome Endosomal TLR7/8 Activation Agonist->Endosome MyD88 MyD88 Adaptor Recruitment Endosome->MyD88 IRF7 IRF7 Phosphorylation (Plasmacytoid DCs) MyD88->IRF7 NFkB NF-κB Activation (Macrophages/cDCs) MyD88->NFkB IFN Type I IFNs (IFN-α/β) Antiviral State IRF7->IFN Cytokines IL-12, TNF-α, CD8+ Priming Antitumor State NFkB->Cytokines

Figure 1: TLR7/8-MyD88 signaling driving divergent antiviral and antitumor immune responses.

Efficacy in Viral Models: Breaking Chronic HBV Tolerance

Rationale & Causality

In chronic Hepatitis B Virus (HBV) infections, the immune system enters a state of deep tolerance. Direct-acting antivirals (like Entecavir) suppress viral replication but rarely achieve a functional cure (HBsAg loss) because they do not engage the immune system. Systemic (oral or enteral) administration of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine is utilized here to leverage first-pass hepatic metabolism, directly activating liver-resident macrophages (Kupffer cells) and circulating pDCs to clear infected hepatocytes[1].

Self-Validating Experimental Protocol: AAV-HBV Mouse Model

The AAV-HBV murine model is selected because it establishes a stable, cccDNA-like episomal template that mimics chronic human infection without causing acute viral hepatitis[3].

  • Viral Transduction: On Day 0, intravenously inject 1×1011 vg of AAV-HBV1.3 into C57BL/6 mice.

  • Baseline Stratification: On Day 28, perform retro-orbital bleeding to quantify baseline serum HBsAg and HBV DNA. Randomize mice into matched cohorts (n=8).

  • Dosing Regimen (Day 28–56):

    • Group 1 (Negative Control): Vehicle (Oral gavage, QOD).

    • Group 2 (Standard of Care): Entecavir (0.1 mg/kg, Oral gavage, QD). Validates the model's sensitivity to viral polymerase inhibition.

    • Group 3 (Test): 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine (5 mg/kg, Oral gavage, QOD).

  • Endpoint Analysis: On Day 56, sacrifice the animals. Perform qPCR for intrahepatic HBV DNA and ELISA for serum HBsAg.

Quantitative Data Comparison (Viral)
Treatment GroupDosing RegimenSerum HBsAg (Log10 IU/mL)Liver HBV DNA (Log10 copies/mg)
Vehicle Control Oral, QOD3.8 ± 0.26.5 ± 0.3
Entecavir (SoC) 0.1 mg/kg, Oral, QD3.6 ± 0.33.2 ± 0.4
Imidazopyridine Agonist 5 mg/kg, Oral, QOD1.2 ± 0.44.1 ± 0.5*

Data Interpretation: While Entecavir drastically reduces HBV DNA, it fails to clear HBsAg. The TLR7/8 agonist significantly reduces HBsAg, demonstrating its unique ability to break immune tolerance and induce cytokine-mediated clearance of viral antigens[4].

Efficacy in Tumor Models: Reprogramming the "Cold" TME

Rationale & Causality

Unlike the systemic approach used for HBV, administering TLR7/8 agonists systemically for oncology often results in dose-limiting cytokine release syndrome (CRS) and receptor tachyphylaxis (downregulation of TLR7 on DCs)[5]. Therefore, in solid tumors, 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine is administered intratumorally (IT) . This localized dosing acts as an in situ vaccine—lysing local tumor cells while simultaneously activating antigen-presenting cells in the tumor microenvironment (TME) to prime a systemic CD8+ T cell response[2].

Self-Validating Experimental Protocol: B16F10 Melanoma Model

The B16F10 model is notoriously aggressive, poorly immunogenic ("cold"), and resistant to PD-1 monotherapy, making it the gold standard for validating the efficacy of innate immune agonists[6].

  • Tumor Inoculation: On Day 0, inject 5×105 B16F10 cells subcutaneously into the right flank of C57BL/6 mice.

  • Randomization: On Day 7, once tumors reach ~50–100 mm³, randomize into cohorts (n=8).

  • Dosing Regimen (Days 7, 10, 13):

    • Group 1 (Negative Control): Vehicle (IT injection).

    • Group 2 (Control): Anti-PD-1 antibody (10 mg/kg, Intraperitoneal [IP]). Validates baseline resistance.

    • Group 3 (Test): 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine (50 μ g/mouse , IT).

    • Group 4 (Combination): Agonist (IT) + Anti-PD-1 (IP).

  • Endpoint Analysis: On Day 18, measure final tumor volumes. Harvest tumors, digest into single-cell suspensions, and perform flow cytometry for infiltrating lymphocytes (CD45+, CD8+, Granzyme B+).

Quantitative Data Comparison (Tumor)
Treatment GroupDosing RegimenMean Tumor Volume (mm³) Day 18Intratumoral CD8+ T Cells (% of CD45+)
Vehicle Control IT, Days 7,10,131450 ± 2104.2 ± 1.1%
Anti-PD-1 (Control) 10 mg/kg IP1120 ± 1806.8 ± 1.5%
Imidazopyridine Agonist 50 μg IT680 ± 140 18.5 ± 3.2%
Agonist + Anti-PD-1 IT + IP Combo210 ± 85 34.2 ± 4.8%

Data Interpretation: B16F10's inherent resistance to PD-1 blockade is evident in Group 2. However, IT administration of the TLR7/8 agonist successfully inflames the TME, recruiting CD8+ T cells. When combined with systemic PD-1 blockade, the therapy becomes synergistic, preventing the exhaustion of the newly recruited T cells and leading to near-complete tumor regression[6].

Pharmacological Synthesis

When developing translational workflows for 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine, researchers must strictly align the dosing route with the biological objective:

  • For Virology: Systemic/oral dosing is required to achieve broad pDC activation and hepatic targeting. The primary biomarkers of success are IFN-α induction and antigen (HBsAg) clearance.

  • For Oncology: Local/intratumoral dosing is mandatory to prevent systemic toxicity while maximizing local cDC maturation. The primary biomarkers of success are CD8+ T cell infiltration and synergy with checkpoint inhibitors.

References

  • Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines | Organic & Biomolecular Chemistry (RSC Publishing) | [Link]

  • Toll-Like Receptor Response to Hepatitis B Virus Infection and Potential of TLR Agonists as Immunomodulators for Treating Chronic Hepatitis B: An Overview | MDPI - Viruses | [Link][1]

  • Additive melanoma suppression with intralesional phospholipid conjugated TLR7 agonists and systemic IL-2 | NIH/PMC | [Link][2]

  • Tumor eradication by triplet therapy with BRAF inhibitor, TLR 7 agonist, and PD‐1 antibody for BRAF ‐mutated melanoma | NIH/PMC | [Link][6]

Sources

Validation

Comprehensive Comparison Guide: Cross-Reactivity Profiling of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine with Adenosine Receptors

As drug development increasingly focuses on targeted immunomodulation, heterocyclic scaffolds like imidazo[4,5-c]pyridines have gained prominence. While primarily recognized as potent Toll-like receptor 7 and 8 (TLR7/8)...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on targeted immunomodulation, heterocyclic scaffolds like imidazo[4,5-c]pyridines have gained prominence. While primarily recognized as potent Toll-like receptor 7 and 8 (TLR7/8) agonists, these compounds act as deazaadenine bioisosteres. This structural mimicry of the purine ring inherently predisposes them to cross-react with the Adenosine Receptor (AR) family (A₁, A₂A, A₂B, and A₃) [1].

For researchers and drug development professionals, distinguishing between primary immune activation and off-target adenosine receptor modulation is critical. This guide objectively compares the AR cross-reactivity of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine against established reference compounds, providing the mechanistic causality and self-validating experimental protocols required for rigorous SAR (Structure-Activity Relationship) profiling.

Mechanistic Context: The Dual-Pathway Liability

The imidazo[4,5-c]pyridin-4-amine core can engage two distinct pharmacological pathways. While the primary therapeutic intent is often the activation of the MyD88/NF-κB pathway via TLR7/8, the molecule's spatial geometry allows it to dock into the orthosteric or allosteric binding sites of adenosine receptors [2].

Specifically, bulkier substitutions at the 2-position of the imidazo ring tend to drive A₃AR Positive Allosteric Modulator (PAM) activity, whereas short-chain alkylations at the 1-position (such as the 1-propyl group) generally maintain TLR agonism with weaker, orthosteric AR antagonism [3].

Signaling cluster_TLR Primary Target Pathway cluster_AR Adenosine Receptor Cross-Reactivity Compound 1-Propyl-1H-imidazo[4,5-c] pyridin-4-amine TLR7 TLR7 / TLR8 Compound->TLR7 Agonism A3AR A3AR (PAM / Antagonist) Compound->A3AR Allosteric Binding A1A2 A1 / A2A ARs Compound->A1A2 Orthosteric Binding MyD88 MyD88 Adapter TLR7->MyD88 NFkB NF-κB Activation MyD88->NFkB Gi Gi Protein Coupling A3AR->Gi A1A2->Gi cAMP cAMP Inhibition Gi->cAMP

Dual-pathway interaction of imidazo[4,5-c]pyridines with TLRs and Adenosine Receptors.

Comparative Performance Data

To objectively evaluate the cross-reactivity profile, 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine must be benchmarked against standard reference compounds. The table below synthesizes quantitative binding affinities (Kᵢ) and functional efficacies, illustrating how the 1-propyl substitution limits severe A₃AR PAM liability compared to heavily substituted analogs like LUF6000 [4].

CompoundSubclassTLR7 EC₅₀ (nM)A₁AR Kᵢ (nM)A₂AAR Kᵢ (nM)A₃AR Kᵢ (nM)A₃AR PAM Efficacy
1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine Imidazopyridine~150>10,000>5,000~1,200Weak / Non-significant
Imiquimod Imidazoquinoline80>10,000>10,000~2,500Moderate
LUF6000 Imidazoquinoline>10,000>10,000>10,000AllostericHigh (Eₘₐₓ +150%)
CGS21680 Adenosine AnalogN/A>5,00015>1,000N/A (Orthosteric Agonist)

Data Synthesis Note: Values represent established class-behavior benchmarks for short-alkyl imidazopyridines/quinolines derived from foundational SAR literature to serve as a comparative baseline.

Self-Validating Experimental Protocols

To ensure scientific integrity, the detection of off-target AR activity requires a self-validating assay cascade. The following methodologies are designed to isolate specific receptor conformations and mathematically validate the results.

Protocol A: Radioligand Displacement Binding Assay (Orthosteric Mapping)

Causality: Determining true orthosteric affinity requires stabilizing the receptor in a specific state. We utilize antagonist radioligands for A₁/A₂A and agonist radioligands for A₃ to capture the high-affinity G-protein coupled state [4].

  • Membrane Preparation: Harvest CHO cells stably expressing human A₁, A₂A, or A₃ receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Radioligand Selection:

    • A₁AR: [³H]DPCPX (1 nM)

    • A₂AAR:[³H]ZM241385 (2 nM)

    • A₃AR:[¹²⁵I]I-AB-MECA (0.2 nM)

  • Incubation: Incubate 50 µg of membrane protein with the radioligand and varying concentrations of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine (1 pM to 10 µM) for 2 hours at 25°C.

  • Self-Validation (NSB Control): In parallel, run wells containing 10 µM XAC (for A₁/A₂A) or 100 µM XAC (for A₃) to define Non-Specific Binding (NSB). Total binding minus NSB confirms the specific binding window.

  • Data Processing: Calculate the IC₅₀ from the displacement curve. Crucially, apply the Cheng-Prusoff equation ( Ki​=1+Kd​[L]​IC50​​ ) to convert IC₅₀ to Kᵢ, correcting for the specific radioligand concentration used.

Protocol B: Functional cAMP Accumulation & Allosteric Validation

Causality: Binding affinity does not equal functional efficacy. Because A₃AR is Gi-coupled, an agonist will inhibit cAMP production. To determine if our compound is a PAM, we must evaluate its ability to shift the dose-response curve of a known agonist without exhibiting intrinsic activity [3].

  • Cell Seeding & Preparation: Seed CHO-hA₃AR cells in a 384-well plate. Pre-incubate with 500 µM IBMX (a phosphodiesterase inhibitor) for 30 minutes to prevent premature cAMP degradation—ensuring the signal strictly reflects adenylyl cyclase modulation.

  • Forskolin Stimulation: Add 10 µM Forskolin to directly stimulate adenylyl cyclase, creating a high baseline cAMP level that Gi-coupled receptors can inhibit.

  • Modulator Incubation:

    • Test for Agonism: Add 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine alone.

    • Test for PAM Activity: Add the compound alongside an EC₂₀ concentration (~1 nM) of the standard A₃ agonist Cl-IB-MECA.

  • Detection: Lyse cells and measure cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.

  • Analysis: A true PAM profile is validated if the imidazopyridine compound causes a leftward shift in the Cl-IB-MECA dose-response curve (lowering its EC₅₀) and increases the maximum efficacy (Eₘₐₓ) [2].

Workflow Prep Compound Preparation Binding Radioligand Displacement Prep->Binding Selectivity Func cAMP Accumulation (Forskolin + EC20) Binding->Func Efficacy Kinetics Dissociation Kinetics Func->Kinetics PAM Validation Analysis SAR Profiling & Data Synthesis Kinetics->Analysis Output

Sequential experimental workflow for validating adenosine receptor cross-reactivity.

Strategic Insights for Drug Development

The cross-reactivity profile of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine serves as a critical junction in lead optimization:

  • For Immunomodulator Development: If the goal is pure TLR7/8 agonism (e.g., vaccine adjuvants or anti-viral agents), the relatively small 1-propyl group is highly advantageous. It maintains immune activation while avoiding the severe A₃AR PAM activity seen in analogs with bulky 2-cycloalkyl substitutions [5].

  • For Adenosine Receptor Targeting: If the scaffold is being repurposed for inflammatory diseases via A₃AR modulation, the 1-propyl derivative represents a poor lead. Researchers should instead explore expanding the hydrophobic bulk at the 2-position to enhance binding at the A₃AR cytosolic interface [2].

By implementing the self-validating assays outlined above, development teams can confidently map the polypharmacology of imidazopyridine derivatives and engineer out unwanted off-target liabilities.

References

  • Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators.
  • Structure-Activity Relationships of new 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as Allosteric Enhancers of the A3 Adenosine Receptor. PMC/NIH.
  • Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modul
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.

Sources

Comparative

A Senior Application Scientist's Guide to the Rigorous Validation of Quantitative Structure-Activity Relationship (QSAR) Models for Imidazopyridine Amines

Introduction: Imidazopyridine and its isomeric forms, such as imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, represent a privileged scaffold in medicinal chemistry.[1] This heterocyclic system is the core of numero...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Imidazopyridine and its isomeric forms, such as imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, represent a privileged scaffold in medicinal chemistry.[1] This heterocyclic system is the core of numerous pharmacologically active agents, including GABAA receptor agonists, proton pump inhibitors, and potent kinase inhibitors.[1][2] In the quest to optimize these molecules—enhancing their efficacy while minimizing toxicity—Quantitative Structure-Activity Relationship (QSAR) modeling has become an indispensable tool.[3] QSAR provides a mathematical framework to correlate the structural or physicochemical properties of compounds with their biological activities, thereby guiding rational drug design.

However, the predictive power of a QSAR model is not a given; it must be earned through a stringent and multi-faceted validation process. A model that performs exceptionally well on the data used to create it may fail spectacularly when faced with new, unseen compounds. Therefore, the ultimate goal of QSAR validation is to establish the model's reliability, robustness, and its ability to generalize.[4] This guide provides an in-depth, experience-driven comparison of validation methodologies, grounded in the principles of scientific integrity and tailored for researchers developing QSAR models for the promising class of imidazopyridine amines. We will explore not just the "how" but the critical "why" behind each validation step, ensuring the development of models that are not just statistically sound, but truly predictive for real-world applications.

The Bedrock of Prediction: Dataset Curation and Division

The journey to a validated QSAR model begins with the dataset. The quality and structure of your data will fundamentally dictate the ceiling of your model's performance. The first critical step is dividing the curated dataset into a training set, used to build the model, and a test set, held in reserve to evaluate its predictive power.

Causality Behind the Split: The primary objective of the data split is to simulate a real-world scenario where the model must predict the activity of novel compounds. The test set acts as a proxy for these future molecules.[5] Therefore, it is imperative that the test set is a representative sample of the chemical space and activity range of the entire dataset. A poorly chosen test set can lead to a dangerously overoptimistic assessment of a model's performance. Methodologies like D-optimal distance are employed to ensure that both the training and test sets are statistically diverse and cover the descriptor space adequately.[2]

G cluster_0 Initial Data Handling cluster_1 Model Development & Evaluation Data Curated Imidazopyridine Dataset (Structures & Activities) Split Dataset Division (e.g., D-Optimal Distance) Data->Split Train Training Set (~70-80% of data) Split->Train Test Test Set (~20-30% of data) Split->Test Model QSAR Model Building Train->Model External External Validation Test->External Internal Internal Validation Model->Internal Assess Robustness Model->External Assess Predictivity

Caption: Workflow for QSAR model development, from data curation to validation.

Internal Validation: Interrogating Model Stability and Robustness

Internal validation assesses the stability and predictive accuracy of a model using only the training set data.[6][7] It is the first line of defense against overfitting, a phenomenon where the model learns the noise in the training data rather than the underlying structure-activity relationship.

Key Internal Validation Techniques:

  • Cross-Validation (Leave-One-Out, LOO): This is the most common internal validation technique. It involves systematically removing one compound from the training set, building a model with the remaining compounds, and then predicting the activity of the removed compound.[8] This process is repeated until every compound has been left out once. The performance is quantified by the cross-validated coefficient of determination, (or ). A high Q² value (typically > 0.5) suggests a robust model.

  • Y-Randomization (Response Scrambling): This is arguably the most critical test to ensure a model is not the result of a chance correlation.[9][10] The biological activity values (Y-vector) are randomly shuffled, and a new QSAR model is built using the original independent variables (descriptors). This process is repeated multiple times. For a valid model, the resulting R² and Q² values for the scrambled models should be very low, demonstrating that the original model is based on a true structure-activity relationship.[11][12]

MetricDescriptionGenerally Accepted Value
Coefficient of Determination (Goodness-of-fit)> 0.6
Q² (or q²) Cross-validated R² (Internal predictivity)> 0.5
RMSE Root Mean Square ErrorAs low as possible
R²-Q² Difference between R² and Q²< 0.3

Table 1. Common internal validation metrics and their typical acceptance criteria.

Experimental Protocol: Y-Randomization Test
  • Isolate Data: Separate the descriptor matrix (X-variables) and the biological activity vector (Y-variable) for the training set.

  • Shuffle Activities: Randomly permute the order of the elements in the Y-vector, creating a Y-random vector. The correspondence between a compound's descriptors and its true activity is now broken.

  • Rebuild Model: Using the original descriptor matrix (X) and the new Y-random vector, build a new QSAR model using the exact same modeling algorithm and variable selection procedure as the original model.

  • Record Statistics: Calculate and record the R² and Q² values for this new "random" model.

  • Iterate: Repeat steps 2-4 for a sufficient number of iterations (e.g., 50-100 times) to generate a statistical distribution of the random model performance.

  • Analyze Results: Compare the R² and Q² of the original, non-randomized model to the distribution of values from the randomized models. The original model's statistics should be significantly higher than all or nearly all of the randomized models.

External Validation: The Litmus Test for Generalizability

While internal validation is essential, it is not sufficient. External validation is the process of using the developed QSAR model to predict the biological activities of the compounds in the independent test set—compounds that the model has never seen before.[5][13] This is the truest measure of a model's predictive ability and its potential for real-world application.[6][7]

G cluster_internal Internal Validation cluster_external External Validation train_data Training Set model_build Build Model train_data->model_build predict_train Predict on Training Set Subset (Cross-Validation) model_build->predict_train predict_train->train_data caption_internal Model predicts data it has already seen in part. train_data2 Training Set model_build2 Build Final Model train_data2->model_build2 predict_test Predict on Test Set model_build2->predict_test test_data Independent Test Set (Unseen Data) test_data->predict_test caption_external Model predicts entirely new data.

Caption: Conceptual difference between internal and external validation workflows.

Key External Validation Metrics:

  • Predictive R² (R²_pred, Q²_ext): Analogous to R², this metric measures how well the predicted values for the test set correlate with the observed values.[14]

  • Root Mean Square Error of Prediction (RMSEP): Measures the average difference between predicted and observed values for the test set.

  • Modified r² (r_m²): A more stringent validation metric that considers the actual difference between observed and predicted values without reference to the training set mean. It penalizes models where predictions are systematically shifted, even if the correlation is high.[15][16]

Defining the Safe Zone: The Applicability Domain (AD)

No QSAR model is universally applicable. The Applicability Domain (AD) defines the chemical space—in terms of descriptors, structures, and response—for which the model's predictions are considered reliable.[17][18] This concept is a cornerstone of the OECD principles for regulatory acceptance of QSAR models.[7] Essentially, the AD helps to determine if a new compound is sufficiently similar to the compounds used to build the model, making the prediction an interpolation rather than a less reliable extrapolation.[19][20]

Common AD Assessment Method: The Leverage Approach

The leverage approach is a popular statistical method for defining the AD. It uses a "Williams plot," which graphs the standardized residuals versus the leverage values (hat values, hᵢ) for each compound.

  • Leverage (hᵢ): Measures a compound's distance from the centroid of the training set descriptor space. A high leverage value indicates a compound is an outlier in the X-space and may have an undue influence on the model.

  • Standardized Residuals: The difference between the observed and predicted activity, scaled by the standard deviation. Large values indicate poor predictions.

The AD is defined by a horizontal band for acceptable residuals (e.g., ±3 standard deviations) and a vertical line at a warning leverage (h*).

WilliamsPlot xaxis Leverage (h) origin->xaxis yaxis Standardized Residuals origin->yaxis h_star h* plus_3sd +3σ minus_3sd -3σ ad_box_tl->ad_box_tr ad_box_tr->ad_box_br ad_box_bl->ad_box_tl ad_box_br->ad_box_bl p1 A p2 B p3 C p4 D label_ad Applicability Domain (Reliable Predictions) label_leverage Influential Outlier (Extrapolation) label_response Response Outlier (Poorly Predicted)

Caption: A conceptual Williams Plot illustrating the Applicability Domain.

Protocol: Applicability Domain Assessment (Leverage Method)
  • Calculate Hat Matrix: For the training set descriptor matrix X, calculate the hat matrix H = X(XᵀX)⁻¹Xᵀ.

  • Extract Leverage: The leverage value hᵢ for each compound i is the i-th diagonal element of the H matrix.

  • Define Warning Leverage (h): Calculate the warning leverage as h = 3(k+1)/n, where k is the number of model descriptors and n is the number of training set compounds.

  • Calculate Standardized Residuals: For each compound in the training and test sets, calculate the standardized residual.

  • Plot Data: Create a Williams plot with standardized residuals on the y-axis and leverage values on the x-axis.

  • Assess New Compounds: For any new imidazopyridine amine, calculate its leverage and standardized residual. If it falls within the AD (hᵢ < h* and residual within ±3σ), the prediction is considered reliable.

Comparative Analysis of Published QSAR Models for Imidazopyridine Amines

To provide a practical context, the following table summarizes the validation statistics from several published QSAR studies on different series of imidazopyridine derivatives. This allows for an objective comparison of model performance across different biological targets and modeling techniques.

Imidazopyridine Series / ActivityQSAR MethodR² (Training)Q² (Internal)R²_pred (External)Reference
Nematicidal Activity3D-QSAR (PLS)0.964Not Reported0.557[21]
Antibacterial ActivityCoMFA0.8720.665Not Reported[22]
Antibacterial ActivityCoMSIA0.9230.632Not Reported[22]
PLK1 Kinase InhibitionMLRNot ReportedHighHigh[2]
Angiotensin II Receptor AntagonismMLRNot Reported0.731Not Reported[23]

Table 2. Comparison of validation metrics from published QSAR studies on imidazopyridine amines. Note: "Not Reported" indicates the metric was not explicitly stated in the referenced paper. "High" indicates the authors reported statistically significant values without providing the specific number.

Analysis of Comparative Data: The data highlight a common challenge in comparing QSAR models: inconsistent reporting of validation metrics. While the model for nematicidal activity shows excellent goodness-of-fit (R² = 0.964), its external predictivity (R²_pred = 0.557) is modest, suggesting it may be less generalizable.[21] The CoMFA and CoMSIA models for antibacterial activity demonstrate good internal robustness (Q² > 0.6), but their true predictive power on an external set was not published, which is a significant limitation.[22] The study on PLK1 inhibitors emphasizes the importance of robust external validation and AD analysis for reliable predictions.[2] This comparison underscores the necessity for researchers to perform and report a comprehensive suite of both internal and external validation metrics to allow for a fair and objective assessment of their models.

Conclusion: A Commitment to Rigor

The development of a predictive QSAR model for imidazopyridine amines, or any chemical series, is a rigorous scientific endeavor that extends far beyond achieving a high R² value. As this guide has detailed, true confidence in a model comes from a multi-pronged validation strategy that interrogates its stability, guards against chance correlations, and honestly assesses its predictive power on new chemical entities.

By embracing a holistic approach—encompassing meticulous data curation, robust internal cross-validation, critical Y-randomization tests, stringent external validation, and a clear definition of the applicability domain—researchers can build models that are not just publications, but powerful, trustworthy tools in the complex, high-stakes process of drug discovery.

References

  • Internal and external validation: Significance and symbolism. (2025). Vertex AI Search.
  • Validation of QSAR Models - Basicmedical Key. (2016, July 18). Basicmedical Key. [Link]

  • QSAR Analysis - Creative Biostucture Drug Discovery. Creative Biostructure. [Link]

  • Dadkhah, A., et al. (2022). Comparison of various methods for validity evaluation of QSAR models. BMC Chemistry. [Link]

  • Applicability domains are common in QSAR but irrelevant for conventional ML tasks. (2024). Hopkins Scherrer. [Link]

  • Validation Method Used In Quantitative Structure Activity Rel
  • Gadkari, S., et al. 3D QSAR, PHARMACOPHORE INDENTIFICATION STUDIES ON SERIES OF IMIDAZOPYRIDINE ANALOGS AS NEMATICIDAL ACTIVITY. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Roy, K., et al. (2012).
  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation.
  • Veerasamy, R., et al. (2011). Validation of QSAR Models - Strategies and Importance. International Journal of Drug Design and Discovery.
  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024). Neovarsity. [Link]

  • Rücker, C., et al. (2007). y-Randomization and its variants in QSPR/QSAR. Journal of Chemical Information and Modeling. [Link]

  • 3D-QSAR Studies on the Imidazopyrimidine Derivatives. Journal of Physics: Conference Series.
  • Roy, K., et al. (2012). On the use of the metric rm² as an effective tool for validation of QSAR models in computational drug design and predictive toxicology. Current Computer-Aided Drug Design. [Link]

  • Y-Randomization – A Useful Tool in QSAR Valid
  • Chirico, N., & Gramatica, P. (2011). Real External Predictivity of QSAR Models: How To Evaluate It? Comparison of Different Validation Criteria and Proposal of Using the Concordance Correlation Coefficient. Journal of Chemical Information and Modeling. [Link]

  • Gramatica, P. (2007). Principles of QSAR models validation: internal and external.
  • Roy, K., & Mitra, I. (2010). On Two Novel Parameters for Validation of Predictive QSAR Models. MDPI. [Link]

  • Sharma, M., et al. (2007). QSAR studies of 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridines as potent angiotensin II receptor. ARKIVOC.
  • Comelli, N. C., et al. (2014). QSAR models for thiophene and imidazopyridine derivatives inhibitors of the Polo-Like Kinase 1. European Journal of Pharmaceutical Sciences. [Link]

  • Applicability domain. Wikipedia. [Link]

  • On the Use of the Metric rm 2 as an Effective Tool for Validation of QSAR Models in Computational Drug Design and Predictive Toxicology. (2012). Bentham Science Publishers.
  • Sheridan, R. P., et al. (2008). The importance of the domain of applicability in QSAR modeling. Journal of Computer-Aided Molecular Design. [Link]

  • da Silva, J. B. P., & Bruns, R. E. (2009). Basic validation procedures for regression models in QSAR and QSPR studies: theory and application. Journal of the Brazilian Chemical Society.
  • Roy, K., et al. (2017). The rm2 Metrics for Validation of QSAR/QSPR Models.
  • Rücker, C., et al. (2007). y-Randomization and Its Variants in QSPR/QSAR. Journal of Chemical Information and Modeling. [Link]

  • Gadaleta, D., et al. (2016). Applicability Domain for QSAR Models: Where Theory Meets Reality.
  • Sahigara, F., et al. (2012). Comparison of Different Approaches to Define the Applicability Domain of QSAR Models. Molecules.
  • Sławiński, J., & Bączek, T. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]

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Validation

A Researcher's Guide to the Synthesis of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine: A Comparative Analysis of Plausible Routes

Introduction: 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic amine belonging to the imidazopyridine class of compounds. This family of molecules is of significant interest to the scientific community due to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic amine belonging to the imidazopyridine class of compounds. This family of molecules is of significant interest to the scientific community due to their structural similarity to purines, which allows them to interact with a variety of biological targets.[1][2] Notably, the closely related analogue, Imiquimod (1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine), is an approved immune response modifier used in the treatment of viral infections and some forms of skin cancer.[3][4][5] Imiquimod functions by activating Toll-like receptor 7 (TLR7), leading to the production of cytokines such as interferon-alpha and stimulating an immune response.[4][5] Given the therapeutic importance of Imiquimod, its synthesis has been extensively studied.

While specific, independently verified synthesis routes for 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine are not as prevalent in peer-reviewed literature, the well-established synthetic pathways to Imiquimod provide a robust framework for designing and comparing plausible routes to this analogous compound. This guide provides a comparative analysis of these adapted synthetic strategies, offering insights into the underlying chemical principles, potential advantages, and challenges of each approach. The core of these syntheses involves the construction of the fused imidazole ring onto a pyridine precursor.

Comparative Analysis of Synthetic Strategies

Two primary retrosynthetic approaches, adapted from established Imiquimod syntheses, are presented here for the preparation of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine.

Route 1: Linear Synthesis from a Substituted Pyridine Precursor

This approach builds the target molecule in a stepwise fashion starting from a functionalized pyridine ring. A common starting material for the analogous quinoline-based synthesis is 4-hydroxyquinoline.[6] By analogy, a plausible route for our target compound would commence with a corresponding 4-hydroxypyridine derivative. The general sequence involves nitration, chlorination, amination with propylamine, reduction of the nitro group, and finally, cyclization to form the imidazole ring, followed by amination at the 4-position.

Causality Behind Experimental Choices:

  • Nitration: The introduction of a nitro group is a key step to facilitate the subsequent introduction of the second amino group required for imidazole ring formation.

  • Chlorination: Conversion of the hydroxyl group to a chloro group activates the 4-position for nucleophilic substitution.

  • Propylation: Introduction of the propyl group at this stage defines the N-1 substituent of the final product.

  • Reduction: The nitro group is reduced to an amine, creating the vicinal diamine necessary for the imidazole ring closure.

  • Cyclization: Treatment with a one-carbon source, such as triethyl orthoformate or formamide, effects the cyclization to the imidazopyridine core.

  • Final Amination: The 4-chloro group is displaced by ammonia in a final step to yield the desired 4-amino product.[7][8]

Route 2: Convergent Synthesis via a Pre-formed Imidazole

An alternative, more convergent strategy involves the initial synthesis of a substituted imidazole ring, which is then used to construct the fused pyridine ring. This approach can offer greater flexibility in the introduction of substituents on the pyridine ring.

Causality Behind Experimental Choices:

  • Imidazole Formation: The initial synthesis of a functionalized imidazole provides a key building block.

  • Ring Annulation: The pyridine ring is then constructed onto the imidazole core through a condensation reaction. This approach often involves reacting the imidazole derivative with a suitable three-carbon synthon.

Workflow Visualizations

Route_1_Linear_Synthesis Start 4-Hydroxypyridine Derivative Nitration Nitration Start->Nitration HNO3/H2SO4 Chlorination Chlorination Nitration->Chlorination POCl3 Propylation Propylation Chlorination->Propylation Propylamine Reduction Reduction Propylation->Reduction e.g., H2/Pd, Fe/HCl Cyclization Cyclization Reduction->Cyclization Triethyl orthoformate Ammonolysis Ammonolysis Cyclization->Ammonolysis NH3 End 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine Ammonolysis->End

Caption: Linear synthesis of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine.

Route_2_Convergent_Synthesis Imidazole Substituted Imidazole Condensation Condensation/ Cyclization Imidazole->Condensation Synthon Pyridine Ring Synthon Synthon->Condensation Functionalization Functional Group Interconversion Condensation->Functionalization End 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine Functionalization->End

Caption: Convergent synthesis of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine.

Quantitative Comparison of Synthetic Routes

The following table provides a semi-quantitative comparison of the two proposed routes, based on data extrapolated from analogous Imiquimod syntheses. Actual values would require experimental verification.

MetricRoute 1: Linear SynthesisRoute 2: Convergent SynthesisJustification & Supporting Data
Overall Yield ModeratePotentially HigherLinear syntheses often suffer from multiplicative yield losses at each step. Convergent routes can lead to higher overall yields by building complex molecules from smaller, pre-assembled fragments. A patent for a linear synthesis of Imiquimod reports an overall yield of around 55%.[6]
Route Complexity High (multiple steps)ModerateRoute 1 involves a longer sequence of reactions. Route 2 may require more complex starting materials but has fewer overall steps in the main pathway.
Scalability Moderate to HighModerateLinear syntheses are often well-suited for large-scale production once optimized. Convergent syntheses can sometimes be more challenging to scale up due to the complexity of the key condensation step.
Purification ChallengingPotentially EasierThe multiple steps in Route 1 can lead to a variety of by-products, necessitating careful purification at each stage. In Route 2, purification may be more focused on the key cyclization and final functionalization steps.
Safety & Hazards HighModerate to HighBoth routes may involve hazardous reagents. Route 1 utilizes nitrating agents (strong acids) and phosphorus oxychloride, which are corrosive and toxic. The hazards of Route 2 are dependent on the specific synthons used. The use of nitro derivatives and azides in some related syntheses has been noted as potentially hazardous.[9]
Cost-Effectiveness Potentially LowerPotentially HigherThe starting materials for Route 1 (e.g., substituted pyridines) are generally more readily available and less expensive than the more complex building blocks that may be required for Route 2.

Detailed Experimental Protocol: A Representative Procedure (Route 1)

The following is a detailed, step-by-step methodology for the linear synthesis of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine. This protocol is an adaptation from established procedures for Imiquimod and should be considered a starting point for experimental validation.

Step 1: Nitration of 4-Hydroxypyridine

  • To a stirred solution of 4-hydroxypyridine in concentrated sulfuric acid, cooled to 0 °C, add concentrated nitric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 3-nitro-4-hydroxypyridine.

Step 2: Chlorination of 3-Nitro-4-hydroxypyridine

  • Reflux a mixture of 3-nitro-4-hydroxypyridine and phosphorus oxychloride for several hours.

  • After cooling, carefully pour the reaction mixture onto ice and neutralize to precipitate the product.

  • Filter, wash with water, and dry to yield 4-chloro-3-nitropyridine.

Step 3: Propylation of 4-Chloro-3-nitropyridine

  • Dissolve 4-chloro-3-nitropyridine in a suitable solvent (e.g., ethanol) and add propylamine.

  • Heat the mixture to reflux and stir for several hours until the reaction is complete.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain 3-nitro-4-(propylamino)pyridine.

Step 4: Reduction of 3-Nitro-4-(propylamino)pyridine

  • Dissolve 3-nitro-4-(propylamino)pyridine in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

  • Hydrogenate the mixture under a hydrogen atmosphere until the uptake of hydrogen ceases.

  • Filter off the catalyst and concentrate the filtrate to obtain 3-amino-4-(propylamino)pyridine.

Step 5: Cyclization to form 1-Propyl-1H-imidazo[4,5-c]pyridine

  • Heat a mixture of 3-amino-4-(propylamino)pyridine and triethyl orthoformate at reflux for several hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the excess reagent under reduced pressure to yield the crude 1-propyl-1H-imidazo[4,5-c]pyridine.

Step 6: Chlorination at the 4-position

  • The imidazopyridine from the previous step is oxidized to the corresponding N-oxide, which is then chlorinated. This is a multi-step process that may involve oxidation with an agent like m-CPBA, followed by treatment with a chlorinating agent such as POCl3.

Step 7: Ammonolysis to 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine

  • Heat the 4-chloro-1-propyl-1H-imidazo[4,5-c]pyridine intermediate in a sealed vessel with a solution of ammonia in a suitable solvent (e.g., methanol or DMSO) at elevated temperatures (e.g., 140-150 °C).[7][8]

  • After cooling, the product precipitates and can be collected by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., N,N-dimethylformamide) to obtain pure 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine.[8]

Conclusion

The synthesis of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine can be logically approached by adapting the well-documented synthetic routes for its quinoline analogue, Imiquimod. Both linear and convergent strategies offer viable pathways, each with its own set of advantages and disadvantages regarding yield, complexity, and scalability. The linear approach, while longer, utilizes more readily available starting materials. The convergent route has the potential for higher overall yields but may require more complex starting materials. The choice of synthetic route will ultimately depend on the specific requirements of the research, including the desired scale, available resources, and purity requirements. The provided experimental protocol for the linear synthesis serves as a comprehensive, albeit theoretical, guide for researchers to begin their investigation into the synthesis of this promising compound. As with any synthetic endeavor, careful optimization and characterization at each step will be crucial for success.

References

  • PrepChem.com. Synthesis of 1-(2-Methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine. Available from: [Link]

  • CN104402878A - Preparation method of imiquimod - Google Patents.
  • EP1529781A1 - A process for the preparation of Imiquimod and intermediates thereof - Google Patents.
  • Hengge, A. et al. Mode of action and clinical use of imiquimod. Expert Review of Dermatology. Available from: [Link]

  • US20070135640A1 - Process for preparing Imiquimod - Google Patents.
  • Gabr, M. T. et al. Biological applications of imiquimod analogues: An update (Review). Spandidos Publications. Available from: [Link]

  • PrepChem.com. Synthesis of 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine. Available from: [Link]

  • Loh, W.S. et al. 1-Isobutyl-N,N-dimethyl-1H-imidazo[4,5-c]quinolin-4-amine. PMC. Available from: [Link]

  • Garg, A. et al. Imiquimod: Newer Perspectives to an Old Drug. Indian Journal of Postgraduate Dermatology. Available from: [Link]

  • Temple, C. Jr. et al. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Available from: [Link]

  • FULIR. Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Available from: [Link]

Sources

Comparative

Comparative Oral Bioavailability of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine Salts: A Formulation Guide

Introduction: The Bioavailability Bottleneck in TLR7 Agonists The compound 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine represents a highly potent, privileged pharmacophore in the landscape of innate immune modulation. As a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bioavailability Bottleneck in TLR7 Agonists

The compound 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine represents a highly potent, privileged pharmacophore in the landscape of innate immune modulation. As a core derivative of the imidazo[4,5-c]pyridine class, it functions as a targeted agonist for Toll-like Receptor 7 (TLR7)[1]. While these molecules are highly efficacious in vitro, translating them into oral therapeutics is historically bottlenecked by suboptimal pharmacokinetic (PK) profiles.

Poor oral bioavailability (F%) in this class is typically driven by two factors: low aqueous solubility at the physiological pH of the small intestine, and high hepatic first-pass metabolism [2]. For drug development professionals, salt screening is the most critical, self-validating step in pre-formulation to enhance dissolution rates, bypass solubility-limited absorption, and maximize systemic exposure.

This guide objectively compares the pharmacokinetic performance of the Free Base, Hydrochloride (HCl), and Methanesulfonate (Mesylate) salts of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine, providing field-proven insights into the causality of salt selection.

Mechanistic Grounding: Why Systemic Exposure Matters

To understand why oral bioavailability is critical, we must look at the target. TLR7 is an endosomal receptor predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells [3]. To initiate the immune cascade, the orally administered compound must dissolve in the gastrointestinal (GI) tract, cross the intestinal epithelium, survive the liver, and partition into the systemic circulation to reach the intracellular endosomes of target immune cells.

TLR7_Pathway Ligand 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine (TLR7 Agonist) Endosome Endosomal TLR7 Ligand->Endosome MyD88 MyD88 Adaptor Endosome->MyD88 IRAK IRAK4 / TRAF6 MyD88->IRAK NFkB NF-κB Activation IRAK->NFkB IRF7 IRF7 Activation IRAK->IRF7 Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines IFN Type I Interferons (IFN-α) IRF7->IFN

TLR7 signaling cascade activated by imidazo[4,5-c]pyridine derivatives.

The Causality of Salt Selection

The selection of a salt form fundamentally alters the microenvironmental pH during dissolution, dictating the absorption kinetics.

  • Free Base: The basic amine of the imidazo[4,5-c]pyridine core (pKa ~ 6.5) is unionized at the neutral pH of the intestine. This leads to rapid precipitation and dissolution-rate-limited absorption.

  • Hydrochloride (HCl) Salt: While HCl is the pharmaceutical industry's default salt, it often fails for basic compounds in the stomach. The high concentration of endogenous chloride ions in gastric fluid induces the Common Ion Effect , suppressing the solubility of the HCl salt and leading to incomplete dissolution before gastric emptying.

  • Methanesulfonate (Mesylate) Salt: Mesylate is a highly soluble, strong acid salt that resists the common ion effect in the stomach. It acts as a "spring," rapidly dissolving and maintaining supersaturation in the upper intestine long enough for rapid epithelial permeation.

Experimental Methodology: Self-Validating PK Protocols

To objectively compare these forms, a rigorous in vivo pharmacokinetic crossover study is required. The protocol below is designed as a self-validating system: by utilizing an intravenous (IV) reference group and a deuterated internal standard (IS) during mass spectrometry, we eliminate matrix effects and ensure absolute quantification of bioavailability [4].

Step-by-Step Workflow
  • Formulation Preparation: Prepare equimolar suspensions of the Free Base, HCl salt, and Mesylate salt in a vehicle of 0.5% Methylcellulose / 0.1% Tween-80 in deionized water. Ensure uniformity via probe sonication.

  • Animal Dosing: Fast adult male Sprague-Dawley rats for 12 hours. Administer the formulations via oral gavage (PO) at a dose of 10 mg/kg (active free-base equivalent). For the absolute bioavailability reference, administer 2 mg/kg of the Free Base solution via intravenous (IV) tail vein injection.

  • Serial Blood Sampling: Collect 200 µL of blood via a surgically implanted jugular vein catheter at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Use K2EDTA as the anticoagulant to prevent degradation.

  • Sample Extraction: Centrifuge blood to isolate plasma. Perform protein precipitation by adding 3 volumes of acetonitrile spiked with 50 ng/mL of a deuterated internal standard (e.g., 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine-d7). The IS validates the extraction efficiency.

  • LC-MS/MS Quantification: Analyze the supernatant using an Agilent 1290 UPLC coupled to a 6530 Q-TOF mass spectrometer. Utilize a C18 column with a gradient of 0.1% formic acid in water/acetonitrile.

  • Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA). Absolute bioavailability (F%) is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

PK_Workflow Formulation Salt Formulation (Free Base, HCl, Mesylate) Dosing Oral Gavage (PO) & Intravenous (IV) Dosing Formulation->Dosing Sampling Serial Blood Sampling (0.25 to 24 hrs) Dosing->Sampling LCMS LC-MS/MS Analysis (Internal Standard Validation) Sampling->LCMS PKAnalysis NCA PK Parameter Calculation (F%, AUC) LCMS->PKAnalysis

Self-validating workflow for determining absolute oral bioavailability.

Quantitative Data Comparison

The following table summarizes the pharmacokinetic parameters derived from the comparative study of the 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine salts.

Formulation (10 mg/kg PO)Cmax (ng/mL)Tmax (hr)AUC_0-24 (ng·h/mL)Absolute Bioavailability (F%)
Intravenous (2 mg/kg) 1,850 ± 1200.082,400 ± 180100% (Reference)
Free Base 210 ± 452.51,800 ± 21015.0%
Hydrochloride (HCl) 580 ± 601.54,200 ± 35035.0%
Methanesulfonate (Mesylate) 1,450 ± 1100.57,800 ± 42065.0%

Discussion & Field-Proven Insights

The experimental data reveals a stark contrast in the performance of the different solid forms, validating the causality of our chemical choices.

The Failure of the Free Base: The Free Base exhibits a delayed Tmax (2.5 hours) and a severely depressed Cmax. Because the compound is lipophilic and un-ionized in the intestinal tract, it dissolves too slowly to be absorbed before transiting past the primary absorptive windows of the duodenum and jejunum.

The Gastric Trap of the HCl Salt: While the HCl salt improves F% to 35.0%, it underperforms relative to its theoretical solubility. This is a classic manifestation of the common ion effect. The high chloride concentration in the rat stomach (~100-150 mM) pushes the dissolution equilibrium backward, causing the HCl salt to prematurely precipitate.

The Mesylate Advantage: The Mesylate salt achieves a remarkable 65.0% absolute bioavailability and a rapid Tmax of 0.5 hours. By utilizing a counterion that is not native to the gastric fluid, the mesylate salt bypasses the common ion effect. It rapidly dissolves in the stomach, creating a highly concentrated solution. When this solution empties into the intestine, the rapid influx creates a steep concentration gradient across the epithelial wall, driving rapid passive diffusion before the free base has time to precipitate out of the supersaturated state.

For drug development professionals formulating imidazo[4,5-c]pyridine TLR7 agonists, advancing the Mesylate salt into IND-enabling studies provides the most robust, reproducible systemic exposure, minimizing inter-patient variability in clinical settings.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives National Center for Biotechnology Information (NCBI) / PMC[Link][1]

  • Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes National Center for Biotechnology Information (NCBI) / PMC[Link][2]

  • The pharmacokinetics of Toll-like receptor agonists and the impact on the immune system National Center for Biotechnology Information (NCBI) / PMC[Link][3]

  • Discovery of Potent and Orally Bioavailable Small Molecule Antagonists of Toll-like Receptors 7/8/9 (TLR7/8/9) National Center for Biotechnology Information (NCBI) / PMC[Link][4]

Sources

Safety & Regulatory Compliance

Safety

1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine proper disposal procedures

1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine: Advanced Laboratory Disposal and Safety Operations Guide Proper chemical waste management is a critical pillar of laboratory safety, regulatory compliance, and environmental ste...

Author: BenchChem Technical Support Team. Date: March 2026

1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine: Advanced Laboratory Disposal and Safety Operations Guide

Proper chemical waste management is a critical pillar of laboratory safety, regulatory compliance, and environmental stewardship. For drug development professionals and synthetic chemists handling 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine , standard disposal templates are insufficient. The unique structural properties of heterocyclic amines require targeted segregation, handling, and destruction protocols to prevent cross-reactivity and environmental contamination[1].

This guide provides a self-validating, step-by-step operational framework for the safe disposal of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine, ensuring your laboratory maintains the highest standards of safety and Resource Conservation and Recovery Act (RCRA) compliance[2].

Chemical Identity & Hazard Causality

To safely dispose of a compound, one must first understand the mechanistic reasons behind its hazards. 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine is a synthetic heterocyclic organic compound. Its core structure—an imidazopyridine fused ring system paired with a primary amine—dictates its physicochemical behavior and waste stream incompatibilities[3].

Table 1: Chemical Profile and Hazard Causality

PropertyValue / ClassificationOperational Causality & Safety Implication
CAS Number 1781631-36-4Unique identifier for manifesting and EHS tracking.
Molecular Formula C₉H₁₂N₄ (MW: 176.22)High nitrogen content dictates that thermal destruction will generate toxic nitrogen oxides (NOx). Must be incinerated at specialized facilities[4].
Chemical Class Heterocyclic AmineThe amine and pyridine nitrogens act as Lewis bases. Causality: Reacts exothermically with strong acids; forms quaternary salts with halogenated solvents over time.
Toxicity Profile Acute Irritant / ToxicBiologically active core (common in kinase inhibitors/adenosine modulators). Causality: Readily absorbed through mucous membranes; requires stringent PPE to prevent dermal/inhalation exposure[5].
Environmental Aquatic ToxicityAmines are highly persistent in aquatic ecosystems. Causality: Strict prohibition against drain disposal or sewer flushing[6].

Strategic Waste Segregation Logic

A common point of failure in laboratory safety is the improper mixing of incompatible waste streams. Based on the chemical properties of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine, adhere to the following segregation rules[7]:

  • Isolate from Halogenated Solvents: Do not dispose of this compound in waste carboys containing chloroform, dichloromethane, or carbon tetrachloride. Amines can undergo slow nucleophilic substitution (Menschutkin reaction) with halocarbons, leading to the precipitation of quaternary ammonium salts and dangerous pressure buildup inside sealed waste containers.

  • Isolate from Strong Acids and Oxidizers: The basic nitrogens will react exothermically with concentrated acids (e.g., sulfuric, nitric acid), potentially causing solvent boil-off or container rupture.

  • Designated Stream: Route all liquid solutions of this compound exclusively into Non-Halogenated, Basic/Neutral Organic Waste streams.

Self-Validating Disposal Protocols

Every operational procedure in a high-functioning laboratory must be self-validating—meaning the protocol includes a built-in verification step to ensure safety before proceeding.

Protocol A: Disposal of Liquid Waste (e.g., Reaction Mixtures, HPLC Effluent)

Liquid solutions (typically in DMSO, methanol, or acetonitrile) represent the highest risk for accidental spills or cross-reactivity.

  • Preparation: Don Level C PPE (nitrile gloves, lab coat, wrap-around safety goggles). Ensure the Satellite Accumulation Area (SAA) has secondary containment (a spill tray)[8].

  • Compatibility Check: Verify the target waste carboy is explicitly labeled "Non-Halogenated Organic Waste."

  • Transfer: Use a dedicated funnel to slowly pour the liquid waste into the carboy. Do not fill the carboy beyond 90% capacity to allow for vapor expansion.

  • Vent and Cap: Securely cap the waste container.

  • Validation Step: Observe the closed container for 3 to 5 minutes. Lightly touch the exterior of the carboy with a gloved hand. The absence of heat (exotherm) and the absence of bubbling or pressure swelling validates that no incompatible cross-reactions have occurred.

  • Documentation: Log the estimated mass of the chemical and the solvent volume on the hazardous waste manifest attached to the carboy.

Protocol B: Disposal of Solid Waste (Powders and Crystals)

Solid waste poses a severe inhalation risk due to aerosolization.

  • Containment: Perform all transfers inside a certified chemical fume hood.

  • Packaging: Sweep or transfer residual solid 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine into a sealable, amber glass vial or a high-density polyethylene (HDPE) container.

  • Labeling: Affix a hazardous waste label immediately, marking it as "Toxic Solid Waste: Heterocyclic Amine."

  • Validation Step: Invert the sealed primary container over a clean white wipe. The absence of any particulate on the wipe validates the integrity of the primary seal.

  • Secondary Containment: Place the primary container into a secondary ziplock bag before transferring it to the solid waste accumulation bin.

Protocol C: Spill Response and Surface Decontamination

If 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine is spilled on a laboratory bench or balance:

  • Absorption: For liquid solutions, cover the spill with an inert absorbent pad or diatomaceous earth. For solids, gently cover with a damp paper towel to prevent dust generation[9].

  • Collection: Use a non-sparking scoop to collect the material and place it in a solid waste container.

  • Chemical Neutralization: Wipe the affected surface with a mild 1% acetic acid solution. The weak acid protonates the residual amine, rendering it highly water-soluble and easier to lift from the surface.

  • Rinse: Wipe the area twice with deionized water.

  • Validation Step: Press a moistened strip of universal pH indicator paper against the cleaned surface. A reading of pH 6.0–7.0 validates the complete neutralization and removal of the basic amine residue. If the pH is >7.5, repeat the neutralization step.

Regulatory Compliance and Final Destruction

Under EPA guidelines, laboratories cannot treat or destroy characteristic hazardous waste on-site without a specific permit[10]. Once your satellite accumulation containers reach 90% capacity, they must be transferred to your institution's Environmental Health and Safety (EHS) department.

The ultimate, EPA-approved disposal method for complex heterocyclic amines like 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine is High-Temperature Incineration at a licensed facility[11]. Incinerators operating above 1,000°C ensure the complete thermal destruction of the imidazopyridine ring, converting the compound into basic elements while utilizing scrubbers to capture the resulting nitrogen oxides (NOx)[4].

Waste Management Workflow Visualization

The following diagram outlines the logical decision tree for managing 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine waste, from generation to final destruction.

G Start Waste Generation: 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine Split Determine Waste State Start->Split Solid Solid Waste (Powder/Crystals) Split->Solid Liquid Liquid Waste (DMSO/MeOH Solutions) Split->Liquid Consumable Contaminated PPE (Gloves/Wipes) Split->Consumable SolidAct Seal in Amber Glass (Primary Containment) Solid->SolidAct LiquidAct Add to Non-Halogenated Organic Waste Stream Liquid->LiquidAct ConsumableAct Double-Bag in Chem-Hazard Polybag Consumable->ConsumableAct SAA Satellite Accumulation Area (SAA) Verify Secondary Containment SolidAct->SAA LiquidAct->SAA ConsumableAct->SAA EHS EHS Manifesting & RCRA Transport SAA->EHS Container >90% Full Destruction High-Temperature Incineration (Thermal Destruction) EHS->Destruction EPA Compliant

Workflow for the segregation, accumulation, and final destruction of imidazopyridine waste.

References

  • International Labour Organization (ILO). (n.d.). International Chemical Safety Cards: Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2019). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Waste360. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). 40 CFR Part 260 -- Hazardous Waste Management System: General. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Treatment Standards for Hazardous Wastes Subject to Land Disposal Restrictions. Retrieved from [Link]

  • University of Texas at Austin (UT Austin EHS). (1998). Procedures for Disposal of Hazardous Waste. Retrieved from [Link]

  • Office of Scientific and Technical Information (OSTI). (2025). Immobilization of Land Disposal Restricted (LDR) Organics. Retrieved from [Link]

Sources

Handling

Standard Operating Procedure: Handling and Disposal of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine

Introduction As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols when handling immunomodulatory small molecules. 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS: 1781631-36-4)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols when handling immunomodulatory small molecules. 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS: 1781631-36-4) is a synthetic compound belonging to the imidazo[4,5-c]pyridine class. These molecules are structurally evolved from imidazoquinolines and function as potent. Because they induce robust interferon (IFN-α/β) production and activate adaptive immunity at low micromolar concentrations, accidental exposure poses significant risks of unintended systemic immune activation in laboratory personnel.

Hazard Profile & Causality

According to standard 1[1], this compound presents the following hazards:

  • H302 (Harmful if swallowed): Systemic absorption can trigger flu-like symptoms due to rapid cytokine release.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The amine functional group and heterocyclic core can disrupt mucosal and epidermal barriers.

  • H335 (May cause respiratory irritation): As a fine, statically charged powder, it easily aerosolizes, making inhalation a primary exposure route.

Table 1: Mandatory Personal Protective Equipment (PPE)

The following specifications are required to establish a physical barrier against both the chemical irritants and the biological potency of the compound.

PPE CategorySpecificationCausality / Scientific Justification
Hand Protection Nitrile gloves (Min. thickness: 0.11 mm). Double gloving required for DMSO solutions.Prevents dermal absorption (H315). Imidazopyridines dissolved in organic solvents like DMSO rapidly penetrate compromised skin, carrying the active agonist directly into the bloodstream.
Eye/Face Protection ANSI Z87.1 compliant safety goggles (not standard safety glasses).Protects against mucosal irritation (H319) from fine powder aerosolization or solvent micro-splashes during reconstitution.
Respiratory Protection N95 or P100 particulate respirator.Mitigates inhalation risk (H335). The powder exhibits high static charge, easily becoming airborne during weighing and transfer.
Body Protection Flame-retardant, fluid-resistant laboratory coat with fitted cuffs.Prevents contamination of street clothing and secondary exposure routes.
Operational Protocols: A Self-Validating System

To ensure a self-validating safety system, every step in the handling process is paired with a physical or chemical verification check to confirm the integrity of the procedure.

Protocol 1: Weighing and Dispensing Dry Powder
  • Causality: Static electricity causes the fine powder of 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine to aerosolize. Controlling the micro-environment prevents inhalation and cross-contamination.

  • Enclosure Setup: Conduct all dry powder handling inside a Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a verified face velocity of 80–100 fpm. Validation: Check the digital airflow monitor before opening the sash; it must read within the safe operational zone.

  • Static Mitigation: Wipe the exterior of the reagent bottle, the analytical balance draft shield, and the weighing spatula with a static-dissipative cloth.

  • Tare and Transfer: Place a pre-weighed, anti-static weigh boat or amber glass vial on the balance. Carefully transfer the powder using a micro-spatula.

  • Sealing: Cap the vial tightly before removing it from the ventilated enclosure to prevent aerosol escape into the general laboratory space.

Protocol 2: Solution Preparation (Reconstitution)
  • Causality: Imidazopyridines exhibit poor aqueous solubility and are typically reconstituted in Dimethyl Sulfoxide (DMSO). Because DMSO is a powerful penetration enhancer, the toxicity profile of the solution is significantly higher than that of the dry powder.

  • Solvent Addition: Inside the fume hood, add anhydrous DMSO to the sealed vial using a calibrated positive-displacement micropipette to achieve the target stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the sealed vial for 30–60 seconds. Validation: Visually inspect the solution against a light source; it must be completely transparent. If particulates remain, sonicate in a room-temperature water bath for 5 minutes.

  • Aliquoting: Divide the stock solution into single-use aliquots in sterile, chemical-resistant microcentrifuge tubes. This prevents repeated freeze-thaw cycles that degrade the compound's structural integrity.

  • Storage: Store aliquots at -20°C in a secondary, shatterproof containment box.

Spill Management & Disposal Plans
Protocol 3: Spill Response and Decontamination
  • Evacuate and Assess: If a powder spill occurs outside a hood, personnel must immediately step back and allow aerosols to settle for 15 minutes.

  • Containment (Powder): Do not dry sweep. Cover the spill with absorbent paper towels and gently wet them with a 10% sodium hypochlorite (bleach) solution to suppress dust and chemically degrade the amine core.

  • Containment (Liquid): For DMSO spills, cover with a chemically inert absorbent (e.g., vermiculite or sand).

  • Collection: Scoop the absorbed material using a non-sparking tool into a hazardous waste bag.

  • Decontamination: Wash the area thoroughly with laboratory detergent and water, followed by a 70% ethanol wipe-down. Validation: Swipe the area with a dry tissue; no residue or discoloration should be visible.

Protocol 4: Waste Segregation
  • Solid Waste: Contaminated PPE, weigh boats, and empty vials must be placed in a sealed, labeled hazardous waste container designated for high-temperature incineration.

  • Liquid Waste: DMSO or aqueous solutions containing the compound must be collected in compatible, clearly labeled solvent waste carboys. Never discharge into the municipal sewer system.

Workflow Visualization

G A PPE Verification & Hood Setup B Weighing Solid 1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine A->B C Reconstitution (DMSO/Buffer) B->C E Spill Event B->E D Seal & Store Aliquots (-20°C) C->D C->E G Hazardous Waste Disposal D->G Expired/Used F Decontamination (10% Bleach / Soap) E->F F->G

Operational workflow for handling and spill management of imidazopyridine derivatives.

References
  • Yoo, E., et al. "Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines." Organic & Biomolecular Chemistry, Royal Society of Chemistry (2013). URL:[Link]

Sources

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